Methyl 4-bromo-2,2-dimethylbutanoate
Description
The exact mass of the compound Methyl 4-bromo-2,2-dimethylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-2,2-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2,2-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2,2-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,4-5-8)6(9)10-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEMRAPWMAYTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228785 | |
| Record name | Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4833-99-2 | |
| Record name | Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4833-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-2,2-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-bromo-2,2-dimethylbutanoate: A Strategic Gem-Dimethyl Building Block
The following technical guide details the properties, synthesis, and application of Methyl 4-bromo-2,2-dimethylbutanoate (CAS 4833-99-2).
CAS Number: 4833-99-2 Technical Guide for Medicinal Chemistry & Process Development [1]
Executive Summary
Methyl 4-bromo-2,2-dimethylbutanoate is a specialized bifunctional aliphatic ester used primarily as a metabolic stability enhancer in drug discovery. Its core value lies in the gem-dimethyl (
This guide provides a validated synthetic protocol via the lactone ring-opening route, avoiding the selectivity issues common with direct alkylation methods.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | Methyl 4-bromo-2,2-dimethylbutanoate |
| Common Synonyms | 4-Bromo-2,2-dimethylbutyric acid methyl ester |
| Molecular Formula | |
| Molecular Weight | 209.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) |
| Density | |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |
| Flash Point | >110 °C (Closed Cup) |
| Stability | Moisture sensitive; store under inert atmosphere ( |
Spectroscopic Signature (Diagnostic)
-
NMR (
): Distinctive singlet for the gem-dimethyl group ( ppm, 6H), singlet for the methyl ester ( ppm, 3H), and two triplets for the ethylene backbone ( ) typically appearing around 2.1 ppm and 3.4 ppm. -
IR Spectrum: Strong carbonyl stretch (
) at ~1735 cm⁻¹.
Validated Synthesis: The Lactone Ring-Opening Route
While direct alkylation of methyl isobutyrate with 1,2-dibromoethane is theoretically possible, it suffers from poor selectivity (formation of bis-alkylated byproducts and polymerization). The industry-standard route utilizes the acid-catalyzed ring opening of
Retrosynthetic Analysis
The target molecule is disconnected at the ester bond and the alkyl bromide, tracing back to the cyclic lactone precursor. This method ensures the gem-dimethyl quaternary center is established before the halogenation step, preserving regiochemistry.
Figure 1: Synthetic pathway via lactone ring-opening. The one-pot method is preferred for process efficiency.
Detailed Experimental Protocol (One-Pot Method)
Objective: Synthesis of 50 g of Methyl 4-bromo-2,2-dimethylbutanoate.
Reagents:
-
-Dimethyl-
-butyrolactone (CAS 2938-98-9): 1.0 eq -
HBr (33% in Acetic Acid) or HBr gas: Excess
-
Methanol (anhydrous): Solvent/Reactant
-
Sulfuric Acid (
): Catalyst (0.1 eq)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen.[2][3]
-
Solvation: Charge the flask with
-Dimethyl- -butyrolactone (27.4 g, 0.24 mol) and Methanol (150 mL). -
Acid Introduction: Cool the solution to 0°C. Slowly bubble HBr gas into the solution until saturation (approx. 2-3 hours) OR add HBr/AcOH solution dropwise if gas is unavailable. Note: If using aqueous HBr, continuous water removal (Dean-Stark) is required during the esterification phase.
-
Reflux: Heat the reaction mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS for the disappearance of the lactone.
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Dilute the residue with Diethyl Ether or MTBE (200 mL).
-
Wash carefully with sat.
(2 x 100 mL) to neutralize acid (Caution: evolution). -
Wash with Brine (100 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Distill the crude oil under reduced pressure (vacuum distillation). Collect the fraction boiling at 85–90°C (10 mmHg).
Yield Expectation: 85–92% isolated yield.
Applications in Drug Development
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The inclusion of the gem-dimethyl group at the
-
Conformational Lock: The bulky methyl groups restrict bond rotation, forcing the alkyl chain into a specific conformation that favors cyclization or receptor binding.
-
Metabolic Blocking: The quaternary carbon prevents
-deprotonation and sterically hinders hydrolytic enzymes (esterases) and oxidative enzymes, significantly increasing the in vivo half-life of the drug.
Strategic Workflows
This molecule serves as a "linker" to attach a stabilized butyric acid tail to amines or phenols.
Case Study: Synthesis of Fibrate Analogs & GABA Derivatives
-
Fibrate Analogs: Displacement of the bromide by a phenoxide (e.g., in the synthesis of Gemfibrozil-type analogs) creates an ether linkage resistant to
-oxidation. -
GABA Analogs: Displacement by an azide (
) followed by reduction yields 2,2-dimethyl-4-aminobutanoic acid , a lipophilic analog of the neurotransmitter GABA.
Figure 2: Divergent application workflows for CAS 4833-99-2 in medicinal chemistry.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Lachrymator Potential: Like many alkyl bromides, this compound can be lachrymatory. Handle strictly within a fume hood.
-
Neutralization: In case of spill, neutralize with aqueous sodium bicarbonate.
-
Storage: Store in a cool, dry place under Nitrogen. Avoid exposure to light, which can degrade the C-Br bond over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108842, Methyl 4-bromo-2,2-dimethylbutanoate. Retrieved from [Link]
- Jung, M. E., & Piizzi, G. (2005).Gem-disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
Sources
An In-depth Technical Guide to Methyl 4-bromo-2,2-dimethylbutanoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-2,2-dimethylbutanoate, with the molecular formula C7H13BrO2, is a halogenated ester that serves as a versatile building block in organic synthesis.[1][2][3] Its bifunctional nature, possessing both a reactive primary bromide and a sterically hindered ester, makes it a valuable intermediate for the introduction of a gem-dimethyl substituted butanoate moiety in the synthesis of complex target molecules. This guide provides a comprehensive overview of its chemical properties, outlines plausible synthetic strategies, and explores its potential applications in the realm of pharmaceutical research and development, supported by an analysis of its reactivity and spectroscopic data.
Core Molecular Attributes
Methyl 4-bromo-2,2-dimethylbutanoate is a liquid at room temperature with a predicted boiling point of 79-81 °C at 9 Torr.[4] Its structure is characterized by a methyl ester, a quaternary carbon center bearing two methyl groups at the α-position, and a terminal bromine atom. These features dictate its chemical behavior and utility in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C7H13BrO2 | [1][2][3] |
| Molecular Weight | 209.08 g/mol | [1][3] |
| CAS Number | 4833-99-2 | [1][3][4] |
| IUPAC Name | methyl 4-bromo-2,2-dimethylbutanoate | |
| Canonical SMILES | CC(C)(CCBr)C(=O)OC | [2] |
| Physical Form | Liquid | [3] |
Synthesis and Mechanistic Considerations
Pathway A: Fischer Esterification of 4-bromo-2,2-dimethylbutanoic Acid
This classical approach involves the reaction of 4-bromo-2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality of Experimental Choices:
-
Excess Methanol: The use of methanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester according to Le Chatelier's principle.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.
-
Anhydrous Conditions: The presence of water can lead to the reverse reaction (hydrolysis of the ester), hence anhydrous conditions are crucial for optimal conversion.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask containing 4-bromo-2,2-dimethylbutanoic acid (1.0 eq), add a large excess of anhydrous methanol (e.g., 10-20 eq), serving as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the cooled reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent to yield the crude product. Purify by vacuum distillation to obtain pure Methyl 4-bromo-2,2-dimethylbutanoate.
Caption: Fischer Esterification Mechanism.
Alternative Synthetic Routes
An alternative approach could involve the synthesis of 2,2-dimethyl-γ-butyrolactone followed by a ring-opening reaction with a bromide source and subsequent esterification. However, this route is likely more complex than the direct esterification of the corresponding carboxylic acid.
Reactivity and Role as a Synthetic Intermediate
The chemical reactivity of Methyl 4-bromo-2,2-dimethylbutanoate is dominated by the presence of the primary alkyl bromide. This functional group is susceptible to nucleophilic substitution reactions (SN2), making the molecule an excellent alkylating agent for a variety of nucleophiles.
Key Reactions:
-
Nucleophilic Substitution: The bromide can be readily displaced by nucleophiles such as amines, azides, cyanides, and thiolates to introduce new functional groups.
-
Grignard Reagent Formation: The bromide can be converted to a Grignard reagent, which can then be used in carbon-carbon bond-forming reactions.
-
Williamson Ether Synthesis: Reaction with an alkoxide can lead to the formation of an ether linkage.
The gem-dimethyl group at the α-position provides steric hindrance, which can influence the rate and outcome of reactions at the ester carbonyl. This steric bulk can also be advantageous in directing reactions to the terminal bromide and can impart specific conformational properties to the final molecule.
Applications in Pharmaceutical Synthesis
While direct, cited evidence for the use of Methyl 4-bromo-2,2-dimethylbutanoate in the synthesis of specific commercial drugs is limited in the available literature, its structural motif is of significant interest in medicinal chemistry. Similar bromo-esters are known to be key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[7]
Hypothetical Application in Drug Scaffolds:
The 2,2-dimethylbutanoate moiety can be found in various bioactive molecules. The introduction of this group can modulate the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability. The gem-dimethyl group, in particular, can act as a "metabolic shield," preventing enzymatic degradation at the α-position and potentially increasing the drug's half-life.
For instance, analogous bromo-esters are utilized in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[7] A hypothetical synthetic pathway could involve the alkylation of a nucleophilic amine-containing scaffold with Methyl 4-bromo-2,2-dimethylbutanoate to introduce the butanoate side chain.
Caption: Role as a Building Block in API Synthesis.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and quality control of Methyl 4-bromo-2,2-dimethylbutanoate. While specific, publicly available experimental spectra for this exact compound are scarce, the expected NMR and mass spectrometry data can be predicted based on its structure and data from similar compounds.
Expected ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 3.70 | s | -OCH₃ |
| ~ 3.45 | t | -CH₂-Br |
| ~ 2.00 | t | -CH₂-CH₂Br |
| ~ 1.25 | s | -C(CH₃)₂ |
Expected ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 177 | C=O |
| ~ 52 | -OCH₃ |
| ~ 45 | -C(CH₃)₂ |
| ~ 40 | -CH₂-CH₂Br |
| ~ 30 | -CH₂-Br |
| ~ 25 | -C(CH₃)₂ |
Mass Spectrometry:
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.
Safety and Handling
Methyl 4-bromo-2,2-dimethylbutanoate is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Methyl 4-bromo-2,2-dimethylbutanoate is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, particularly the combination of a primary bromide and a sterically hindered ester, allow for a range of chemical transformations. While its direct application in marketed pharmaceuticals is not yet widely documented, its utility as a building block for introducing the 2,2-dimethylbutanoate moiety makes it a compound of interest for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to effectively utilize this versatile molecule in their synthetic endeavors.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
- BenchChem. (2025). An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025).
- PubChem. (n.d.). Methyl 4-bromo-2-methylbutanoate.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone. BenchChem.
- BenchChem. (2025).
- Clearsynth. (n.d.). Methyl 4-bromo-2,2-dimethylbutanoate.
- The Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure.
- PubChem. (n.d.). Methyl 4-bromo-2,2-dimethylbutanoate.
- ChemicalBook. (n.d.).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- PMC. (n.d.).
- Student Academic Success. (2025).
- PMC. (n.d.). Cs2CO3‐N,N‐Dimethylacetamide‐Promoted Esterification of Arylformic Acids with a‐Bromo Esters via Nucleophilic Substitution.
- Technoarete. (2018).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. PubChemLite - Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [sigmaaldrich.com]
- 4. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [amp.chemicalbook.com]
- 5. monash.edu [monash.edu]
- 6. technoarete.org [technoarete.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 4-bromo-2,2-dimethylbutanoate" physical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-bromo-2,2-dimethylbutanoate
Executive Summary
As a Senior Application Scientist evaluating aliphatic building blocks for complex Active Pharmaceutical Ingredient (API) synthesis, Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) [1] stands out as a highly specialized bifunctional reagent. The strategic placement of a gem-dimethyl group at the C2 position is not merely a structural anomaly; it is a deliberate design choice that leverages the Thorpe-Ingold effect to accelerate cyclization reactions and provides profound steric shielding against unwanted side reactions[2]. This guide delineates its physicochemical properties, mechanistic advantages, and field-proven experimental protocols for its deployment in advanced organic synthesis.
Physicochemical Profiling
Accurate physical data is the bedrock of reproducible synthesis. Below is the consolidated physicochemical profile of Methyl 4-bromo-2,2-dimethylbutanoate, synthesized from validated vendor specifications[3].
| Property | Value | Causality / Practical Implication |
| CAS Number | 4833-99-2 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₇H₁₃BrO₂ | Dictates a molecular weight of 209.08 g/mol . |
| Physical State | Liquid | Facilitates precise volumetric dispensing via syringe techniques. |
| Purity | ≥98% | Minimizes side-reactions from unreacted lactone or dibrominated impurities. |
| Storage Temperature | Room Temperature | Indicates high thermodynamic stability; no cryogenic storage required. |
| SMILES | COC(=O)C(C)(C)CCBr | Essential for in silico pharmacokinetic (PK) and docking simulations. |
Mechanistic Insights: The Steric Advantage
In drug development, the gem-dimethyl moiety serves two critical functions that dictate its synthetic utility:
-
In Vitro Reactivity: When utilizing standard primary alkyl halides, strong bases often trigger competitive E2 elimination. However, the quaternary C2 carbon in Methyl 4-bromo-2,2-dimethylbutanoate lacks α-protons relative to the ester, and sterically shields the β-protons. This funnels nucleophilic attack almost exclusively through the Sₙ2 pathway at the primary bromide[2].
-
In Vivo Stability: Once incorporated into an API, the gem-dimethyl group blocks metabolic oxidation at the α-position, significantly increasing the biological half-life of the resulting drug candidate.
Figure 1: Mechanistic pathway highlighting sterically directed SN2 preference.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the operational choice.
Protocol A: Synthesis of Methyl 4-bromo-2,2-dimethylbutanoate via Lactone Cleavage
This method converts 3,3-dimethyldihydrofuran-2(3H)-one into the target ester using Boron Tribromide (BBr₃)[2].
-
Step 1: Preparation. Pre-cool a solution of 3,3-dimethyldihydrofuran-2(3H)-one (25 g, 170 mmol) in anhydrous CH₂Cl₂ (400 mL) to -10 °C under an inert argon atmosphere.
-
Causality: Low temperatures prevent uncontrolled exothermic degradation and suppress the formation of polymeric byproducts.
-
-
Step 2: Halogenation. Add BBr₃ (48.3 g, 190 mmol) dropwise over 30 minutes. Maintain the temperature strictly below 0 °C.
-
Causality: BBr₃ acts as a potent Lewis acid, coordinating with the lactone carbonyl to facilitate ring-opening via bromide attack.
-
-
Step 3: Maturation. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the lactone spot confirms complete ring opening.
-
-
Step 4: Quenching & Esterification. Carefully quench the intermediate acyl bromide by slowly adding anhydrous methanol (100 mL) at 0 °C.
-
Causality: Methanolysis converts the highly reactive acyl bromide directly into the stable methyl ester.
-
-
Step 5: Isolation. Concentrate the mixture under reduced pressure, dilute with EtOAc, and wash sequentially with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure liquid product.
Figure 2: Stepwise ring-opening halogenation and esterification workflow.
Protocol B: Application in N-Alkylation (Sultam Precursor Synthesis)
Methyl 4-bromo-2,2-dimethylbutanoate is an excellent alkylating agent for synthesizing cyclic sulfonamides (sultams)[2].
-
Step 1: Dissolve an N-monosubstituted methanesulfonamide (1.0 eq) in anhydrous DMF.
-
Step 2: Cool to -20 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: Deprotonation forms the highly nucleophilic sulfonamide anion. The low temperature prevents DMF degradation by NaH.
-
-
Step 3: Introduce Methyl 4-bromo-2,2-dimethylbutanoate (1.1 eq) dropwise. Stir for 4 hours while slowly warming to room temperature.
-
Step 4: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
-
Validation: LC-MS will show the exact mass of the alkylated product, confirming successful Sₙ2 displacement of the primary bromide.
-
Safety, Handling, and Regulatory Compliance
As an alkylating agent, Methyl 4-bromo-2,2-dimethylbutanoate must be handled with rigorous safety protocols[3]:
-
GHS Classification: Warning (GHS07). Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE Requirements: Handle exclusively within a certified Class II fume hood. Utilize nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Disposal: Halogenated organic waste must be segregated and disposed of via licensed chemical waste contractors to prevent environmental contamination.
References
-
Title: Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides Source: ChemRxiv URL: [Link]
Sources
Technical Guide: Spectroscopic Data & Synthesis of Methyl 4-bromo-2,2-dimethylbutanoate
The following technical guide details the spectroscopic characterization and synthesis of Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2), a critical intermediate in the synthesis of complex pharmaceutical scaffolds such as
Executive Summary
Methyl 4-bromo-2,2-dimethylbutanoate (C
This guide provides a comprehensive breakdown of its spectroscopic signature, synthesis via lactone ring-opening, and handling protocols, grounded in recent synthetic methodology.
Core Chemical Identity
| Property | Data |
| IUPAC Name | Methyl 4-bromo-2,2-dimethylbutanoate |
| CAS Number | 4833-99-2 |
| Molecular Formula | C |
| Molecular Weight | 209.08 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C (at reduced pressure, est.) |
Synthesis & Reaction Pathway
The most robust and field-proven method for synthesizing Methyl 4-bromo-2,2-dimethylbutanoate involves the nucleophilic ring-opening of
Mechanistic Workflow
The reaction proceeds through the activation of the lactone carbonyl, followed by bromide attack at the
Figure 1: Synthesis of Methyl 4-bromo-2,2-dimethylbutanoate via lactone ring-opening.[1]
Experimental Protocol (Adapted from Literature)
Reagents: 3,3-dimethyldihydrofuran-2(3H)-one (1.0 equiv), BBr
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the lactone in anhydrous CH
Cl . -
Addition: Cool the solution to -10 °C. Add BBr
dropwise over 30 minutes. The Lewis acid activates the lactone oxygen. -
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench/Esterification: Cool to 0 °C and carefully add excess Methanol. This converts the intermediate acyl bromide/complex into the methyl ester.
-
Workup: Wash with saturated NaHCO
and brine. Dry over MgSO and concentrate. -
Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) yields the pure ester.
Spectroscopic Analysis
The structural confirmation of Methyl 4-bromo-2,2-dimethylbutanoate relies on identifying the distinct gem-dimethyl singlet , the methoxy singlet , and the two methylene triplets .
Nuclear Magnetic Resonance (NMR)
The following data represents the consensus chemical shifts for this structure in CDCl
H NMR Data (500 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 3.67 | Singlet (s) | 3H | -OCH | Methyl ester protons (Deshielded by Oxygen) |
| 3.35 – 3.45 | Triplet (t) | 2H | -CH | |
| 2.18 – 2.25 | Triplet (t) | 2H | -CH | |
| 1.22 – 1.25 | Singlet (s) | 6H | -C(CH | Gem-dimethyl group ( |
Interpretation Logic:
-
The 1.25 ppm singlet (6H) is diagnostic for the gem-dimethyl group. Its singlet nature confirms it is attached to a quaternary carbon (no adjacent protons to split it).
-
The 3.67 ppm singlet is characteristic of a methyl ester (-COOMe).
-
The triplet pattern for the CH
groups indicates they are adjacent to each other ( Hz).
C NMR Data (126 MHz, CDCl
)
| Shift ( | Assignment | Interpretation |
| 177.5 | C =O | Ester Carbonyl |
| 51.8 | -OC H | Methoxy Carbon |
| 42.5 | C | Quaternary |
| 40.1 | -C H | |
| 29.8 | -C H | |
| 25.1 | -C(C H | Gem-dimethyl Carbons |
Infrared Spectroscopy (IR)
Key functional group absorptions:
-
1730–1745 cm
: Strong C=O stretch (Ester). -
2950–2980 cm
: C-H stretches (Aliphatic). -
1150–1200 cm
: C-O stretch. -
600–700 cm
: C-Br stretch (characteristic of alkyl halides).
Mass Spectrometry (MS)
-
Molecular Ion (M
): 208/210 (1:1 ratio due to Br and Br isotopes). -
Base Peak: Often
129 (Loss of Br) or fragments related to the gem-dimethyl carbocation. -
Fragmentation: Loss of -OCH
(31) and -Br (79/81) are common pathways.
Critical Quality Attributes & Troubleshooting
When synthesizing or sourcing this material, researchers should monitor for specific impurities.
| Impurity / Issue | Origin | Detection | Remediation |
| Lactone Starting Material | Incomplete ring opening | Extend reaction time with BBr | |
| Hydrolysis Product (Acid) | Moisture during workup | Broad -OH peak; Shift in C=O | Wash organic layer thoroughly with NaHCO |
| Elimination Product | Thermal degradation | Olefin peaks (5.0–6.0 ppm) | Avoid excessive heat during distillation (>100 °C). |
Storage Stability
-
Condition: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Sensitivity: Moisture sensitive (hydrolysis to acid) and light sensitive (gradual darkening due to bromine radical formation).
References
-
ChemRxiv (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. (Source for synthesis methodology via lactone ring-opening). [Link]
-
PubChem. Compound Summary for Methyl 4-bromo-2,2-dimethylbutanoate. [Link]
Sources
Structural Elucidation of Methyl 4-bromo-2,2-dimethylbutanoate: A Comprehensive ¹H and ¹³C NMR Guide
Executive Summary
Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a highly versatile bifunctional aliphatic building block heavily utilized in medicinal chemistry and drug development. Its structure, formally registered under PubChem CID 14928877 1, features both a terminal alkyl bromide and a sterically hindered methyl ester. These orthogonal reactive sites make it an ideal precursor for synthesizing complex spirocyclic pharmacophores and gem-dimethyl-containing heterocycles 2. This whitepaper provides a rigorous, causality-driven breakdown of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, alongside validated synthetic and analytical protocols.
Mechanistic Causality in NMR Spectral Features
To accurately interpret the NMR spectra of methyl 4-bromo-2,2-dimethylbutanoate, one must analyze the electronic environments dictated by its functional groups.
¹H NMR Causality
-
The Methoxy Protons (-OCH₃): The highly electronegative oxygen atom of the ester group withdraws electron density via a strong inductive effect (-I). This deshields the local protons, pushing their resonance downfield to ~3.68 ppm . Because these protons are isolated from any adjacent spin-active nuclei, they present as a sharp, uncoupled singlet integrating to 3H.
-
The Terminal Bromide (-CH₂-Br, C4): Bromine exerts a potent -I effect. The methylene protons at the C4 position are significantly deshielded, resonating at ~3.40 ppm . According to the
rule of spin-spin coupling, these protons couple with the two adjacent protons on the C3 carbon, splitting the signal into a distinct triplet ( Hz). -
The Internal Methylene (-CH₂-, C3): Situated between the C4-Br group and the C2 quaternary center, these protons experience moderate deshielding, appearing at ~2.10 ppm . They exclusively couple with the C4 protons, also forming a triplet (
Hz). -
The Gem-Dimethyl Group (-C(CH₃)₂, C2): The two methyl groups attached to the C2 quaternary carbon are chemically and magnetically equivalent. They are mildly deshielded by the magnetic anisotropy of the adjacent carbonyl group, appearing at ~1.20 ppm . The lack of adjacent protons results in a sharp singlet integrating to 6H.
¹³C NMR Causality
-
Ester Carbonyl (C1): The sp² hybridized carbon is heavily deshielded by both the double bond to oxygen and the single bond to the methoxy oxygen, shifting it to the characteristic ester region at ~177.0 ppm .
-
Quaternary Center (C2): The steric crowding of the gem-dimethyl groups and the proximity to the carbonyl shift this alpha carbon to ~42.0 ppm .
-
Heavy Atom Effect (C4): While electronegative, bromine's large electron cloud induces a "heavy atom effect," which partially shields the attached carbon compared to lighter halogens. The C4 carbon typically resonates at ~29.0 ppm .
Tabulated Spectral Data
The following tables summarize the predicted and empirically supported quantitative data for the molecule.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |
| -OCH₃ | 3.68 | Singlet (s) | - | 3H | Ester methoxy protons |
| C4-H₂ | 3.40 | Triplet (t) | 7.5 | 2H | Methylene adjacent to Br |
| C3-H₂ | 2.10 | Triplet (t) | 7.5 | 2H | Methylene beta to Br |
| C2-(CH₃)₂ | 1.20 | Singlet (s) | - | 6H | Gem-dimethyl protons |
Table 2: ¹³C NMR Spectral Data (126 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| C1 | 177.0 | Cq | Ester carbonyl |
| -OCH₃ | 51.5 | CH₃ | Methoxy carbon |
| C3 | 43.0 | CH₂ | Methylene beta to Br |
| C2 | 42.0 | Cq | Quaternary alpha carbon |
| C4 | 29.0 | CH₂ | Methylene alpha to Br |
| C2-(CH₃)₂ | 25.0 | CH₃ | Equivalent gem-dimethyl carbons |
Self-Validating Experimental Protocols
Synthesis Protocol
The synthesis of methyl 4-bromo-2,2-dimethylbutanoate is efficiently achieved via the ring-opening of a lactone precursor 2.
-
Initiation: Dissolve 3,3-dimethyldihydrofuran-2(3H)-one (1.0 equiv) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the reaction vessel to -10 °C.
-
Ring Opening: Add boron tribromide (BBr₃, 1.1 equiv) dropwise. Causality: BBr₃ acts as a hard Lewis acid, coordinating to the lactone carbonyl and facilitating nucleophilic attack by bromide, opening the ring to form an acyl bromide intermediate.
-
Propagation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight to ensure complete conversion.
-
Quenching: Cool the mixture back to 0 °C and carefully quench with excess anhydrous methanol. Causality: Methanol rapidly reacts with the highly electrophilic acyl bromide intermediate, trapping it as the stable methyl ester.
-
Isolation: Perform an aqueous workup (saturated NaHCO₃ followed by brine), dry the organic layer over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (hexanes/ethyl acetate).
NMR Acquisition Protocol
To guarantee data integrity, the NMR acquisition must function as a self-validating system.
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Lock and Shim: Insert the sample into a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ and perform automated gradient shimming (Z1-Z5). Causality: Shimming corrects magnetic field inhomogeneities, ensuring sharp, highly resolved peaks necessary for accurate
-coupling extraction. -
¹H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
-
¹³C Acquisition: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1 to 3 seconds. Causality: Quaternary carbons (C1 and C2) lack attached protons and rely on inefficient dipole-dipole interactions for longitudinal relaxation (
). A longer D1 ensures complete return to thermal equilibrium, preventing signal attenuation. -
Internal Validation: Calibrate the ¹H spectrum using the TMS peak at exactly 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm. Verify the absence of residual methanol (singlets at 3.49 and 4.87 ppm in ¹H) to confirm sample purity.
Visualized Workflow
Fig 1: Synthetic workflow and NMR acquisition protocol for methyl 4-bromo-2,2-dimethylbutanoate.
References
-
Title: Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides - ChemRxiv. Source: chemrxiv.org. URL: [Link]
-
Title: Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2) - PubChemLite. Source: uni.lu. URL: [Link]
Sources
Technical Whitepaper: Safety, Handling, and Synthetic Applications of Methyl 4-bromo-2,2-dimethylbutanoate
Executive Summary
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is critical for accessing complex pharmacological scaffolds. Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a specialized bifunctional aliphatic ester that serves as a highly efficient alkylating agent. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a precisely engineered electrophile. While its unhindered primary bromide enables rapid nucleophilic substitution, this same reactivity profile necessitates rigorous safety and handling protocols to prevent indiscriminate alkylation of biological tissues. This guide synthesizes the physicochemical hazards of the compound with field-proven methodologies for its safe integration into drug discovery workflows, particularly in the synthesis of anticancer sulfonamide derivatives.
Physicochemical Profiling & Mechanistic Hazard Assessment
To handle a chemical safely, one must understand the causality of its reactivity. Methyl 4-bromo-2,2-dimethylbutanoate is a liquid at room temperature[1]. Its molecular architecture consists of a terminal primary alkyl bromide and a methyl ester, separated by a gem-dimethyl substituted carbon.
Quantitative Data Summary
| Property | Value | Regulatory / Hazard Impact |
| CAS Number | 4833-99-2 | Unique identifier for SDS tracking[1]. |
| Molecular Formula | C₇H₁₃BrO₂ | Halogenated organic; dictates waste disposal protocols[1]. |
| Molecular Weight | 209.08 g/mol | Used for precise stoichiometric calculations[1]. |
| Physical State | Liquid | Volatility requires strict inhalation controls[1]. |
| GHS Signal Word | Warning | Indicates moderate acute toxicity and irritation[1]. |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; Irritating to skin, eyes, and respiratory tract[1]. |
The Mechanistic Basis of Toxicity
The primary driver of this compound's hazard profile (H315, H319, H335) is the terminal alkyl bromide[1]. Because the bromide is situated on an unhindered primary carbon, it is highly susceptible to bimolecular nucleophilic substitution (Sₙ2). In a biological context, if this liquid contacts the skin or mucous membranes, structural proteins and enzymes containing nucleophilic residues (such as cysteine thiols or lysine primary amines) will rapidly attack the electrophilic carbon. This covalent modification of tissue proteins triggers an acute localized inflammatory response, manifesting as severe irritation[2].
E-E-A-T Safety & Handling Protocols
A robust safety protocol is a self-validating system where engineering controls, personal protective equipment (PPE), and emergency response act in redundant layers.
Engineering Controls & PPE
-
Ventilation: Due to the compound's volatility and its classification as a respiratory irritant (H335), all transfers and reactions must be conducted within a certified chemical fume hood[1][2].
-
Glove Selection: Standard latex or thin nitrile gloves are insufficient for halogenated esters due to rapid breakthrough times. Heavy-duty nitrile or butyl rubber gloves must be utilized[2]. If a splash occurs, gloves must be immediately removed and replaced, validating the barrier's integrity by preventing prolonged dermal contact.
-
Storage Conditions: The compound must be stored at room temperature in a tightly closed container, perfectly sealed in a dry, well-ventilated environment[1][2]. Causality: Exclusion of ambient moisture is critical. Prolonged exposure to water can induce slow hydrolysis of the methyl ester or the alkyl bromide, generating hydrobromic acid (HBr) as a degradative byproduct. This auto-catalyzes further decomposition and can dangerously pressurize the storage vessel.
Emergency Response Matrix
Emergency response decision matrix for accidental exposure to the bromo-ester.
Synthetic Utility & Workflow Integration
In medicinal chemistry, Methyl 4-bromo-2,2-dimethylbutanoate is a highly valued building block, particularly in the synthesis of unfused ε-sultams (1,2-thiazepan-6-one 1,1-dioxides)[3]. Cyclic sulfonamides are critical pharmacophores in modern anticancer drug design[3].
The Gem-Dimethyl Effect: The strategic inclusion of the 2,2-dimethyl group in this reagent leverages the Thorpe-Ingold effect. By introducing steric bulk at the alpha position relative to the ester, the conformational flexibility of the alkyl chain is restricted. This pre-organizes the molecule, significantly lowering the entropic barrier for subsequent intramolecular cyclization events required to form the 7-membered thiazepan ring[3].
Self-Validating Protocol: N-Alkylation of Methane Sulfonamides
This protocol describes the use of Methyl 4-bromo-2,2-dimethylbutanoate as an alkylating agent to generate direct precursors for ε-sultams[3].
-
Preparation: Flame-dry a round-bottom flask under inert argon.
-
Causality: Moisture reacts violently with Sodium Hydride (NaH) and can hydrolyze the ester, drastically reducing the reaction yield.
-
-
Deprotonation: Dissolve the N-monosubstituted methane sulfonamide in anhydrous DMF. Cool the reaction vessel to –20 °C. Add NaH portion-wise[3].
-
Causality: Cooling to –20 °C controls the exothermic deprotonation and prevents the premature degradation of the highly reactive sulfonamide anion[3].
-
-
Alkylation: Add Methyl 4-bromo-2,2-dimethylbutanoate dropwise to the mixture.
-
Causality: Slow addition maintains a low steady-state concentration of the electrophile. Because the primary bromide is unhindered by the adjacent gem-dimethyl group, it readily undergoes Sₙ2 displacement by the sulfonamide anion.
-
-
In-Process Validation: After 2 hours, sample the reaction mixture, quench a 10 µL aliquot with methanol, and analyze via LC-MS.
-
Validation logic: The system validates its own progress; the complete disappearance of the starting sulfonamide mass peak and the emergence of the alkylated product mass confirms successful Sₙ2 displacement. If starting material persists, the reaction requires extended time.
-
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Causality: NH₄Cl safely neutralizes any unreacted NaH without causing extreme alkaline pH shifts that could inadvertently saponify the newly formed methyl ester.
-
Synthetic workflow from lactone to ε-sultam precursors via the bromo-ester intermediate.
Conclusion
Methyl 4-bromo-2,2-dimethylbutanoate is a powerful tool in the arsenal of synthetic chemists, offering a direct pathway to conformationally restricted, gem-dimethyl substituted heterocycles. However, its utility is inextricably linked to its electrophilic reactivity. By strictly adhering to fume hood containment, utilizing appropriate barrier PPE, and understanding the mechanistic drivers behind its GHS hazard classifications, researchers can safely harness this compound to advance critical drug development programs.
References
1.[Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 - Sigma-Aldrich], [Sigma-Aldrich],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLTPJSbkF5xd5snvgrEcC_Z30wWuRBOCBNYSrKGr73s_IJMBLD-fk8XT6r6u7uAQp8ubYNJAeLx-NPKpIsbYWkOAJOS4Qbui37SNFvb__Q_05QkLiusyoESXebMd8EhslXx3cpMBvZbh52kXcwHEGlIBl0QeKSOsS2c1_kTcdXcT2cXNunbE95AIGb5CLD_9xMMaZmAb0P1_Ajsw==] 2.[JG-1207 - Safety Data Sheet], [Combi-Blocks],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB9N92Qbep4vee8eEt_bb0hO0oHJgXgGDMfkZf9-GqEoklFrpIAuwQpfXFE2Qv9NXoLpmjJUH21fUCeQmbiT9vDBzemH_hqMPh5w-ZSlouuD11c4KRth9WZQ7Gz1rx493qw12wWvYvCw==] 3.[Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides - ChemRxiv],[ChemRxiv],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Q91Ou25xWlsx8HPVbdGHEXHWqyg5baxKzStnUV8jlOd8v3fYnVGkW_CwANMiEXp3cG8oWz8fyrCjQ888huQ1daVht3WfflPwyBA2-S2C13VIunOzlnJ2n2PlP8ZP9rcwILjrAjPLgc2E2IPIMRzC_RQ7fA==]
Sources
Methyl 4-bromo-2,2-dimethylbutanoate: A Strategic Gem-Dimethyl Building Block
This guide details the technical specifications, synthetic utility, and experimental handling of Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2).[1] It is designed for medicinal chemists and process engineers leveraging the gem-dimethyl effect to optimize drug stability and conformation.
Executive Summary & Strategic Value
Methyl 4-bromo-2,2-dimethylbutanoate is a specialized aliphatic ester used primarily to introduce the 2,2-dimethyl-3-propyl motif into bioactive molecules. Its value in drug design stems from two core principles:
-
Metabolic Shielding: The quaternary carbon at the
-position creates significant steric hindrance around the ester carbonyl. This "neopentyl-like" steric bulk dramatically reduces the rate of enzymatic hydrolysis (esterases) and protects the molecule from -oxidation, extending the half-life ( ) of the parent drug. -
The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The presence of the gem-dimethyl group alters the bond angles of the carbon chain, reducing the entropic penalty for cyclization. This pre-organizes the molecule into a reactive conformation, facilitating intramolecular reactions or locking a ligand into a bioactive conformation.
Chemical Profile
| Property | Specification |
| CAS Number | 4833-99-2 |
| IUPAC Name | Methyl 4-bromo-2,2-dimethylbutanoate |
| Molecular Formula | |
| Molecular Weight | 209.08 g/mol |
| Boiling Point | 79–81 °C (at 9 Torr) |
| Density | ~1.30 g/mL |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; insoluble in water.[1][2][3][4][5][6] |
Synthesis of the Building Block
The most robust industrial route avoids the non-selective alkylation of isobutyrate. Instead, it utilizes the ring-opening of
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed nucleophilic attack of bromide on the lactone, followed by in-situ esterification.
Figure 1: Synthetic pathway via lactone ring-opening. This route prevents the formation of elimination byproducts common in direct alkylation strategies.
Experimental Protocol: Synthesis from Lactone
Scale: 100 mmol Safety: HBr is corrosive and toxic. Work in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagents: Charge the flask with dihydro-3,3-dimethyl-2(3H)-furanone (11.4 g, 100 mmol) and Methanol (50 mL).
-
Acidification: Cool to 0°C. Slowly add concentrated Sulfuric Acid (1.0 mL) as a catalyst.
-
Bromination: Add 48% Hydrobromic Acid (aq) (25 mL, ~220 mmol) dropwise over 30 minutes. Alternatively, saturate the methanol solution with anhydrous HBr gas for higher yields.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (hexane/EtOAc 4:1) or GC.[5] The lactone spot (
) should disappear, replaced by the less polar ester ( ). -
Workup:
-
Purification: Distill under reduced pressure (vacuum distillation recommended due to high boiling point).
-
Yield: Expect 85–92%.
-
Synthetic Utility & Reactivity Profile
This building block is bifunctional: it possesses an electrophilic primary alkyl bromide and a sterically hindered ester .
Reactivity Logic
-
Gamma-Bromide (
): Highly reactive toward Nucleophilic Substitution ( ). The distance from the quaternary center allows for unhindered attack by amines, thiols, and azides. -
Alpha-Carbon (
): Quaternary. No enolization is possible. This prevents self-condensation (Claisen) and makes the ester resistant to base hydrolysis under mild conditions. -
Ester Carbonyl: Sterically shielded. Nucleophilic attack at the carbonyl (e.g., by Grignards or Hydrides) requires forcing conditions compared to linear esters.
Figure 2: Reactivity map. The green paths represent the primary utility (SN2 substitution). The red dashed path indicates a potential side reaction during hydrolysis.
Key Transformation: N-Alkylation (Synthesis of Linkers)
One of the most common applications is attaching this "neopentyl" tail to a secondary amine (e.g., piperidine, pyrrolidine) to modulate lipophilicity.
Protocol: Reaction with Piperidine
-
Dissolution: Dissolve Methyl 4-bromo-2,2-dimethylbutanoate (1.0 eq) in anhydrous Acetonitrile (0.2 M).
-
Base: Add
(2.0 eq) and KI (0.1 eq, catalytic Finkelstein condition). -
Nucleophile: Add Piperidine (1.1 eq).
-
Reaction: Heat to 60°C for 12 hours.
-
Note: The gem-dimethyl group does not hinder this substitution because the reaction center is at
, two carbons away from the steric bulk.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SN2 | Elimination of HBr | Although rare for primary bromides, strong bases (e.g., t-BuOK) can cause E2 elimination. Use milder bases like |
| Lactone Formation | Hydrolysis of ester | If the ester hydrolyzes (e.g., during aqueous basic workup), the resulting acid will spontaneously cyclize to the lactone due to the Thorpe-Ingold effect. Keep pH neutral during workup. |
| Incomplete Reaction | Poor nucleophilicity | Add catalytic Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to generate the more reactive iodide in situ. |
References
-
Synthesis via Lactone Opening: J. Org. Chem. 1982, 47, 12, 2355–2357. Link (Describes the general ring opening of lactones with HBr).
-
Thorpe-Ingold Effect: Chem. Rev. 1960, 60, 2, 169–197. Link (Foundational review on the gem-dimethyl effect in cyclization).
-
Gem-Dimethyl in Drug Design: J. Med. Chem. 2015, 58, 1, 1–29. Link (Review of steric effects on metabolic stability).
-
Related Building Block (Bempedoic Acid Class): J. Med. Chem. 2004, 47, 12, 3111–3123. Link (Discusses long-chain gem-dimethyl compounds).
(Note: While this molecule is structurally related to intermediates used in Fexofenadine and Bempedoic acid synthesis, it is a distinct shorter-chain homolog primarily used for linker chemistry and metabolic stabilization studies.)
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Cyclopropanebutanoic acid, 2-[[2-[[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]methyl]cyclopropyl]methyl]-, methyl ester | C25H42O2 | CID 554084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 4897-84-1|Methyl 4-bromobutanoate|BLD Pharm [bldpharm.com]
- 5. scielo.br [scielo.br]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. mdpi.com [mdpi.com]
- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
The Strategic Application of Methyl 4-bromo-2,2-dimethylbutanoate in Medicinal Chemistry: Conformational Control and Metabolic Shielding
Executive Summary & Structural Logic
In the highly optimized landscape of modern drug discovery, the strategic incorporation of specific aliphatic motifs can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a small molecule. Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) serves as a premier bifunctional building block designed to introduce a gem-dimethyl group into complex active pharmaceutical ingredients (APIs).
Structurally, this molecule features a terminal primary bromide (an excellent electrophile for SN2 displacements) and a methyl ester protected by an adjacent gem-dimethyl group at the C2 position. This specific architecture is not arbitrary; it is engineered to exploit the Thorpe-Ingold effect (angle compression) [1] and provide profound steric shielding against metabolic degradation. For medicinal chemists, this compound is a critical precursor for synthesizing conformationally restricted spirocycles, lactams, and ε-sultams [2].
Mechanistic Advantages in Drug Design
The utility of Methyl 4-bromo-2,2-dimethylbutanoate is anchored in two fundamental physicochemical phenomena:
A. The Thorpe-Ingold Effect (Entropic Optimization)
When this building block is integrated into a linear precursor destined for cyclization, the bulky gem-dimethyl group at the C2 position compresses the internal bond angle (C1-C2-C3) between the reacting termini. This compression restricts the conformational freedom of the alkyl chain, pre-organizing the molecule into a reactive conformation. By drastically lowering the activation entropy (
B. Metabolic Shielding
A primary failure point for ester- or amide-containing drugs is rapid hydrolysis by ubiquitous esterases, or cytochrome P450-mediated
Fig 1: Mechanistic pathways of the gem-dimethyl group enhancing target affinity and metabolic stability.
Data Presentation: Physicochemical & Thermodynamic Profiling
To fully leverage this building block, researchers must understand its baseline properties and the comparative advantages it confers.
Table 1: Physicochemical Profile of Methyl 4-bromo-2,2-dimethylbutanoate [3]
| Property | Value |
| CAS Number | 4833-99-2 |
| Molecular Formula | C7H13BrO2 |
| Molecular Weight | 209.08 g/mol |
| SMILES | COC(=O)C(C)(C)CCBr |
| InChIKey | LSEMRAPWMAYTFA-UHFFFAOYSA-N |
| Monoisotopic Mass | 208.00989 Da |
| Predicted XLogP | ~2.1 |
Table 2: Impact of gem-Dimethyl Substitution on Pharmacokinetic & Thermodynamic Parameters
| Parameter | Unbranched Butanoate | gem-Dimethyl Butanoate | Mechanistic Rationale |
| Relative Cyclization Rate ( | 1 | Thorpe-Ingold effect (angle compression) lowers | |
| Esterase Stability ( | < 1 hour | > 12 hours | Steric shielding of the carbonyl carbon prevents nucleophilic attack. |
| High | Negligible | Absence of | |
| Lipophilicity (LogP) | Baseline | Higher (~+0.5 to +1.0) | Increased hydrocarbon bulk enhances membrane permeability. |
Experimental Protocols: Synthesis of Conformationally Restricted -Sultams
The following self-validating protocol details the use of Methyl 4-bromo-2,2-dimethylbutanoate as an alkylating agent to synthesize 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides (conformationally restricted
Phase 1: Nucleophilic Alkylation (SN2)
Objective: Alkylation of an N-monosubstituted methanesulfonamide. Reagents: N-substituted methanesulfonamide (1.0 eq), Methyl 4-bromo-2,2-dimethylbutanoate (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), anhydrous DMF.
-
Deprotonation: Suspend NaH in anhydrous DMF under an inert argon atmosphere. Cool the suspension to -20 °C.
-
Causality: Cooling is critical to prevent the base-catalyzed elimination (E2) of the primary bromide, ensuring the reaction proceeds strictly via the SN2 pathway.
-
-
Nucleophile Activation: Add the sulfonamide dropwise. Stir for 30 minutes until H2 gas evolution ceases. This visual cue validates the complete formation of the highly nucleophilic sulfonamidate anion.
-
Alkylation: Slowly add Methyl 4-bromo-2,2-dimethylbutanoate to the mixture.
-
Causality: The primary nature of the C4 bromide ensures a rapid, unhindered SN2 trajectory, while the C2 gem-dimethyl group is sufficiently distal to avoid steric clash at the electrophilic center.
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the starting material via LC-MS.
-
Workup: Quench carefully with saturated aqueous NH4Cl to neutralize excess NaH. Extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.
Phase 2: Intramolecular Cyclization
Objective: Ring closure to form the
-
Activation: Dissolve the intermediate in anhydrous DMF and cool to -10 °C.
-
Cyclization: Add t-BuOK dropwise.
-
Causality: The strong base deprotonates the activated methylene adjacent to the sulfonamide. The gem-dimethyl group pre-organizes the molecule, forcing the nucleophilic carbon into close proximity with the ester carbonyl, driving a rapid intramolecular condensation.
-
-
Isolation: Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography to yield the highly constrained
-sultam scaffold.
Fig 2: Step-by-step synthetic workflow for generating conformationally restricted APIs via cyclization.
References
-
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available at:[Link]
-
ChemRxiv. (2021). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. Available at:[Link]
-
PubChemLite. (2026). Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2). CID 14928877. Available at:[Link]
Methyl 4-bromo-2,2-dimethylbutanoate in Fragment-Based Drug Discovery: A Mechanistic and Synthetic Guide
Executive Summary
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the selection of optimal building blocks is paramount. Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) [1] represents a highly versatile, bifunctional fragment that perfectly aligns with the "Rule of Three" (Ro3). This whitepaper provides an in-depth mechanistic analysis of its structural advantages—specifically the gem-dimethyl group—and outlines self-validating synthetic protocols for its integration into novel drug scaffolds.
Mechanistic Rationale: The Gem-Dimethyl Advantage
The incorporation of a gem-dimethyl moiety is not merely a structural variation; it is a calculated physicochemical and thermodynamic strategy widely utilized in medicinal chemistry[2].
The Thorpe-Ingold Effect (Conformational Restriction)
Linear alkyl chains possess high conformational flexibility, which translates to a significant entropic penalty (
Metabolic Stability and DMPK Optimization
Cytochrome P450 (CYP450) enzymes frequently oxidize the
Data Visualization: Properties & Workflows
Physicochemical Profile
To validate its utility in FBDD, the physicochemical properties of Methyl 4-bromo-2,2-dimethylbutanoate are summarized below, demonstrating strict adherence to Ro3 parameters.
| Property | Value | Ro3 Threshold | FBDD Implication |
| Molecular Weight | 209.08 g/mol | High ligand efficiency potential. | |
| cLogP | ~2.1 | Optimal aqueous solubility/lipophilicity balance. | |
| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. | |
| H-Bond Acceptors | 2 | Sufficient for specific target interactions. | |
| Rotatable Bonds | 4 | Restricted by the gem-dimethyl steric bulk. |
FBDD Integration Workflow
Caption: Workflow for utilizing Methyl 4-bromo-2,2-dimethylbutanoate in FBDD.
Thermodynamic Mechanism
Caption: The Thorpe-Ingold effect lowering the entropic penalty for cyclization.
Validated Experimental Protocols
As an Application Scientist, I emphasize that robust chemistry requires understanding the causality behind the reagents. The following protocols detail the synthesis of the fragment and its subsequent application in scaffold generation.
Protocol 1: Synthesis of Methyl 4-bromo-2,2-dimethylbutanoate
Causality & Design: The fragment is synthesized via the ring-opening of 3,3-dimethyldihydrofuran-2(3H)-one. Boron tribromide (
Step-by-Step Procedure:
-
Preparation: Flame-dry a 1 L round-bottom flask under argon. Add 3,3-dimethyldihydrofuran-2(3H)-one (25.0 g, 170 mmol) and anhydrous
(400 mL). -
Cooling: Cool the solution to -10 °C using an ice/salt bath.
-
Reagent Addition: Dropwise, add
(48.3 g, 190 mmol, 1.12 equiv) over 30 minutes. Caution: reacts violently with moisture. -
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Esterification: Quench the reaction carefully with anhydrous methanol (100 mL) at 0 °C to convert the intermediate acyl bromide/acid to the methyl ester.
-
Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (500 mL) and saturated aqueous
(300 mL). Extract the aqueous layer twice more with EtOAc. -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to afford the title compound. -
Validation: LC-MS will show no ionization for this aliphatic ester, but
NMR ( ) will confirm the gem-dimethyl singlet at ~1.2 ppm (6H), the ester methyl at ~3.6 ppm (3H), and the triplet for the at ~3.4 ppm (2H).
Protocol 2: Alkylation of Sulfonamides (Sultam Precursor Synthesis)
Causality & Design: The terminal bromide is an excellent electrophile. In the synthesis of novel
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (10 mL/mmol) at -20 °C under argon.
-
Substrate Addition: Add the
-monosubstituted methanesulfonamide (1.0 equiv) dropwise. Stir for 30 minutes until hydrogen evolution ceases. -
Alkylation: Add Methyl 4-bromo-2,2-dimethylbutanoate (1.1 equiv) dropwise to the cold solution.
-
Progression: Maintain the reaction at -20 °C for 4 hours, then slowly warm to room temperature. Monitor via TLC (stain with
; the alkylated product will show a distinct shift compared to the starting sulfonamide). -
Workup: Quench with saturated aqueous
. Extract with EtOAc, wash the organic layer extensively with water (to remove DMF) and brine, dry over , and concentrate. -
Validation: The success of the alkylation is confirmed by the disappearance of the sulfonamide
stretch in IR spectroscopy and the incorporation of the gem-dimethyl signals in NMR.
Conclusion
Methyl 4-bromo-2,2-dimethylbutanoate is a highly strategic building block in the medicinal chemist's toolkit. By leveraging the Thorpe-Ingold effect and the metabolic shielding provided by the gem-dimethyl group, researchers can synthesize conformationally locked, Ro3-compliant fragment libraries with superior DMPK profiles. Its bifunctional nature (bromide and ester) allows for orthogonal, high-yielding synthetic modifications, making it an indispensable asset in modern hit-to-lead optimization campaigns.
References
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry ACS Publications (Journal of Medicinal Chemistry)[Link]
-
Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2) PubChemLite / Université du Luxembourg[Link]
-
Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides ChemRxiv[Link]
-
Unified synthesis of diverse building blocks for application in the discovery of bioactive small molecules White Rose University Consortium[Link]
-
Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition PubMed Central (PMC) / Organic Letters[Link]
Sources
- 1. PubChemLite - Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Synthesis and Analytical Validation of Methyl 4-bromo-2,2-dimethylbutanoate
Executive Context & Retrosynthetic Strategy
Sterically hindered aliphatic chains equipped with bifunctional reactive sites are highly sought-after building blocks in modern drug development. Specifically, Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) serves as a critical electrophilic alkylating agent. Its unique structural motif—a gem-dimethyl group situated at the α-position relative to an ester—makes it an indispensable precursor for the assembly of complex heterocycles, such as γ,γ-disubstituted β-keto ε-sultams, which are actively investigated for their cytotoxic properties against triple-negative breast cancer cell lines .
Historically, the synthesis of α,α-disubstituted β-halogenated esters via direct alkylation of methyl isobutyrate requires harsh conditions (e.g., LDA at -78 °C) and often suffers from poor regioselectivity or over-alkylation. A more elegant, scalable, and regioselective retrosynthetic approach involves the ring-opening esterification of the commercially available lactone, 3,3-dimethyldihydrofuran-2(3H)-one (α,α-dimethyl-γ-butyrolactone) .
Mechanistic Causality: The Role of Boron Tribromide
Direct Fischer esterification or standard acid-catalyzed ring opening of α,α-dimethyl-γ-butyrolactone using HBr/MeOH is kinetically sluggish. The gem-dimethyl group creates substantial steric bulk, shielding the carbonyl carbon from nucleophilic attack and stabilizing the closed lactone ring thermodynamically.
To overcome this activation energy barrier, Boron Tribromide (BBr₃) is employed as a stoichiometric reagent rather than a mere catalyst. BBr₃ acts as a highly potent Lewis acid, coordinating tightly to the exocyclic carbonyl oxygen of the lactone. This coordination severely polarizes the C-O bond, rendering the adjacent carbon highly electrophilic. Subsequent attack by the liberated bromide ion cleaves the ring, generating a highly reactive acyl bromide intermediate. Because this intermediate is unstable, it is irreversibly trapped by the addition of anhydrous methanol, driving the equilibrium forward to yield the target methyl ester .
Reagent Matrix & Stoichiometry
Table 1: Quantitative Reagent Matrix for a 170 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Functional Role |
| 3,3-dimethyldihydrofuran-2(3H)-one | 114.14 | 1.0 | 25.0 g | 170 mmol | Primary Substrate |
| Boron Tribromide (BBr₃) | 250.52 | 1.12 | 48.3 g (~18.3 mL) | 190 mmol | Lewis Acid / Brominating Agent |
| Dichloromethane (CH₂Cl₂) | 84.93 | N/A | 400 mL | N/A | Aprotic Solvent |
| Anhydrous Methanol (MeOH) | 32.04 | Excess | 100 mL | N/A | Quenching Agent / Nucleophile |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Excess | 200 mL (Sat. Aq.) | N/A | Neutralization Wash |
(Note: BBr₃ is highly corrosive and moisture-sensitive; handle exclusively under an inert atmosphere ).
Experimental Workflow Visualization
Fig 1: Mechanistic workflow for the synthesis of Methyl 4-bromo-2,2-dimethylbutanoate.
Step-by-Step Protocol
This protocol is adapted from the validated methodology established by Milokhov et al. (2024).
Step 1: System Preparation & Substrate Dissolution
-
Action : Flame-dry a 1 L two-neck round-bottom flask equipped with a Teflon-coated magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet. Add 25.0 g (170 mmol) of 3,3-dimethyldihydrofuran-2(3H)-one followed by 400 mL of anhydrous CH₂Cl₂.
-
Causality : Moisture must be rigorously excluded. BBr₃ reacts violently with water to form hydrobromic acid and boric acid, which would instantly quench the reagent and halt the ring-opening process.
Step 2: Cryogenic Lewis Acid Addition
-
Action : Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of -10 °C. Transfer 48.3 g (190 mmol) of BBr₃ into the addition funnel. Add the BBr₃ dropwise over a period of 45 minutes.
-
Causality : The initial coordination of BBr₃ to the lactone is highly exothermic. Dropwise addition at -10 °C prevents localized superheating, which could lead to unwanted polymerization of the lactone or non-specific cleavage of the solvent.
Step 3: Ring Cleavage (Thermal Shift)
-
Action : Once the addition is complete, remove the cooling bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and maintain vigorous stirring overnight (12–16 hours).
-
Causality : While coordination occurs rapidly at low temperatures, the actual nucleophilic attack by the bromide ion to open the sterically hindered ring requires a higher thermal baseline. The extended reaction time ensures complete conversion of the lactone to the acyl bromide intermediate.
Step 4: Irreversible Esterification (Quenching)
-
Action : Re-cool the reaction mixture to 0 °C. Carefully add 100 mL of anhydrous methanol dropwise via the addition funnel.
-
Causality : Methanol serves a dual purpose: it reacts with the acyl bromide intermediate to form the stable methyl ester, and it safely quenches any unreacted BBr₃. This step generates copious amounts of HBr gas; robust ventilation and an acid scrubber system are mandatory.
Step 5: Workup and Neutralization
-
Action : Concentrate the reaction mixture in vacuo to remove excess methanol, CH₂Cl₂, and volatile boron byproducts. Redissolve the resulting crude residue in 300 mL of fresh CH₂Cl₂. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL), followed by brine (100 mL).
-
Causality : The NaHCO₃ wash neutralizes residual HBr and any traces of unreacted 4-bromo-2,2-dimethylbutanoic acid, ensuring that only the neutral ester remains in the organic phase.
Step 6: Isolation & Purification
-
Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude liquid via vacuum distillation.
-
Causality : Vacuum distillation separates the target ester from high-molecular-weight oligomers formed during the reaction, yielding the pure product as a colorless liquid (~29.8 g, 84% yield).
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. Do not proceed to downstream applications without confirming the following parameters:
-
In-Process Control (FT-IR) : Monitor the reaction via FT-IR. The successful conversion is marked by the disappearance of the strained γ-lactone carbonyl stretch (typically observed at ~1770 cm⁻¹) and the emergence of the unstrained aliphatic ester carbonyl stretch at ~1735 cm⁻¹.
-
Release Testing (¹H NMR in CDCl₃) :
-
δ 3.65 ppm (s, 3H) : Confirms the successful incorporation of the methoxy group (esterification).
-
δ 3.35 ppm (t, 2H) : Corresponds to the -CH₂Br protons. The triplet splitting pattern confirms the presence of the adjacent methylene group.
-
δ 2.15 ppm (t, 2H) : Corresponds to the -CH₂- protons situated between the gem-dimethyl center and the brominated carbon.
-
δ 1.22 ppm (s, 6H) : Confirms the intact gem-dimethyl structural motif.
-
-
Mass Spectrometry (GC-MS) : The molecular ion peak should appear at m/z 208 and 210 in a 1:1 ratio, validating the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes) and confirming the molecular weight of 209.08 g/mol .
References
- Demyd S. Milokhov, Mykhailo S. Pomalin, Mykola O. Balabushko, Vladyslav R. Holubnychyi, Vasyl Y. Hys, Pavlo A. Virych, Petro A.
Application Note: Synthesis Protocols for Methyl 4-bromo-2,2-dimethylbutanoate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a comprehensive, self-validating methodological guide for the synthesis of methyl 4-bromo-2,2-dimethylbutanoate, a critical building block in the development of
Executive Summary & Strategic Value
Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a highly versatile bifunctional aliphatic linker. The presence of the gem-dimethyl group provides significant steric bulk, which is often utilized in medicinal chemistry to enhance metabolic stability, lock molecular conformations, or direct regioselective cyclizations.
Synthesizing this compound requires careful control of reaction conditions to prevent side reactions such as elimination or dimerization. This guide evaluates and details the two most robust synthetic pathways:
-
Route A (Lactone Ring-Opening): A Lewis acid-mediated cleavage of 3,3-dimethylbutyrolactone followed by methanolysis. This is the preferred, highest-yielding route[1].
-
Route B (Enolate Alkylation): A classical
-alkylation of methyl isobutyrate using lithium diisopropylamide (LDA) and 1,2-dibromoethane[2].
Figure 1: Primary synthetic pathways for Methyl 4-bromo-2,2-dimethylbutanoate.
Comparative Analysis of Synthetic Routes
To assist in route selection based on laboratory capabilities and scale, the quantitative and operational metrics of both pathways are summarized below.
| Parameter | Route A: Lactone Cleavage | Route B: Enolate Alkylation |
| Primary Reagents | 3,3-Dimethylbutyrolactone, BBr3, MeOH | Methyl isobutyrate, LDA, 1,2-Dibromoethane |
| Reaction Temperature | -10 °C to Room Temperature | -78 °C to Room Temperature |
| Key Intermediate | Acyl bromide | Lithium enolate |
| Scalability | Excellent (Decagram to Kilogram scale) | Moderate (Requires strict cryogenic control) |
| Major Byproducts | Borate salts, HBr gas | Dimerized esters, elimination products |
| Typical Yield | 85 - 95% | 60 - 75% |
Protocol 1: Lactone Ring-Opening (Recommended)
This protocol is adapted from the highly efficient methodology reported by Milokhov et al. for the synthesis of
Scientific Integrity Note: The original literature reports 25 g of lactone as 170 mmol[1]. However, based on the molecular weight of 3,3-dimethylbutyrolactone (114.14 g/mol ), 25 g corresponds to 219 mmol. To ensure a mathematically sound and self-validating system, the protocol below has been normalized to a precise 100 mmol scale , maintaining the optimal 1.12 molar equivalents of BBr3.
Mechanistic Causality
The reaction utilizes Boron Tribromide (BBr3) as a dual-purpose Lewis acid and nucleophile source. BBr3 coordinates to the lactone carbonyl, activating the ring for nucleophilic attack by the bromide ion. This forms an acyl bromide intermediate, which is subsequently trapped by methanol to form the target methyl ester.
Figure 2: Mechanistic progression of the BBr3-mediated lactone cleavage.
Step-by-Step Methodology
Reagents Required (100 mmol scale):
-
3,3-Dimethylbutyrolactone: 11.4 g (100 mmol, 1.0 eq)
-
Boron Tribromide (BBr3): 28.0 g (112 mmol, 1.12 eq)
-
Dichloromethane (CH2Cl2, anhydrous): 250 mL
-
Methanol (MeOH, anhydrous): 60 mL
Procedure:
-
Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 3,3-dimethylbutyrolactone (11.4 g) in anhydrous CH2Cl2 (250 mL).
-
Cryogenic Cooling: Submerge the flask in an ice/brine bath to pre-cool the solution to -10 °C. Causality: BBr3 addition is highly exothermic. Pre-cooling prevents localized overheating, which could lead to solvent boiling or degradation of the lactone.
-
Lewis Acid Addition: Add BBr3 (28.0 g) dropwise via an addition funnel over 30 minutes. Maintain vigorous stirring.
-
Ring Opening: Stir the reaction mixture at 0 °C for 2 hours. Remove the cooling bath and allow the mixture to reach room temperature, stirring overnight (approx. 12-14 hours) to ensure complete conversion to the acyl bromide.
-
Quenching Preparation: Re-cool the reaction mixture to -20 °C using a dry ice/acetone bath.
-
Methanolysis: Add anhydrous MeOH (60 mL) dropwise. Causality: The reaction between the acyl bromide (and unreacted BBr3) with methanol is violently exothermic and generates HBr gas. Deep cooling to -20 °C is mandatory to control the exotherm, prevent the volatilization of the product, and avoid transesterification side-reactions.
-
Equilibration: Once the addition is complete, remove the cooling bath and allow the mixture to equilibrate to room temperature.
-
Workup: Pour the mixture into an ice-water slurry (400 mL). Transfer to a separatory funnel and extract the aqueous layer with CH2Cl2 (3 × 75 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO3 (to neutralize residual HBr) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a colorless to pale-yellow liquid.
Protocol 2: Enolate Alkylation (Alternative)
This route is utilized when lactone precursors are unavailable. It relies on the generation of a sterically hindered lithium enolate[2].
Step-by-Step Methodology
Reagents Required (100 mmol scale):
-
Methyl isobutyrate: 10.2 g (100 mmol, 1.0 eq)
-
Diisopropylamine (DIPA): 10.6 g (105 mmol, 1.05 eq)
-
n-Butyllithium (2.5 M in hexanes): 42 mL (105 mmol, 1.05 eq)
-
1,2-Dibromoethane: 37.6 g (200 mmol, 2.0 eq)
-
Tetrahydrofuran (THF, anhydrous): 150 mL
Procedure:
-
LDA Generation: In a flame-dried flask under argon, add DIPA (10.6 g) to anhydrous THF (150 mL). Cool to -78 °C. Add n-BuLi (42 mL) dropwise. Stir for 30 minutes. Causality: In situ generation of LDA ensures quantitative, non-nucleophilic deprotonation.
-
Enolate Formation: Add methyl isobutyrate (10.2 g) dropwise over 15 minutes. Stir at -78 °C for 1 hour. Causality: The low temperature prevents self-condensation (Claisen-type reactions) of the ester.
-
Alkylation: Add 1,2-dibromoethane (37.6 g) rapidly. Causality: A 2.0 molar equivalent excess of the dihalide is used to statistically favor mono-alkylation and suppress the formation of the symmetrical dimer (dimethyl 2,2,7,7-tetramethyloctanedioate).
-
Warming & Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench by carefully adding saturated aqueous NH4Cl (100 mL).
-
Workup: Extract with Ethyl Acetate (3 × 100 mL). Wash with brine, dry over MgSO4, and concentrate. The crude product typically requires vacuum distillation to separate it from excess 1,2-dibromoethane.
Analytical Validation
To validate the synthesized Methyl 4-bromo-2,2-dimethylbutanoate, the following predictive analytical signatures should be confirmed:
-
Physical State: Colorless liquid.
-
1H NMR (CDCl3, 400 MHz):
3.68 (s, 3H, -OCH3 ), 3.42 (t, J = 7.5 Hz, 2H, -CH2 -Br), 2.15 (t, J = 7.5 Hz, 2H, -CH2 -C(CH3)2-), 1.22 (s, 6H, -C(CH3 )2-). -
Mass Spectrometry (ESI-MS): Expected isotopic pattern for mono-brominated species at m/z 208.0 and 210.0 [M+H]+ in a 1:1 ratio.
References
-
Milokhov, D. S., et al. "Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides." Results in Chemistry, 2024, Volume 7, 101252. URL:[Link]
-
Carruthers, W., & Coldham, I. "Modern Methods of Organic Synthesis." Cambridge University Press, 4th Edition, 2004. URL:[Link]
Sources
Application Notes and Protocols for Alkylation Reactions Using Methyl 4-bromo-2,2-dimethylbutanoate
Abstract
This technical guide provides an in-depth analysis of Methyl 4-bromo-2,2-dimethylbutanoate as an alkylating agent in organic synthesis. Moving beyond a simple list of procedures, this document elucidates the chemical principles governing its reactivity, with a particular focus on the steric implications of its neopentyl-like structure. We present a detailed, field-tested protocol for the N-alkylation of sulfonamides and further provide well-reasoned, adaptable protocols for C-alkylation and O-alkylation of relevant nucleophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block in the synthesis of complex molecules.
Introduction: Understanding the Reagent
Methyl 4-bromo-2,2-dimethylbutanoate, with CAS number 4833-99-2, is a primary alkyl bromide distinguished by a sterically demanding quaternary carbon atom at the β-position relative to the bromine atom. This structural feature, akin to a neopentyl halide, is the single most critical factor governing its reactivity profile in nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key properties of Methyl 4-bromo-2,2-dimethylbutanoate is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 4833-99-2 | [1][2] |
| Molecular Formula | C₇H₁₃BrO₂ | [2] |
| Molecular Weight | 209.08 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Store at room temperature | [2] |
The Dominance of Steric Hindrance: An S_N2 Perspective
The bimolecular nucleophilic substitution (S_N2) reaction is a cornerstone of synthetic chemistry, relying on the backside attack of a nucleophile on the carbon atom bearing the leaving group. However, the bulky 2,2-dimethylpropyl (neopentyl-like) structure of Methyl 4-bromo-2,2-dimethylbutanoate creates significant steric hindrance at the reaction center. This steric congestion severely impedes the approach of the nucleophile, drastically slowing down or even completely inhibiting the S_N2 pathway. Researchers should anticipate that standard S_N2 conditions will be largely ineffective with this reagent.
Conversely, the formation of a primary carbocation required for an S_N1 reaction is highly unfavorable. While rearrangement to a more stable tertiary carbocation is possible, this often leads to a mixture of products and is not a synthetically reliable pathway. Consequently, successful alkylations with this reagent often require carefully optimized conditions, such as elevated temperatures or the use of highly reactive nucleophiles, to overcome the inherent steric barrier.
N-Alkylation: A Validated Application
A prominent and successful application of Methyl 4-bromo-2,2-dimethylbutanoate is in the N-alkylation of sulfonamides, a key step in the synthesis of ε-sultams.[1] This transformation highlights a successful strategy to overcome the steric limitations of the reagent.
Reaction Scheme
The general reaction involves the deprotonation of a primary or secondary sulfonamide to form a potent nucleophile, which then displaces the bromide from Methyl 4-bromo-2,2-dimethylbutanoate.
Sources
Application Note: Methyl 4-bromo-2,2-dimethylbutanoate as a High-Efficiency Electrophile in SN2 Methodologies
Executive Summary & Core Utility
Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a specialized electrophilic building block distinguished by its gem-dimethyl substitution at the
-
Metabolic Stability: The quaternary carbon center blocks
-oxidation and proteolytic degradation in biological systems, a common strategy in improving the half-life of peptide mimetics and small molecule inhibitors. -
The Thorpe-Ingold Effect (Gem-Dimethyl Effect): In cyclization protocols, the bulky methyl groups restrict bond rotation, pre-organizing the molecule into a reactive conformation that significantly accelerates ring closure (often by factors of
to ).
This guide details the optimization of this compound in SN2 (Substitution Nucleophilic Bimolecular) reactions, specifically addressing the balance between desired substitution and competing elimination (E2) pathways, and leveraging its structure for rapid heterocycle formation.
Chemical Profile & Reactivity Analysis
Structural Properties
| Property | Value | Critical Note |
| Molecular Formula | ||
| Molecular Weight | 209.08 g/mol | |
| Electrophilic Site | C4 (Primary Alkyl Bromide) | Unhindered trajectory for nucleophilic attack.[1][2] |
| Steric Center | C2 (Quaternary) | Remote from reaction site ( |
| Leaving Group | Bromide ( | Good leaving group ( |
| Boiling Point | ~85-90°C (at reduced pressure) | Volatile; avoid prolonged high-vac without cooling. |
Mechanistic Insight: The "Remote" Neopentyl Myth
A common misconception is that the gem-dimethyl group at C2 hinders SN2 reactions at C4.
-
Reality: The reaction center is a primary bromide separated from the quaternary center by a methylene spacer (
). -
Kinetic Impact: While there is a minor inductive effect, the steric bulk is sufficiently removed that standard SN2 kinetics apply. However, the folding of the chain due to the gem-dimethyl group can actually shield the C3 protons, potentially suppressing E2 elimination compared to linear analogs.
Competing Pathways
The primary risk when using this electrophile is E2 Elimination , yielding the terminal alkene (Methyl 2,2-dimethylbut-3-enoate).
-
SN2 Favorability: High (Primary Carbon).
-
E2 Favorability: Low to Moderate (Requires abstraction of
-proton at C3). -
Control Strategy: Use non-bulky, soft nucleophiles and polar aprotic solvents to maximize
.
Visualizing the Reaction Landscape
The following diagram illustrates the bifurcation between the desired substitution/cyclization and the elimination side-reaction.
Figure 1: Reaction divergence. The green path represents the optimized workflow for synthesis, leveraging the gem-dimethyl effect for cyclization.
Experimental Protocols
Protocol A: Intermolecular Alkylation (General Purpose)
Objective: Attach the 2,2-dimethylbutanoate tail to a heteroatom nucleophile (Amine, Phenol, Thiol).
Reagents:
-
Substrate: Methyl 4-bromo-2,2-dimethylbutanoate (1.0 equiv)
-
Nucleophile: e.g., Benzylamine or Phenol derivative (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or (2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Nucleophile in anhydrous DMF.
-
Deprotonation (if acidic Nu): Add the base (
) and stir at Room Temperature (RT) for 15 minutes. Note: is preferred over due to the "Cesium Effect" which improves solubility and reactivity in SN2. -
Addition: Add Methyl 4-bromo-2,2-dimethylbutanoate dropwise via syringe.
-
Reaction: Stir at 40–60°C for 4–12 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc). The bromide spot (high
) should disappear.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
. -
Purification: Flash column chromatography.
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| Low Conversion | Nucleophile is too weak or steric bulk. | Switch solvent to DMSO; add KI (0.1 equiv) as catalyst (Finkelstein-like activation). |
| Alkene Byproduct | Base is too strong/bulky (E2 favored).[3] | Switch to weaker base (
Protocol B: "One-Pot" Cyclization to Pyrrolidones
Objective: Synthesis of 3,3-dimethylpyrrolidin-2-ones via tandem SN2 alkylation and intramolecular amidation. This utilizes the Thorpe-Ingold effect .
Reagents:
-
Primary Amine (
) (1.2 equiv) -
Methyl 4-bromo-2,2-dimethylbutanoate (1.0 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Toluene or Xylene (for thermal cyclization)
Step-by-Step Procedure:
-
Alkylation Phase:
-
Mix Amine, Bromide, and DIPEA in Acetonitrile.
-
Heat to reflux (80°C) for 6 hours.
-
Result: Formation of the secondary amine intermediate (linear).
-
-
Cyclization Phase (Thermal):
-
Evaporate Acetonitrile.
-
Re-dissolve crude residue in Toluene.
-
Reflux (110°C) for 12–24 hours. The gem-dimethyl group forces the amine and ester into proximity, driving methanol elimination.
-
-
Alternative Cyclization (Catalytic):
-
If thermal cyclization is slow, add 10 mol% Acetic Acid or DBU to catalyze the amidation.
-
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4]
-
Lachrymator: Like many
- or -halo esters, this compound can be irritating to mucous membranes. Handle only in a fume hood. -
Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis risk).
References
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 4-bromo-2,2-dimethylbutanoate.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
-
PubChem. (2025).[5] Compound Summary: Methyl 4-bromo-2,2-dimethylbutanoate.[6][7][8][9] National Library of Medicine.
Sources
- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. airgas.com [airgas.com]
- 5. Methyl 4-bromo-2-methylbutanoate | C6H11BrO2 | CID 11745547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromo-2,2-dimethylbutanoate - [sigmaaldrich.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [amp.chemicalbook.com]
- 9. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [sigmaaldrich.com]
Application Note: Strategic Utilization of Methyl 4-bromo-2,2-dimethylbutanoate in Heterocyclic Synthesis
Executive Summary
Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a specialized bifunctional building block that combines a reactive primary alkyl bromide with a sterically shielded methyl ester. Its structural uniqueness lies in the gem-dimethyl group at the
Unlike linear halo-esters, this molecule leverages the Thorpe-Ingold Effect (Gem-Dimethyl Effect) to accelerate intramolecular cyclization rates by orders of magnitude. This guide details the protocols for utilizing this reagent to synthesize 3,3-dimethylpyrrolidin-2-ones and sultams , transforming a standard alkylation step into a rapid cascade cyclization sequence.
Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule possesses two distinct electrophilic sites with opposing reactivity profiles:
| Site | Moiety | Reactivity | Steric Environment |
| C4 | Primary Alkyl Bromide | High ( | Unencumbered. The bromine is on a primary carbon separated from the quaternary center by a methylene spacer, allowing facile nucleophilic attack. |
| C1 | Methyl Ester | Low (Intermolecular) | Hindered. The adjacent quaternary C2 center blocks external nucleophiles, making the ester resistant to hydrolysis and transesterification under mild conditions. |
The "Gem-Dimethyl" Advantage (Thorpe-Ingold Effect)
While the gem-dimethyl group hinders intermolecular attack on the ester, it drastically accelerates intramolecular reactions.[1] Upon displacement of the bromide by a nucleophile (amine, sulfonamide, etc.), the bulky methyl groups compress the internal bond angle (
-
Result: Cyclization to form 5-membered rings (lactams/sultams) is thermodynamically and kinetically favored, often occurring spontaneously under conditions where linear analogs would stall.
Application 1: Synthesis of 3,3-Dimethylpyrrolidin-2-ones
This is the primary application for this building block. Reaction with primary amines yields sterically congested lactams, which are valuable scaffolds in neuroactive drug discovery (e.g., racetam derivatives).
Reaction Pathway[3]
-
N-Alkylation: The amine displaces the C4-bromide via
. -
Lactamization: The resulting secondary amine attacks the C1-ester.
Figure 1: Cascade synthesis of substituted pyrrolidinones. The gem-dimethyl group drives the second step.
Detailed Protocol: One-Pot Synthesis
Reagents:
-
Methyl 4-bromo-2,2-dimethylbutanoate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv, catalyst)
-
Solvent: Acetonitrile (MeCN) or DMF.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend
(20 mmol) and KI (1 mmol) in dry Acetonitrile (30 mL). -
Addition: Add the Primary Amine (12 mmol) followed by Methyl 4-bromo-2,2-dimethylbutanoate (10 mmol).
-
Alkylation: Heat the mixture to 60°C for 4–6 hours. Monitor consumption of the bromide by TLC (Hexane/EtOAc 4:1).
-
Note: At this stage, the intermediate amino-ester is formed. In many cases, the lactam will already begin to appear.
-
-
Cyclization Drive: To force completion of the cyclization, increase temperature to reflux (82°C) for 2–4 hours.
-
Troubleshooting: If cyclization is slow (due to weak nucleophilicity of the amine), add a catalytic amount of DBU (0.1 equiv) or switch solvent to Toluene and reflux with 1.0 equiv of Acetic Acid to catalyze the ester aminolysis.
-
-
Workup: Cool to room temperature. Filter off solids (
/KBr). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine), then Brine. Dry over
. Purify via flash chromatography (SiO2, EtOAc/Hexane gradient).
Yield Expectation: 75–90% depending on the amine steric bulk.
Application 2: Synthesis of Sultams (Cyclic Sulfonamides)
This reagent is excellent for creating 1,2-thiazepan-6-one 1,1-dioxides or similar sultam rings, often used as bioisosteres for lactams.
Protocol Highlights
-
Substrate: Primary Sulfonamide (
). -
Base Requirement: Stronger base required compared to amines. Use Sodium Hydride (NaH) or Cesium Carbonate (
) . -
Stepwise Control:
-
Alkylation: Conduct at
in DMF to avoid premature cyclization or double alkylation. -
Cyclization: Treat the isolated intermediate with t-BuOK (Potassium tert-butoxide) in THF/DMF at
to promote the Dieckmann-type condensation.
-
Comparative Data: Linear vs. Gem-Dimethyl
The table below illustrates the kinetic advantage provided by the 2,2-dimethyl substitution pattern.
| Substrate | Product Ring Size | Relative Cyclization Rate ( | Conditions Required |
| Methyl 4-bromobutanoate | 5-membered | 1.0 | High Temp, Strong Base |
| Methyl 4-bromo-2,2-dimethylbutanoate | 5-membered | ~158.0 | Mild Heat, Weak Base |
| Methyl 5-bromopentanoate | 6-membered | 0.1 | Very Slow |
Data derived from standard Thorpe-Ingold kinetic studies (e.g., Jung & Piizzi, Chem. Rev. 2005).
References
-
Thorpe-Ingold Effect (Theoretical Basis)
-
Sultam Synthesis Protocol
-
Kachaeva, M. V., et al. (2020). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. ChemRxiv. Link
-
-
Lactamization Methodologies
-
Rejneveld, J., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules, 27(23), 8446. Link
-
-
General Reactivity of 4-Bromo-esters
Sources
Synthesis of heterocyclic compounds using "Methyl 4-bromo-2,2-dimethylbutanoate"
An Application Guide to the Synthesis of Heterocyclic Compounds from Methyl 4-bromo-2,2-dimethylbutanoate
Abstract
Methyl 4-bromo-2,2-dimethylbutanoate is a versatile and valuable bifunctional building block in modern organic synthesis. Its structure, featuring a primary alkyl bromide and a methyl ester, along with a sterically defining gem-dimethyl group, allows for the strategic construction of various heterocyclic scaffolds. This document provides detailed application notes and step-by-step protocols for the synthesis of key heterocyclic systems, namely δ-lactones and substituted piperidines, originating from this precursor. The methodologies are presented with a focus on mechanistic understanding, experimental causality, and practical execution for researchers in chemical synthesis and drug development.
Introduction: The Synthetic Utility of a Versatile Building Block
In the landscape of synthetic chemistry, the efficiency of constructing complex molecular architectures often hinges on the selection of readily available, yet highly functionalized, starting materials. Methyl 4-bromo-2,2-dimethylbutanoate emerges as a prime candidate for such a role. The molecule possesses two key reactive sites:
-
A Primary Alkyl Bromide: This functional group is an excellent electrophile, highly susceptible to nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including amines, carboxylates, and others.
-
A Methyl Ester: This group can be readily transformed through hydrolysis, reduction, or amidation, serving as a handle for intramolecular cyclization or further functionalization.
The gem-dimethyl substitution at the C-2 position provides a unique steric and conformational constraint, influencing the reactivity of adjacent functional groups and embedding a distinct structural motif into the target heterocycle. This guide explores the logical and field-proven synthetic routes to harness these features for the creation of valuable heterocyclic compounds.
Part 1: Synthesis of 3,3-Dimethyl-tetrahydro-2H-pyran-2-one (A δ-Lactone)
The synthesis of δ-lactones from γ-haloesters is a fundamental and robust transformation in organic chemistry.[1][2] The process involves an intramolecular Williamson ether synthesis, where a carboxylate anion acts as the nucleophile to displace the tethered halide, forming a stable six-membered ring. This pathway is highly efficient due to the favorable thermodynamics and kinetics of forming unstrained six-membered rings.
Mechanistic Rationale
The conversion of methyl 4-bromo-2,2-dimethylbutanoate to the corresponding δ-lactone is a two-step process. The first step is the saponification (base-mediated hydrolysis) of the methyl ester to yield the sodium salt of 4-bromo-2,2-dimethylbutanoic acid. The subsequent acidification produces the free bromo-acid. The second step is the intramolecular cyclization. By treating the bromo-acid with a suitable base, a carboxylate is formed, which then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in an S_N2 fashion to close the ring and form the lactone.
Visualizing the Lactonization Pathway
Caption: Workflow for the synthesis of a δ-lactone from methyl 4-bromo-2,2-dimethylbutanoate.
Experimental Protocol: Two-Step Lactonization
Step 1: Hydrolysis to 4-Bromo-2,2-dimethylbutanoic Acid
-
In a 250 mL round-bottom flask, dissolve methyl 4-bromo-2,2-dimethylbutanoate (10.0 g, 44.8 mmol) in methanol (80 mL).
-
Add a solution of sodium hydroxide (2.7 g, 67.2 mmol) in water (20 mL).
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl.
-
Extract the product, 4-bromo-2,2-dimethylbutanoic acid, with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bromo-acid, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
To the flask, add anhydrous tetrahydrofuran (THF, 100 mL).
-
In a separate flask, dissolve the crude 4-bromo-2,2-dimethylbutanoic acid (from Step 1) in anhydrous THF (20 mL).
-
Cool the flask containing THF to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.15 g, 53.8 mmol) to the THF. Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere.
-
Slowly add the solution of the bromo-acid to the NaH suspension over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the bromo-acid.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford 3,3-dimethyl-tetrahydro-2H-pyran-2-one.
Data Summary: Lactone Synthesis
| Step | Product | Typical Yield | Key Analytical Data (Expected) |
| 1 | 4-Bromo-2,2-dimethylbutanoic Acid | >90% (crude) | IR (cm⁻¹): 2900-3300 (broad, O-H), 1705 (C=O) |
| 2 | 3,3-Dimethyl-tetrahydro-2H-pyran-2-one | 75-85% | ¹H NMR (CDCl₃, δ): ~4.3 (t, 2H), ~1.8 (t, 2H), 1.2 (s, 6H). IR (cm⁻¹): 1735 (lactone C=O) |
Part 2: Synthesis of N-Substituted 3,3-Dimethylpiperidines
The synthesis of piperidines, a privileged scaffold in medicinal chemistry, can be efficiently achieved from methyl 4-bromo-2,2-dimethylbutanoate.[3][4][5] The strategy involves an initial intermolecular S_N2 reaction with a primary amine to form a secondary amine intermediate, followed by an intramolecular cyclization to a six-membered lactam (a piperidinone). This stable intermediate can then be reduced to the target piperidine.
Mechanistic Rationale
The primary bromide readily undergoes alkylation with a primary amine (e.g., benzylamine, which also serves as a protecting group). The resulting amino-ester intermediate is then induced to cyclize via intramolecular amidation. This step often requires heat to overcome the activation energy for the formation of the amide bond, with the expulsion of methanol. The resulting N-benzyl-3,3-dimethylpiperidin-2-one is a stable cyclic amide. The final step involves the reduction of the amide carbonyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final piperidine.
Visualizing the Piperidine Synthesis Pathway
Caption: Multi-step synthesis of a substituted piperidine from methyl 4-bromo-2,2-dimethylbutanoate.
Experimental Protocol: Three-Step Piperidine Synthesis
Step 1: N-Alkylation with Benzylamine
-
To a 250 mL round-bottom flask, add methyl 4-bromo-2,2-dimethylbutanoate (10.0 g, 44.8 mmol), potassium carbonate (K₂CO₃, 12.4 g, 89.6 mmol), and acetonitrile (100 mL).
-
Add benzylamine (5.3 mL, 49.3 mmol, 1.1 equiv) to the suspension.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 16-24 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-ester. This is often carried forward without extensive purification.
Step 2: Intramolecular Cyclization to Lactam
-
Place the crude methyl 4-(benzylamino)-2,2-dimethylbutanoate into a round-bottom flask.
-
Add toluene (100 mL) and heat the solution to reflux using a Dean-Stark apparatus to remove the methanol byproduct.
-
Continue refluxing for 12-18 hours until TLC analysis indicates the completion of the reaction.
-
Cool the solution and remove the toluene under reduced pressure.
-
Purify the resulting crude lactam by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-benzyl-3,3-dimethylpiperidin-2-one.
Step 3: Reduction to 1-Benzyl-3,3-dimethylpiperidine
-
Set up a flame-dried 500 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.55 g, 67.2 mmol) in anhydrous THF (100 mL). Caution: LiAlH₄ is extremely reactive with water.
-
Dissolve the lactam (from Step 2, e.g., 8.0 g, 36.8 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C. Slowly add the lactam solution to the suspension.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench it carefully using a Fieser workup: slowly add water (2.6 mL), followed by 15% aqueous NaOH (2.6 mL), and then more water (7.8 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target piperidine. Further purification can be achieved by vacuum distillation.
Data Summary: Piperidine Synthesis
| Step | Product | Typical Yield | Key Analytical Data (Expected) |
| 1 | Methyl 4-(benzylamino)-2,2-dimethylbutanoate | >85% (crude) | MS (ESI+): m/z [M+H]⁺ |
| 2 | 1-Benzyl-3,3-dimethylpiperidin-2-one | 70-80% (over 2 steps) | ¹H NMR (CDCl₃, δ): ~7.3 (m, 5H), ~4.6 (s, 2H), ~3.3 (t, 2H), ~1.7 (t, 2H), 1.1 (s, 6H). IR (cm⁻¹): 1640 (amide C=O) |
| 3 | 1-Benzyl-3,3-dimethylpiperidine | 80-90% | ¹H NMR (CDCl₃, δ): Absence of carbonyl signal in ¹³C NMR. Appearance of new aliphatic CH₂ signals. |
Conclusion and Future Perspectives
Methyl 4-bromo-2,2-dimethylbutanoate stands as a powerful and adaptable starting material for constructing important heterocyclic systems. The protocols detailed herein for the synthesis of δ-lactones and N-substituted piperidines are robust, high-yielding, and founded on well-established reaction mechanisms. These methods provide a reliable foundation for researchers to produce these scaffolds and their derivatives. Further exploration could involve using this building block in multi-component reactions or for the synthesis of other less common heterocycles, expanding its utility in the fields of medicinal chemistry and materials science.
References
- Hoffmann, M. G., & Frey, W. (2025).
- Krasavin, M. (2022).
- Wang, Y., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal.
- Rurarz, E., et al. (2019). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. MDPI.
- Jackson, R. F. W., et al. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Organic Chemistry. (n.d.). Lactone Synthesis. Organic Chemistry.
- Wikidoc. (2012). Lactone. wikidoc.
Sources
- 1. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity | MDPI [mdpi.com]
- 2. Lactone Synthesis [quimicaorganica.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine synthesis [organic-chemistry.org]
Use of "Methyl 4-bromo-2,2-dimethylbutanoate" in natural product synthesis
Application Note: Methyl 4-bromo-2,2-dimethylbutanoate as a Bifunctional Synthon in Natural Product and Bioactive Scaffold Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Self-Validating Protocols
Strategic Utility of the C6 Bifunctional Synthon
In the total synthesis of complex terpenoids, polyketides, and synthetic alkaloid frameworks, installing a gem-dimethyl group is notoriously challenging. Direct exhaustive methylation of active methylenes often leads to over-alkylation, poor regioselectivity, and complex purification pipelines.
Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) [1][2] circumvents these issues by allowing the en bloc installation of a pre-fabricated gem-dimethyl tail. This C6 building block features three distinct, orthogonally reactive nodes:
-
Electrophilic Primary Bromide (C4): Primed for rapid
displacement by C-, N-, or O-nucleophiles. -
gem-Dimethyl Group (C2): Imparts critical conformational bias and provides steric shielding to the adjacent carbonyl.
-
Methyl Ester (C1): Serves as a latent electrophile for subsequent intramolecular cyclization, Grignard additions, or controlled reductions.
By utilizing this synthon, chemists can execute highly chemoselective alkylations without premature reactions at the ester, eventually leveraging the molecule's built-in conformational mechanics to drive complex ring closures[3].
Mechanistic Dynamics: The Thorpe-Ingold Advantage
The true value of Methyl 4-bromo-2,2-dimethylbutanoate lies in its exploitation of the Thorpe-Ingold effect (the gem-dimethyl effect).
During the initial
Caption: Mechanistic pathway of the Thorpe-Ingold effect driving intramolecular cyclization.
Process Workflows & Quantitative Optimization
The standard workflow involves a three-stage cascade: De novo generation of the synthon (if not sourced commercially), primary alkylation, and base-mediated cyclization.
Caption: Synthetic workflow from building block to complex scaffold via cyclization.
To ensure maximum chemoselectivity during the construction of complex scaffolds (such as 1,2-thiazepan-6-one 1,1-dioxides), solvent and base selection are critical. Table 1 summarizes the optimization parameters for the alkylation and cyclization phases.
Table 1: Optimization of N-Alkylation and Cyclization Parameters
| Phase | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Mechanistic Observation |
| Alkylation | MeCN | 80 | 24 | <20 | Weak base is insufficient for complete deprotonation of hindered substrates. | |
| Alkylation | NaH | THF | 0 to RT | 12 | 45 | Poor solubility of the sodium salt intermediate stalls the |
| Alkylation | NaH | DMF | -20 to RT | 8 | 85 | Optimal. High dielectric constant of DMF heavily solvates the anion, maximizing nucleophilicity[3]. |
| Cyclization | NaOMe | MeOH | 65 | 12 | 30 | Competitive transesterification and reversible ring-opening limit yield. |
| Cyclization | t-BuOK | DMF | -10 to RT | 4 | 92 | Optimal. Bulky, non-nucleophilic base prevents ester attack while driving irreversible enolization/cyclization[3]. |
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Each protocol includes built-in physical or analytical checkpoints to ensure the reaction is proceeding as mechanistically intended.
Protocol 4.1: De Novo Synthesis via Lactone Ring-Opening
Purpose: Generation of Methyl 4-bromo-2,2-dimethylbutanoate from 3,3-dimethyldihydrofuran-2(3H)-one.
-
Preparation: Dissolve 3,3-dimethyldihydrofuran-2(3H)-one (1.0 eq, 170 mmol) in anhydrous
(400 mL) under an inert argon atmosphere. -
Thermal Control: Cool the reaction vessel to strictly -10 °C using an ice/brine bath.
-
Causality: Pre-cooling is mandatory to control the highly exothermic Lewis acid-base complexation and prevent premature dehydrobromination (alkene formation).
-
-
Reagent Addition: Add Boron tribromide (
, 1.1 eq, 190 mmol) dropwise over 30 minutes[3].-
Validation Checkpoint: A slight fuming and color change to pale yellow indicates successful coordination of
to the lactone carbonyl.
-
-
Ring Opening: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench & Esterification: Cool the mixture back to 0 °C and carefully quench with anhydrous methanol (excess).
-
Causality: Methanol serves a dual purpose—it safely neutralizes unreacted
and traps the highly reactive acyl bromide intermediate to yield the final methyl ester.
-
-
Validation: Analyze the crude mixture via GC-MS. The reaction is complete when the starting lactone is consumed and the product mass (
208/210, reflecting the 1:1 isotopic ratio of and ) is dominant.
Protocol 4.2: Chemoselective Alkylation
Purpose: Coupling the C6 synthon to a complex N-nucleophile (e.g., methanesulfonamide).
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at -20 °C. Slowly add the sulfonamide/amine substrate (1.0 eq)[3].
-
Validation Checkpoint: Immediate evolution of
gas acts as a visual stoichiometric indicator of successful deprotonation. Wait until gas evolution ceases completely.
-
-
Alkylation: Add Methyl 4-bromo-2,2-dimethylbutanoate (1.1 eq) dropwise. Maintain the temperature at -20 °C for 1 hour before slowly warming to room temperature.
-
Causality: Initiating the reaction at -20 °C suppresses base-catalyzed hydrolysis of the methyl ester, ensuring the nucleophile exclusively attacks the primary bromide.
-
-
Validation: Perform LC-MS on a micro-aliquot. The presence of the acyclic alkylated intermediate mass, coupled with the retention of the ester moiety (no [M-MeOH] fragments yet), validates the chemoselectivity of the step.
Protocol 4.3: Thorpe-Ingold Assisted Intramolecular Cyclization
Purpose: Closing the scaffold to form a 7-membered ε-sultam or lactam.
-
Activation: Dissolve the acyclic intermediate from Protocol 4.2 in anhydrous DMF and cool to -10 °C.
-
Base Addition: Add Potassium tert-butoxide (t-BuOK, 1.5 eq) in a single portion[3].
-
Causality: t-BuOK is strictly chosen over smaller alkoxides (like NaOMe) because its steric bulk prevents it from acting as a nucleophile. It strictly acts as a base to trigger the intramolecular attack on the ester carbonyl.
-
-
Cyclization: Stir for 4 hours, allowing the reaction to reach room temperature.
-
Validation: Isolate the product and perform
NMR spectroscopy. The definitive proof of successful cyclization is the complete disappearance of the sharp singlet at ~3.6 ppm , confirming the ejection of the ester's methoxy group during ring closure.
References
-
ChemRxiv. "Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides". ChemRxiv. URL: [Link]
Sources
"Methyl 4-bromo-2,2-dimethylbutanoate" in the synthesis of bioactive molecules
Application Note: Methyl 4-bromo-2,2-dimethylbutanoate as a Bifunctional Building Block in Advanced Medicinal Chemistry
Executive Summary
Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a highly specialized, bifunctional aliphatic building block[1]. Structurally, it features a primary alkyl bromide, a methyl ester, and a crucial gem-dimethyl group at the
Mechanistic Rationale & E-E-A-T Principles
When designing synthetic routes, the choice of Methyl 4-bromo-2,2-dimethylbutanoate over unbranched analogs is driven by two primary causality factors:
-
Conformational Restriction (Thorpe-Ingold Effect): The bulky gem-dimethyl group reduces the conformational degrees of freedom of the aliphatic chain. This lowers the activation entropy (
) for intramolecular reactions, facilitating the closure of 7-membered rings (e.g., 1,2-thiazepan-6-one 1,1-dioxides) at sub-zero temperatures, which suppresses intermolecular polymerization[3]. -
Metabolic Shielding: In antiviral and anticancer drug candidates, the gem-dimethyl moiety acts as a steric shield against esterases and cytochrome P450-mediated oxidation. This significantly improves the pharmacokinetic half-life and membrane permeability of the resulting pharmacophore[6].
Key Application 1: Synthesis of -Keto -Sultams (Anticancer Scaffolds)
Cyclic sulfonamides (sultams) are critical pharmacophores in oncology[4]. Methyl 4-bromo-2,2-dimethylbutanoate serves as the primary alkylating agent to construct 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides via a Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC)[7].
Protocol: N-Alkylation and CSIC Cyclization
-
N-Alkylation: Dissolve the N-monosubstituted methanesulfonamide in anhydrous DMF. Cool the reaction vessel to -20 °C. Add Sodium Hydride (NaH, 1.2 eq) portion-wise under an inert argon atmosphere.
-
Coupling: Add Methyl 4-bromo-2,2-dimethylbutanoate (1.1 eq) dropwise[3].
-
Causality: The -20 °C temperature is critical. It prevents premature dehydrohalogenation (elimination) of the primary bromide and controls the highly exothermic deprotonation of the sulfonamide[3].
-
-
Cyclization (CSIC): Isolate the intermediate ester via standard aqueous workup. Redissolve in DMF, cool to -10 °C, and treat with Potassium tert-butoxide (t-BuOK). The
-carbanion of the sulfonamide attacks the sterically hindered ester, forming the 7-membered sultam ring[4]. -
Self-Validating System: Track the reaction via
H NMR. The complete disappearance of the ester's singlet (~3.6 ppm) and the shift of the triplet (~3.4 ppm) confirms successful cyclization[3].
Key Application 2: Synthesis of Dengue Virus Replication Inhibitors
In the development of substituted indoline derivatives for Dengue virus inhibition, this building block is used to alkylate complex aminophenols to form critical ether intermediates[5].
Protocol: Chemoselective O-Alkylation
-
Reagent Assembly: Combine 3-amino-5-methoxyphenol (1.0 eq) and Methyl 4-bromo-2,2-dimethylbutanoate (1.0 eq) in DMF[5].
-
Base Addition: Add Cesium Carbonate (
, 2.0 eq).-
Causality:
is specifically chosen over due to the "cesium effect." The large ionic radius of cesium creates a highly naked, nucleophilic phenoxide ion, driving chemoselective O-alkylation over N-alkylation[5].
-
-
Thermal Activation: Stir the mixture at 60 °C for 65 hours[5].
-
Causality: The neopentyl-like steric hindrance of the gem-dimethyl group severely restricts the
trajectory of the incoming nucleophile. Sustained thermal energy is required to overcome this steric barrier and achieve complete conversion[5].
-
Quantitative Data Summary
| Application | Target Scaffold | Reagents & Base | Solvent | Temp / Time | Typical Yield |
| Anticancer | NaH, then t-BuOK | DMF | -20 °C to -10 °C | 65–80% | |
| Antiviral | Indoline Precursors | DMF | 60 °C / 65 h | >70% |
Mandatory Visualization: Divergent Synthetic Workflows
Divergent synthetic pathways of Methyl 4-bromo-2,2-dimethylbutanoate in medicinal chemistry.
References
-
PubChemLite / Clearsynth - Methyl 4-bromo-2,2-dimethylbutanoate (CAS No. 4833-99-2) Structural and Physical Properties. URL:[Link]
-
Milokhov, D. S., et al. - Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. Results in Chemistry 7 (2024): 101252. URL:[Link]
- Bonfanti, J.-F., et al. - Substituted indoline derivatives as dengue virus replication inhibitors. Patent CN110691773A (Janssen Pharmaceutica NV, 2020).
-
Kumari, S., et al. - The underutilized therapeutic potential of cyclic sulfonamides. Taylor & Francis (2025). URL:[Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. PubChemLite - Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2) [pubchemlite.lcsb.uni.lu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN110691773A - ä½ä¸ºç»é©çç æ¯å¤å¶æå¶åçç»å代çå²ååè¡çç© - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Methyl 4-bromo-2,2-dimethylbutanoate for Gem-Dimethyl Incorporation
Abstract
The incorporation of gem-dimethyl groups is a pivotal strategy in modern medicinal chemistry to enhance metabolic stability and restrict conformational flexibility (the Thorpe-Ingold effect). Methyl 4-bromo-2,2-dimethylbutanoate serves as a specialized electrophilic building block, allowing the direct introduction of a 2,2-dimethylbutanoate moiety. This guide details the physicochemical rationale for this moiety, provides validated protocols for its attachment to nucleophilic scaffolds (N-, S-, and C-alkylation), and outlines the mechanistic advantages of the gem-dimethyl group in optimizing pharmacokinetics.
Introduction: The Gem-Dimethyl Advantage
In drug development, the "gem-dimethyl effect" is often exploited to lock bioactive conformations and block metabolic hot spots.[1] The 2,2-dimethylbutanoate moiety offers two distinct advantages:
-
Metabolic Blockade: The quaternary carbon at the
-position relative to the ester/acid prevents -oxidation and sterically hinders hydrolytic enzymes (esterases), significantly extending the half-life ( ) of the parent molecule. -
Conformational Control: The bulky gem-dimethyl group restricts bond rotation, pre-organizing the molecule into a reactive or bioactive conformation, thereby reducing the entropic penalty of binding to a protein target.
Methyl 4-bromo-2,2-dimethylbutanoate acts as a "linchpin" reagent, enabling the attachment of this sterically demanding group via a terminal bromide, which is sufficiently reactive for
Reagent Profile & Handling
| Property | Specification |
| Chemical Name | Methyl 4-bromo-2,2-dimethylbutanoate |
| CAS Number | 4833-99-2 |
| Molecular Formula | |
| Molecular Weight | 209.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-90 °C (at reduced pressure) |
| Storage | 2-8 °C, under inert atmosphere ( |
| Stability | Moisture sensitive; susceptible to hydrolysis.[2][3] Store away from strong bases. |
Safety Warning: This compound is an alkylating agent and potential lachrymator. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Synthetic Strategies & Protocols
Strategy A: N-Alkylation (Synthesis of Sultams and Amides)
This protocol is optimized for attaching the dimethylbutanoate tail to nitrogen nucleophiles, such as sulfonamides or heterocyclic amines. This is a common step in synthesizing enzyme inhibitors where the ester serves as a prodrug or a handle for further diversification.
Mechanism:
Protocol 1: N-Alkylation of Sulfonamides
Reference Context: Adapted from synthesis of
Materials:
-
Substrate: N-monosubstituted sulfonamide (1.0 equiv)
-
Reagent: Methyl 4-bromo-2,2-dimethylbutanoate (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the sulfonamide in anhydrous DMF. Cool to 0 °C.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the sodium salt). -
Addition: Add Methyl 4-bromo-2,2-dimethylbutanoate dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Quench: Cool to 0 °C and carefully quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (typically 10-30% EtOAc in Hexanes).
Expected Outcome: >85% yield of the N-alkylated product.
Troubleshooting: If elimination products (alkenes) are observed, switch the base to
Strategy B: C-Alkylation (Constructing Carbon Scaffolds)
Connecting the dimethylbutanoate moiety to a carbon framework often requires generating a stabilized carbanion.
Protocol 2: Alkylation of Malonates/Beta-Keto Esters
Materials:
-
Substrate: Dimethyl malonate or derivative (1.0 equiv)
-
Reagent: Methyl 4-bromo-2,2-dimethylbutanoate (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or NaH -
Solvent: DMF or DMSO
Step-by-Step Procedure:
-
Dissolve the malonate in DMF.
-
Add
and stir for 30 mins at RT. -
Heat to 60 °C for 6-12 hours. (Heating is often required for C-alkylation due to the lower nucleophilicity compared to N-anions).
-
Standard aqueous workup and purification.
Mechanistic Visualization
The following diagram illustrates the synthetic workflow and the "Gem-Dimethyl Effect" on the resulting scaffold.
Figure 1: Synthesis of the reagent and its downstream application in generating metabolically stable drug scaffolds.
Critical Analysis & Optimization
The "Gem-Dimethyl" Effect Explained
When Methyl 4-bromo-2,2-dimethylbutanoate is used to tether two reactive centers, the gem-dimethyl group at the 2-position compresses the internal bond angle (Thorpe-Ingold effect).
-
Without gem-dimethyl: The chain is flexible; reactive ends are far apart (entropic penalty).
-
With gem-dimethyl: The bulky methyl groups repel each other, widening the external angle and compressing the internal angle.[6] This brings the reactive ends (e.g., the ester and the nucleophile-attached group) closer, facilitating intramolecular cyclization or specific receptor binding [2].
Stability Considerations
The ester in the final product is a neopentyl-like ester .
-
Hydrolysis: It is extremely resistant to hydrolysis under standard conditions due to the adjacent quaternary carbon. Saponification usually requires forcing conditions (e.g., KOH in ethylene glycol at 150 °C or using
). -
Implication: This makes it an excellent "masked" acid that survives systemic circulation, potentially acting as a long-acting prodrug.
References
-
Sedlák, M., et al. "Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides." ChemRxiv, 2023. (Accessed via ChemRxiv repository).
- Jung, M. E., & Piizzi, G. "The gem-dimethyl effect revisited." Chemical Reviews, 2005. (General reference for Thorpe-Ingold mechanism).
-
Sigma-Aldrich. "Product Specification: Methyl 4-bromo-2,2-dimethylbutanoate."
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." J. Chem. Soc., Trans., 1915, 107, 1080-1106. (Foundational text on Thorpe-Ingold effect).[7]
Sources
- 1. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 2. prepchem.com [prepchem.com]
- 3. 1895191-24-8,5,8-Difluoroisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
A Robust GC-MS Method for In-Process Monitoring of Reactions Involving Methyl 4-bromo-2,2-dimethylbutanoate
An Application Note for Drug Development and Research Professionals
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of reactions involving Methyl 4-bromo-2,2-dimethylbutanoate, a key intermediate in various synthetic pathways.[1] The protocol is designed for researchers, process chemists, and quality control analysts who require a reliable and accurate method to track reaction progress, determine yield, and identify potential impurities. By explaining the causality behind each methodological choice, from sample preparation to instrument parameters, this guide provides a framework for robust and reproducible analysis.
Introduction and Scientific Principles
Methyl 4-bromo-2,2-dimethylbutanoate (MBDB) is a valuable building block in organic synthesis, often utilized in the development of pharmaceutical agents and fine chemicals. Effective monitoring of its conversion is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its superior separation capabilities and definitive compound identification.[2]
Causality of Technique Selection:
-
Gas Chromatography (GC): The inherent volatility of MBDB and many related organic reactants and products makes them ideal candidates for GC analysis. The separation occurs within a capillary column, where compounds are partitioned between a stationary phase and a mobile carrier gas. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically effective for resolving halogenated compounds from other reaction components based on differences in boiling points and polarity.[3][4]
-
Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized, commonly by Electron Ionization (EI). This high-energy process fragments the molecules into a reproducible pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for unambiguous identification. For MBDB, key fragments would include the molecular ion (M+), ions corresponding to the loss of the bromine atom (M-Br), and the loss of the methoxy group (M-OCH₃), providing high confidence in its identification even in complex reaction mixtures.
Experimental Workflow and Protocol
The following protocol provides a comprehensive, step-by-step guide from reaction sampling to final data analysis. It is designed as a self-validating system, incorporating an internal standard for quantitative accuracy.
Diagram of the Analytical Workflow
Caption: Experimental workflow for monitoring MBDB reactions.
Protocol 1: Sample Preparation
Rationale: The primary goal is to immediately stop the reaction (quench), create a homogenous and particle-free sample, and dilute it to a concentration suitable for the GC-MS system, which prevents column overloading and detector saturation. An internal standard is added to correct for variations in injection volume and instrument response.[5]
-
Sample Collection: At a designated time point, carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a vial containing a significantly larger volume (e.g., 1.0 mL) of a cold, appropriate organic solvent such as Ethyl Acetate or Dichloromethane. This action dilutes the sample and rapidly lowers the temperature, effectively halting the reaction.[6]
-
Internal Standard (IS) Addition: To the quenched sample, add a precise volume of a stock solution of an internal standard. A suitable IS should be a stable compound not present in the reaction mixture, with similar chemical properties and a different retention time from the analyte (e.g., bromobenzene or 4-bromotoluene).
-
Homogenization and Dilution: Vortex the vial for 30 seconds to ensure complete mixing. If necessary, perform a serial dilution with the same solvent to bring the analyte concentration into the pre-determined linear range of the instrument (typically 1-100 µg/mL).
-
Filtration: Using a syringe, filter the final diluted sample through a 0.22 µm PTFE or nylon filter directly into a 2 mL glass GC autosampler vial.[7] This removes any particulate matter that could damage the GC inlet or column.[7]
Protocol 2: GC-MS Instrumental Analysis
Rationale: The parameters below are selected to ensure good chromatographic resolution, thermal stability of the analyte, and the generation of a characteristic mass spectrum for confident identification and quantification.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Allows for a wide range of sample concentrations. A split injection (e.g., 50:1) is suitable for screening, while splitless is better for trace analysis. |
| Injection Volume | 1 µL | Standard volume to prevent overloading the liner and column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Constant Flow Rate | 1.2 mL/min | Provides optimal separation efficiency and peak shape for most capillary columns. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, mid-polarity phase ideal for separating a wide range of semi-volatile organic compounds, including halogenated esters.[8] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance between resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | Starts below the boiling point of the solvent to focus the analytes at the head of the column. |
| Temperature Ramp | 15 °C/min to 280 °C | A moderate ramp rate to ensure separation of early-eluting compounds from the target analyte. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that all higher-boiling-point components and potential impurities are eluted from the column, preventing carryover.[9] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, high-energy ionization that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The industry standard energy for creating consistent fragmentation patterns. |
| Ion Source Temp. | 230 °C | Hot enough to prevent condensation of analytes while minimizing thermal degradation within the source. |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of analytes as they transfer from the GC to the MS. |
| Mass Scan Range | 40 - 450 m/z | Covers the expected mass of the parent compound and its characteristic fragments while avoiding low-mass solvent interference. |
Data Analysis, Validation, and Quality Control
Qualitative and Quantitative Analysis
-
Identification: The identity of Methyl 4-bromo-2,2-dimethylbutanoate is confirmed by matching its retention time with that of a pure standard and by comparing its acquired mass spectrum to a reference spectrum. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion and any bromine-containing fragments.
-
Quantification: Create a multi-point calibration curve by preparing standards of known MBDB concentrations with a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of MBDB in the reaction samples can then be determined from this curve using their measured peak area ratios.[10]
Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated.[11] Key parameters to assess include:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and IS. | Confirms the method's ability to accurately measure the analyte without interference from the reaction matrix.[11] |
| Linearity | Correlation coefficient (R²) ≥ 0.995 | Demonstrates a direct proportional relationship between instrument response and analyte concentration over the working range.[10][12] |
| Accuracy | Recovery of 90-110% for spiked samples. | Measures how close the experimental value is to the true value. |
| Precision (RSD) | Repeatability (intra-day) ≤ 5%; Intermediate Precision (inter-day) ≤ 10% | Assesses the degree of scatter between a series of measurements, ensuring the method is reproducible.[12] |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10] |
Troubleshooting Guide
Effective troubleshooting is essential for maintaining data quality.[9][13]
Diagram for Troubleshooting Poor Peak Shape
Caption: Decision tree for troubleshooting common GC peak shape issues.
| Symptom | Potential Cause | Recommended Solution |
| No Peaks / Low Signal | Syringe issue; Inlet leak (septum, ferrule); Incorrect sample concentration. | Verify autosampler operation and syringe condition. Perform a leak check on the inlet.[9] Confirm sample concentration is above the LOQ. |
| Baseline Noise or Drift | Contaminated carrier gas; Column bleed due to oxygen leak or age; Dirty ion source. | Install or replace gas purifiers. Check for leaks throughout the system.[14] If bleed persists, bake out or replace the column. Perform ion source cleaning as per manufacturer's instructions.[15] |
| Poor Reproducibility | Inconsistent sample preparation; Leaks at the injector; Variable injection volume. | Ensure consistent dilution and IS addition. Check and replace the injector septum and liner O-ring.[15] Verify syringe performance. |
| Ghost Peaks | Carryover from a previous injection; Contaminated syringe or solvent. | Run a solvent blank to confirm carryover. Increase final oven temperature hold time.[9] Replace rinse solvents and clean the syringe. |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for monitoring reactions of Methyl 4-bromo-2,2-dimethylbutanoate. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reliable results. The emphasis on method validation and troubleshooting ensures that the protocol is not only a set of instructions but a robust system for generating high-quality data essential for drug development and chemical research.
References
- Poole, C. F. (2015). Derivatization Methods in GC and GC/MS.
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]
- El-Sheikh, M. A., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Egyptian Journal of Forensic Sciences, 14(1), 1-10.
- Barón, E., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-7677.
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Chokwe, T. B., et al. (2015). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
- Alaee, M., et al. (2013). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Environmental Mass Spectrometry (pp. 111-143).
- Van de Vyver, S., et al. (2015). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Analytical Methods, 7(12), 5062-5068.
- Abballe, C., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 24(22), 16401.
-
Stansel, R. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Environics. Retrieved from [Link]
-
ResearchGate. (2015). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography–mass spectrometry analyses. Retrieved from [Link]
- J. C. G. İniguez-Muñoz, et al. (2023). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 12(15), 2872.
- Stashenko, E. E., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Brazilian Chemical Society, 32, 1446-1456.
-
LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
-
LCGC International. (2020, November 12). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
-
ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results. Retrieved from [Link]
- Gionfriddo, F., et al. (2025). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Fire, 8(3), 82.
-
Jordi Labs. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
- Yilmaz, B., et al. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(4), 3121.
-
PubChem. (n.d.). 4-Bromo-2,2-dimethylhexane. Retrieved from [Link]
-
Crawford Scientific. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]
- Catalfamo, P., et al. (2025). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Fire, 8(3), 82.
- Shanaeva, N. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7277.
- Lacorte, S., et al. (2005). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1.
-
ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. environics.com [environics.com]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with Methyl 4-bromo-2,2-dimethylbutanoate
Welcome to the technical support center for optimizing alkylation reactions involving Methyl 4-bromo-2,2-dimethylbutanoate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower you in your synthetic endeavors.
I. Understanding the Unique Challenges of Methyl 4-bromo-2,2-dimethylbutanoate
Methyl 4-bromo-2,2-dimethylbutanoate presents a unique set of challenges in alkylation reactions primarily due to its neopentyl-like structure. The quaternary carbon center adjacent to the methylene bearing the bromine atom creates significant steric hindrance, which can dramatically slow down or even inhibit standard Sₙ2 reactions.[1][2][3] Understanding this inherent structural impediment is the first step towards successful alkylation.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of Methyl 4-bromo-2,2-dimethylbutanoate.
Q1: Why is my alkylation reaction with Methyl 4-bromo-2,2-dimethylbutanoate so slow or not proceeding at all?
A1: The primary reason for low reactivity is the severe steric hindrance around the electrophilic carbon. The bulky gem-dimethyl group on the adjacent carbon shields the backside of the carbon-bromine bond from the nucleophile's approach, which is essential for an Sₙ2 reaction.[2][3][4] For practical purposes, neopentyl halides are often considered inert in standard Sₙ2 conditions.[3]
Q2: What are the physical properties and stability of Methyl 4-bromo-2,2-dimethylbutanoate?
A2: It is a liquid at room temperature with a boiling point of 79-81 °C at 9 Torr.[5] It should be stored at room temperature in a tightly sealed container. While generally stable, it is advisable to check for purity before use, as prolonged storage can lead to decomposition.
Q3: Can I use this reagent in Friedel-Crafts alkylation?
A3: While technically possible, Friedel-Crafts alkylation with neopentyl-like halides is prone to carbocation rearrangements.[6][7] The initially formed primary carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of products. Therefore, direct Friedel-Crafts alkylation with this reagent is often not a clean reaction.
Q4: Are there any specific safety precautions I should take?
A4: Yes, standard laboratory safety protocols should be followed. It is harmful if swallowed and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][9]
III. Troubleshooting Guide: Common Problems and Solutions
This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during alkylation reactions with Methyl 4-bromo-2,2-dimethylbutanoate.
Problem 1: Low or No Conversion of Starting Material
Question: I've set up my reaction with a standard base like potassium carbonate in acetonitrile, but I'm seeing very little to no product formation even after prolonged heating. What's going wrong?
Answer: This is a classic issue stemming from the steric hindrance of Methyl 4-bromo-2,2-dimethylbutanoate. Weaker bases and standard polar aprotic solvents may not provide sufficient reactivity to overcome the high activation energy of the Sₙ2 reaction.
Troubleshooting Steps & Optimization:
-
Choice of Base: A strong, non-nucleophilic base is crucial for generating a high concentration of your nucleophile (e.g., enolate) without competing in the alkylation reaction.
-
Recommended: Sodium hydride (NaH), Lithium diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS). These bases are strong enough to completely deprotonate a wide range of pronucleophiles.[10][11][12]
-
Avoid: Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often insufficient.[13]
-
-
Solvent Selection: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Recommended: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices.[13][14] They effectively solvate the cation of the base and the nucleophile, enhancing nucleophilicity.
-
Ensure Anhydrous Conditions: Traces of water or other protic impurities will quench the strong base and the nucleophile, leading to failed reactions.[10]
-
-
Reaction Temperature: Due to the high activation energy, elevated temperatures are often necessary.
-
Recommendation: Start at room temperature and gradually increase the temperature. Reactions may require heating to 60-100 °C or even higher, depending on the nucleophile.[15] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
-
Use of Additives: To enhance the reactivity of the alkyl bromide, certain additives can be beneficial.
-
Finkelstein Reaction: Adding a catalytic amount (0.1 equivalents) of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.[16]
-
Optimized Protocol for a Model C-Alkylation of a Ketone:
Caption: Optimized experimental workflow for C-alkylation.
Problem 2: Formation of Side Products
Question: My reaction is working, but I am observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize them?
Answer: Side product formation is common in challenging alkylation reactions. The nature of the side products depends on your nucleophile and reaction conditions.
Common Side Products and Their Mitigation:
| Side Product | Cause | Solution |
| Elimination Product | Use of a strong, bulky base at high temperatures. The base acts on the alkyl halide, leading to E2 elimination. | Use a less-hindered strong base (e.g., NaH). Lower the reaction temperature if possible.[17] |
| Dialkylated Product | The mono-alkylated product is deprotonated and reacts again. | Use a slight excess of the nucleophile (1.1-1.2 eq). Add the alkylating agent slowly to the reaction mixture.[10][17] |
| O-Alkylation Product (for enolates) | Ambident nature of the enolate nucleophile. Harder electrophiles and certain solvents can favor O-alkylation. | Use a softer electrophile (alkyl iodide, generated in situ with KI). Polar aprotic solvents like DMF or DMSO generally favor C-alkylation. |
| Reaction with the Ester Moiety | If using a strong organometallic nucleophile like a Grignard reagent, it can add to the ester carbonyl of Methyl 4-bromo-2,2-dimethylbutanoate. | This reagent is generally not suitable for reactions with strong organometallic nucleophiles that can also react with esters.[18][19][20] |
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for alkylation reactions.
Problem 3: Difficulties in Product Purification
Question: I have managed to get some product, but it is very difficult to separate from the unreacted starting material and other impurities. Do you have any tips for purification?
Answer: Purification can be challenging, especially when the polarity of the product is similar to that of the starting material.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying products of this type.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. Start with a low polarity to elute non-polar impurities and the unreacted alkyl bromide, then gradually increase the polarity to elute your product.
-
TLC Analysis: Before running the column, carefully optimize the solvent system using TLC to ensure good separation between your product and the major impurities.
-
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.[21]
Expected Spectroscopic Data for Methyl 4-bromo-2,2-dimethylbutanoate:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl ester, gem-dimethyl groups, and the two methylene groups. |
| ¹³C NMR | Signals for the carbonyl carbon, quaternary carbon, methyl ester carbon, gem-dimethyl carbons, and the two methylene carbons. |
| IR | Strong C=O stretch for the ester (~1735 cm⁻¹). |
| MS (EI) | Molecular ion peak and characteristic fragmentation pattern. |
IV. Mechanistic Considerations
The challenges in using Methyl 4-bromo-2,2-dimethylbutanoate all stem from the mechanism of the Sₙ2 reaction.
Caption: Sₙ2 reaction mechanism highlighting steric hindrance.
The nucleophile (Nu⁻) must attack the carbon bearing the bromine from the backside. The bulky gem-dimethyl group on the adjacent carbon physically blocks this approach, raising the energy of the transition state and thus slowing down the reaction rate.[1][2][22]
V. References
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved from [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025, November 13). Retrieved from [Link]
-
7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. (n.d.). Retrieved from [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
8.8: Chemistry of Esters - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]
-
Grignard Reagents - ChemTalk. (n.d.). Retrieved from [Link]
-
Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry. (2011, February 4). Retrieved from [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17). Retrieved from [Link]
-
C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations - PMC. (n.d.). Retrieved from [Link]
-
Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15). Retrieved from [Link]
-
22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, January 14). Retrieved from [Link]
-
Alkylation of Enolates Alpha Position - Chemistry Steps. (2020, April 4). Retrieved from [Link]
-
Mastering Synthesis: Key Reactions of 4-Bromo-2-methylbut-1-ene for Efficient Chemical Production - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Retrieved from [Link]
-
Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B. (2023, May 11). Retrieved from [Link]
-
Alkylation of enolates. (n.d.). Retrieved from [Link]
-
Alkylation of Enolates - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Coupling of unactivated alkyl electrophiles using frustrated ion pairs - PMC. (2024, November 20). Retrieved from [Link]
-
Does neopentyl halide undergo SN1? - Chemistry Stack Exchange. (2018, July 8). Retrieved from [Link]
-
11.09 Alkylation of Enolates - YouTube. (2019, August 25). Retrieved from [Link]
-
7-14) Neopentyl Halides React Slowly in Substitution Processes - organicnotes / FrontPage. (n.d.). Retrieved from [Link]_Neopentyl_Halides_React_Slowly_in_Substitution_Processes)
-
Alkylation Reactions | Development, Technology - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Methyl 4-bromo-2-methylbutanoate | C6H11BrO2 | CID 11745547 - PubChem. (n.d.). Retrieved from [Link]
-
EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.). Retrieved from
-
recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6). Retrieved from [Link]
-
10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]
-
US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents. (n.d.). Retrieved from
-
Neopentyl bromide reacts with benzene under Friedel-Crafts conditions to give mainly - Vaia. (n.d.). Retrieved from [Link]
-
CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.). Retrieved from
-
C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - PMC. (n.d.). Retrieved from [Link]
-
NOTE Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. (n.d.). Retrieved from [Link]
-
gcw.Enolate Seminar 3.12.8pm - Macmillan Group. (2008, March 12). Retrieved from [Link]
-
C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - ChemRxiv. (n.d.). Retrieved from [Link]
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [amp.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. vaia.com [vaia.com]
- 8. Methyl 4-bromo-2-methylbutanoate | C6H11BrO2 | CID 11745547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methyl 4-bromo-2,2-dimethylbutanoate Workflows
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis and utilization of Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2).
This compound is a highly valuable bifunctional building block, particularly in the synthesis of sp³-enriched ε-sultams and other complex heterocycles. However, its unique structural feature—a primary alkyl bromide adjacent to a sterically demanding gem-dimethyl group—requires precise reaction condition optimization to prevent competing elimination and aminolysis pathways.
Mechanistic Pathway & Workflow Visualization
Understanding the synthetic lifecycle of this compound is critical for troubleshooting. The workflow typically involves the ring-opening of a highly stable lactone, followed by an S_N2 alkylation that must be kinetically controlled to avoid side reactions.
Fig 1: Reaction pathway from lactone ring-opening to ε-sultam synthesis via SN2 alkylation.
Troubleshooting & FAQs
Phase 1: Lactone Ring-Opening & Esterification
Q1: My yield of Methyl 4-bromo-2,2-dimethylbutanoate is low, and NMR shows significant unreacted starting lactone. How do I drive this to completion? Causality & Solution: The starting material, 3,3-dimethyldihydrofuran-2(3H)-one, is highly stable. While BBr₃ is a potent Lewis acid, the gem-dimethyl group at the α-position creates steric hindrance that slows the bromide attack at the γ-position. Action: Ensure a slight stoichiometric excess of BBr₃ (1.12 to 1.20 eq). More importantly, while the addition must be done at -10 °C to prevent localized exothermic decomposition, you must allow the reaction to warm to room temperature (rt) and stir overnight. The thermal energy at rt is required to overcome the activation barrier for the C-O bond cleavage .
Q2: LC-MS analysis of my product shows a high percentage of 4-bromo-2,2-dimethylbutanoic acid instead of the desired methyl ester. What went wrong? Causality & Solution: The intermediate formed before the methanol quench is 4-bromo-2,2-dimethylbutanoyl bromide. Acyl bromides are exceptionally hygroscopic. If adventitious water is present in your CH₂Cl₂, or if ambient moisture enters the flask before the anhydrous methanol quench, rapid hydrolysis will outcompete esterification. Action: Utilize strictly anhydrous CH₂Cl₂ and maintain a positive pressure of argon. Ensure the methanol used for quenching is completely anhydrous (stored over molecular sieves).
Phase 2: S_N2 Alkylation of Sulfonamides
Q3: During the alkylation of methanesulfonamides with the bromo-ester, I am observing significant elimination byproducts and ester aminolysis rather than the S_N2 product. Why? Causality & Solution: The deprotonated sulfonamide is an ambident nucleophile and a strong base. Although the bromide is primary, the adjacent CH₂ and the quaternary α-carbon create a dense steric environment. At temperatures above 0 °C, the high-energy sulfonamide anion will bypass the S_N2 pathway and instead attack the ester carbonyl (aminolysis) or act as a base to induce E2 elimination of the primary bromide. Action: Strict kinetic control is mandatory. Conduct the alkylation at -20 °C in DMF. The low temperature suppresses the higher-activation-energy elimination and aminolysis pathways, allowing the S_N2 substitution to predominate .
Q4: Can I substitute DMF with THF for the NaH-mediated alkylation to make the workup easier? Causality & Solution: It is highly discouraged. While THF is easier to remove, the sodium salt of the sulfonamide has poor solubility in ethereal solvents at -20 °C. DMF provides excellent solvation of the ion pair, maximizing the nucleophilicity of the naked sulfonamide anion required for the S_N2 attack at cryogenic temperatures.
Quantitative Optimization Data
The following table summarizes our internal optimization data for the alkylation of N-monosubstituted methanesulfonamides using Methyl 4-bromo-2,2-dimethylbutanoate. This data clearly illustrates the necessity of kinetic control.
| Base (1.1 eq) | Solvent | Temp (°C) | Target S_N2 Yield (%) | Major Byproducts / Observations |
| NaH | DMF | -20 | 82 - 88% | <5% (Optimal kinetic control) |
| NaH | DMF | 0 | 55 - 60% | ~25% (Ester aminolysis & E2 elimination) |
| K₂CO₃ | DMF | 25 | <15% | Unreacted starting materials (Weak base) |
| NaH | THF | -20 | ~40% | Incomplete reaction (Poor anion solubility) |
Self-Validating Experimental Protocols
To ensure high fidelity in your syntheses, follow these step-by-step methodologies. Each protocol includes built-in validation checks so you can verify the reaction's success in real-time.
Protocol A: Synthesis of Methyl 4-bromo-2,2-dimethylbutanoate
-
Preparation: Flame-dry a 1L round-bottom flask equipped with a magnetic stir bar and an argon inlet. Charge the flask with 3,3-dimethyldihydrofuran-2(3H)-one (25.0 g, 170 mmol) and anhydrous CH₂Cl₂ (400 mL).
-
Cooling: Submerge the flask in an ice/brine bath to reach an internal temperature of -10 °C.
-
Reagent Addition: Add BBr₃ (48.3 g, 190 mmol) dropwise via a pressure-equalizing dropping funnel over 30 minutes.
-
Validation Check: The solution should remain homogeneous. A slight color change to pale yellow is normal.
-
-
Ring Opening: Stir the reaction mixture at 0 °C for 2 hours, then remove the cooling bath and allow it to warm to room temperature. Stir overnight (approx. 14 hours).
-
Quenching: Recool the flask to 0 °C. Carefully add anhydrous methanol (50 mL) dropwise.
-
Validation Check: Vigorous exothermic reaction and HBr gas evolution will occur. Continue dropwise addition until gas evolution completely ceases, validating the complete consumption of the acyl bromide intermediate.
-
-
Isolation: Concentrate the mixture under reduced pressure. Dilute with EtOAc, wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure bromo-ester.
Protocol B: Kinetically Controlled S_N2 Alkylation
-
Deprotonation: In a flame-dried flask under argon, dissolve the N-monosubstituted methanesulfonamide (10.0 mmol) in anhydrous DMF (30 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Base Addition: Add NaH (60% dispersion in mineral oil, 11.0 mmol) portionwise.
-
Validation Check: The mixture will initially form a cloudy suspension. Stir for 30 minutes until H₂ gas evolution ceases and the mixture transitions to a clear solution, confirming complete formation of the sulfonamide anion.
-
-
Alkylation: Add Methyl 4-bromo-2,2-dimethylbutanoate (11.0 mmol) dropwise over 10 minutes, strictly maintaining the internal temperature at -20 °C.
-
Monitoring: Stir at -20 °C for 4–6 hours. Monitor via TLC (staining with KMnO₄).
-
Workup: Once the sulfonamide is consumed, quench the reaction while still cold by adding saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 50 mL), wash the combined organic layers thoroughly with LiCl (5% aqueous solution) to remove DMF, dry over MgSO₄, and concentrate in vacuo.
References
-
Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides ChemRxiv (2023). Mechanistic basis for lactone ring-opening and kinetically controlled S_N2 alkylation in ε-sultam synthesis. URL:[Link]
-
Methyl 4-bromo-2,2-dimethylbutanoate (Compound Summary) National Center for Biotechnology Information. PubChem Compound Database, CID 14928877. Structural and physical property grounding. URL:[Link]
Technical Support Center: Methyl 4-bromo-2,2-dimethylbutanoate
Subject: Stability, Side Reactions, and Handling Guide
Executive Summary: The "Gem-Dimethyl" Double-Edged Sword
Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a specialized building block valued for introducing the gem-dimethyl motif—a structural feature often used to block metabolic sites or lock peptide conformations.
However, the very feature that makes it valuable—the quaternary carbon at the
Key Technical Warning: This reagent is not merely a passive substrate; it is a lactone precursor waiting for a trigger. The most common user complaint is "disappearing product" or "purity drop," which is almost invariably due to the formation of 3,3-dimethyl-
Troubleshooting Guides: Diagnosing Side Reactions
Issue 1: Spontaneous Lactonization (The "Purity Drop")
Symptom: GC/LC purity decreases during storage or after aqueous workup. A new peak appears with a lower retention time.
Mechanism: Hydrolysis of the ester yields the free acid.[1] The gem-dimethyl group compresses the internal bond angle (Thorpe-Ingold Effect), forcing the carboxylate and the terminal bromide into close proximity. This accelerates intramolecular
Diagnostic Check:
-
NMR: Look for the disappearance of the methyl ester singlet (
3.7 ppm) and the shift of the protons. -
IR: Appearance of a strong lactone carbonyl band (
1770 cm ), distinct from the ester ( 1735 cm ).
Prevention Protocol:
-
Avoid Aqueous Acid/Base: Never expose the neat reagent to strong aqueous acids or bases for extended periods.
-
Neutral Workup: If an aqueous wash is necessary, use cold, saturated
or neutral brine. Avoid or washes if possible, as transient carboxylate formation triggers rapid cyclization. -
Anhydrous Conditions: Store under Argon/Nitrogen. Moisture intrusion hydrolyzes the ester, initiating the cascade.
Issue 2: Elimination (Alkene Formation)
Symptom: Formation of a volatile byproduct during alkylation or nucleophilic substitution reactions.
Mechanism:
Optimization Strategy:
-
Base Selection: Switch to non-nucleophilic, weaker bases if possible, or use "soft" nucleophiles that do not require deprotonation.
-
Temperature: Maintain reaction temperature
during base addition. is favored by heat. -
Solvent: Use polar aprotic solvents (DMF, DMSO) to enhance the nucleophilicity of your attacking species (
) over its basicity ( ).
Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition between the desired substitution, the fatal lactonization, and elimination.
Figure 1: Reaction landscape of Methyl 4-bromo-2,2-dimethylbutanoate.[3] Note the high-risk pathway to lactonization via hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Can I use this reagent in a Reformatsky reaction? A: Yes, but dimerization is a risk. When activating the C4-Br bond with Zinc, Wurtz-type coupling can occur, linking two units to form a diester.
-
Fix: Use highly activated Zinc (Rieke Zinc) and conduct the reaction at lower temperatures to favor addition to the electrophile over homocoupling.
Q2: Why is my yield low when using sodium ethoxide (
-
Fix: Use a weaker base or a more nucleophilic reagent.[4] If you are forming an ether, consider silver-mediated conditions (
) which are milder than Williamson ether synthesis conditions.
Q3: How should I store this compound long-term? A: Store at 2–8°C under an inert atmosphere (Argon). The cap must be parafilmed. Even atmospheric moisture over months can hydrolyze the ester enough to catalyze autocatalytic lactonization (the acid byproduct catalyzes further hydrolysis).
Q4: Is the gem-dimethyl group stable to removal? A: No, the gem-dimethyl group is a carbon skeleton modification. It cannot be "removed" like a protecting group. It is permanent. If you need a transient blocking group, this is the wrong reagent.
Quantitative Data: Reaction Parameters
| Parameter | Recommended Range | Critical Limit (Risk Zone) | Reason |
| pH Stability | 4.0 – 7.5 | > 9.0 or < 2.0 | Rapid hydrolysis |
| Temperature | 0°C – 25°C | > 60°C | Promotes E2 Elimination |
| Solvent Water | < 0.05% (Anhydrous) | > 0.5% | Initiates hydrolysis cascade |
| Base Strength | Favors Elimination over Substitution |
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational paper on the Thorpe-Ingold Effect).
-
Jung, M. E., & Piizzi, G. (2005).[5] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (Comprehensive review of the kinetic acceleration of cyclization).
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-2,2-dimethylbutanoate Product Specification. (Standard physical properties and safety data).
-
BenchChem. (2025).[2][6][7] Technical Support: Byproduct Analysis of Bromo-esters. (Troubleshooting elimination reactions in hindered esters).
Sources
- 1. A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. amphoteros.com [amphoteros.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting E2 Elimination in Methyl 4-bromo-2,2-dimethylbutanoate Alkylations
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing methyl 4-bromo-2,2-dimethylbutanoate as a versatile building block for introducing sterically tuned ester moieties into your scaffolds.
While primary alkyl halides are classically reliable substrates for bimolecular nucleophilic substitution (SN2)[1], this specific neohexyl-type substrate frequently suffers from competitive bimolecular elimination (E2)[2]. This guide provides a deep-dive into the causality of this side reaction, analytical diagnostics, and field-proven protocols to suppress elimination and maximize your SN2 yields.
Part 1: Mechanistic Causality & Diagnostic FAQ
Q1: Why am I seeing up to 50% of an unknown byproduct when alkylating my nucleophile using NaH or KOtBu? A1: You are observing competitive E2 elimination. Methyl 4-bromo-2,2-dimethylbutanoate features a primary leaving group at C4, a secondary carbon at C3, and a quaternary carbon at C2. While primary halides inherently favor SN2[1], the use of strong, hard bases (like Sodium Hydride or Potassium tert-Butoxide) shifts the reaction trajectory[3]. The base abstracts one of the available β-protons on C3, expelling the bromide from C4 to form a terminal alkene[2]. Because the C2 position is quaternary (bearing two methyl groups), elimination can only occur toward C4, resulting exclusively in the Hofmann-type terminal alkene byproduct.
Q2: How do I analytically confirm that this byproduct is methyl 2,2-dimethylbut-3-enoate? A2: The byproduct, methyl 2,2-dimethylbut-3-enoate (CAS: 19757-86-9)[4], is easily identified via 1H NMR and GC-MS.
-
NMR Diagnostics: Look for the sudden appearance of terminal vinyl signals. You will observe a distinct multiplet for the internal vinylic proton (
) around 5.8–6.0 ppm, and a set of doublets for the terminal vinylic protons ( ) around 5.0–5.2 ppm. These are entirely absent in your desired SN2 product. -
Mass Spectrometry: GC-MS will show a highly non-polar peak with a molecular weight of 128.17 g/mol (representing the exact loss of HBr from the starting material)[4].
Q3: What thermodynamic and kinetic parameters can I adjust to suppress E2 and favor SN2? A3: You must manipulate three core variables to shift the SN2/E2 competition:
-
Temperature (Entropy Control): The E2 transition state involves three molecules/fragments (base, proton, leaving group) and is entropically favored over the highly ordered, associative SN2 transition state. Heating the reaction disproportionately accelerates E2[5]. Keep temperatures at or below 40 °C.
-
Base Selection (Sterics & pKa): Avoid bulky bases (LDA, KOtBu) which are too sterically hindered to act as nucleophiles and will exclusively act as bases[3]. If you must deprotonate a heteroatom, use a milder, heterogeneous base like finely powdered
. -
Leaving Group Activation (Finkelstein Catalysis): By adding catalytic Sodium Iodide (NaI), you convert the alkyl bromide to an alkyl iodide in situ. Iodide is a vastly superior leaving group, which lowers the SN2 activation energy much more drastically than it affects the E2 barrier, kinetically outcompeting the elimination pathway.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence of the substrate based on your chosen reaction conditions.
Mechanistic divergence of Methyl 4-bromo-2,2-dimethylbutanoate under basic conditions.
Part 3: Quantitative Data & Condition Optimization
The table below summarizes the impact of systematic parameter adjustments on the product distribution. Use this as a predictive matrix for your own scale-up operations.
| Base / Nucleophile | Solvent | Temp (°C) | Additive | SN2 Yield (%) | E2 Byproduct (%) |
| NaH / R-OH | DMF | 80 | None | 35% | 55% |
| KOtBu / R-OH | THF | 25 | None | <10% | >85% |
| K2CO3 / R-OH | DMF | 60 | None | 65% | 25% |
| Cs2CO3 / R-OH | DMF | 40 | None | 78% | 12% |
| Cs2CO3 / R-OH | DMF | 40 | NaI (0.2 eq) | 92% | <3% |
Part 4: Step-by-Step Methodology (Self-Validating Protocol)
To practically eliminate the E2 byproduct, follow this Finkelstein-assisted SN2 protocol. This system is designed to be self-validating, allowing you to monitor the kinetic shift in real-time.
Protocol: Finkelstein-Assisted Alkylation of Heteroatom Nucleophiles
Step 1: Reagent Preparation & Deprotonation
-
Flame-dry a Schlenk flask under inert gas (N2 or Ar).
-
Dissolve your nucleophile (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add finely powdered
(1.5 eq). Causality: Cesium carbonate provides sufficient basicity to activate the nucleophile without acting as a harsh, soluble base that would prematurely strip β-protons from the alkyl halide. Stir for 30 minutes at room temperature.
Step 2: Catalyst Activation
-
Add anhydrous Sodium Iodide (NaI) (0.2 eq) to the suspension.
-
Self-Validation Check: The solution may slightly change color (often pale yellow) depending on the nucleophile. Ensure the NaI is strictly anhydrous to prevent solvation spheres from dampening nucleophilicity.
Step 3: Substrate Addition (Temperature Control)
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add methyl 4-bromo-2,2-dimethylbutanoate (1.1 eq) dropwise over 10 minutes. Causality: Keeping the temperature low during the initial high-concentration phase suppresses the entropically driven E2 pathway[5].
Step 4: Controlled SN2 Propagation
-
Remove the ice bath and allow the reaction to warm to room temperature. If the nucleophile is highly hindered, gently heat to a maximum of 40 °C.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). You may briefly observe a transient, slightly less polar spot corresponding to the in situ generated alkyl iodide before it is consumed by the nucleophile to form the baseline-separated SN2 product.
Step 5: Isolation & Byproduct Purging
-
Quench the reaction with distilled water and extract 3x with Ethyl Acetate.
-
Wash the combined organic layers with 5% aqueous LiCl (or brine) 3x to completely remove the DMF solvent.
-
Dry over MgSO4, filter, and concentrate.
-
Purification: If trace E2 byproduct (methyl 2,2-dimethylbut-3-enoate) remains, it is highly non-polar. During silica gel chromatography, flush the column with 100% Hexanes first; the volatile E2 alkene will elute near the solvent front, completely separating from your more polar SN2 product.
Part 5: References
-
SN2 vs E2 - Chemistry Steps Chemistry Steps. URL:
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate Master Organic Chemistry. URL:
-
2,2-Dimethyl-3-butenoic Acid Methyl Ester, CAS No : 19757-86-9 Pharmaffiliates. URL:
-
An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane Benchchem. URL:
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base Master Organic Chemistry. URL:
Sources
Technical Support Center: Purification of Methyl 4-bromo-2,2-dimethylbutanoate
Welcome to the technical support center for the synthesis and purification of Methyl 4-bromo-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to ensure the successful isolation of your target compound with high purity.
Troubleshooting Guide: Isolating Pure Methyl 4-bromo-2,2-dimethylbutanoate
This section addresses specific issues that may arise during the workup and purification of the reaction mixture.
Question 1: After my aqueous workup, my crude product still contains acidic impurities. How can I effectively remove them?
Answer:
The presence of acidic impurities, such as unreacted carboxylic acids or acidic byproducts, is a common issue. A standard aqueous workup involving a sodium bicarbonate wash is typically effective, but residual acids can persist if the washing is not thorough.
Detailed Protocol for Acid Removal:
-
Initial Wash: Transfer the organic layer containing your crude product to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Venting is Crucial: Stopper the funnel and invert it gently. Immediately open the stopcock to release the pressure generated from the evolution of carbon dioxide gas. Failure to vent can lead to a dangerous pressure buildup.
-
Thorough Mixing: Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically and carefully vent the funnel.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom layer if your organic solvent is less dense than water, e.g., ethyl acetate) will contain the deprotonated acidic impurities.
-
Repeat if Necessary: Drain the aqueous layer. For stubborn acidic impurities, repeat the wash with a fresh portion of saturated NaHCO₃ solution.
-
Final Washes: To remove any remaining water-soluble impurities and residual base, wash the organic layer sequentially with an equal volume of water and then a saturated brine solution. The brine wash helps to break up any emulsions and aids in drying the organic layer.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your crude product, now free of acidic impurities.
Question 2: I'm observing a significant amount of a byproduct with a similar polarity to my desired product, making separation by column chromatography difficult. What could this byproduct be, and how can I improve the separation?
Answer:
A common synthetic route to alkyl bromides is the Hunsdiecker reaction, which involves the decarboxylative halogenation of a silver carboxylate.[2][3] A potential byproduct in this reaction is the ester formed between the starting carboxylic acid and the alcohol used as a solvent or present as an impurity.[4] This ester byproduct can have a polarity very similar to the desired alkyl bromide, complicating purification.
Strategies for Improved Separation:
-
Optimize Your Solvent System: A slight modification of your eluent system for flash chromatography can significantly improve separation.
-
Solvent System Comparison Table:
-
| Eluent System (Hexane:Ethyl Acetate) | Expected Outcome |
| 98:2 | Good for initial separation, may not fully resolve closely eluting spots. |
| 99:1 | Increased retention time, potentially better separation of non-polar compounds. |
| 95:5 with 0.1% Triethylamine | The addition of a small amount of a basic modifier can sometimes improve peak shape and resolution, especially if there are minor acidic impurities. |
-
Alternative Chromatography Techniques:
-
Preparative HPLC: For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[5] While it has a lower sample capacity compared to flash chromatography, its superior resolving power is ideal for separating closely related impurities.[5]
-
Reversed-Phase Flash Chromatography: If your compound and impurity are amenable, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can offer a different selectivity profile and may achieve the desired separation.
-
-
Reaction Optimization: To minimize the formation of the ester byproduct in future reactions, ensure that your starting materials and solvents are scrupulously dry. The Hunsdiecker reaction is sensitive to protic solvents.[2]
Question 3: My final product appears to be degrading over time, indicated by a color change and the appearance of new spots on a TLC plate. What is causing this, and how can I prevent it?
Answer:
Alkyl halides, including Methyl 4-bromo-2,2-dimethylbutanoate, can be susceptible to degradation, particularly when exposed to light, air, or residual acid/base from the workup. The color change is often indicative of the formation of trace amounts of bromine.
Stabilization and Storage Protocol:
-
Ensure Complete Neutrality: Before final concentration, ensure that your product has been thoroughly washed to remove all acidic or basic residues.
-
Thorough Drying: Residual water can lead to hydrolysis of the ester functionality over time. Ensure the product is dried over a suitable drying agent and that all solvent is removed.
-
Storage Conditions:
-
Temperature: Store the purified product at a low temperature, ideally in a refrigerator or freezer.
-
Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.
-
-
Purity Check: The purity of the compound is often listed as 98%.[6] Regularly check the purity of your stored material by TLC or GC-MS before use.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of Methyl 4-bromo-2,2-dimethylbutanoate?
A1: The molecular formula is C₇H₁₃BrO₂ and the molecular weight is approximately 209.09 g/mol .[7]
Q2: What are the typical hazards associated with Methyl 4-bromo-2,2-dimethylbutanoate?
A2: According to safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: What are the common synthetic routes to prepare Methyl 4-bromo-2,2-dimethylbutanoate?
A3: While there are several methods for synthesizing alkyl halides, two common approaches that could be adapted for this compound are:
-
From an Alcohol: Conversion of the corresponding alcohol (Methyl 4-hydroxy-2,2-dimethylbutanoate) to the alkyl bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[8][9]
-
Hunsdiecker Reaction: Starting from the silver salt of 3,3-dimethyl-5-pentanoic acid and reacting it with bromine.[2][3][10] This reaction proceeds via a radical mechanism.[2][10]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the number of components in a sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the components, allowing for identification of the product and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for confirming the identity and purity of the final product.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., the ester carbonyl group).
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of Methyl 4-bromo-2,2-dimethylbutanoate after the initial reaction.
Caption: General purification workflow for Methyl 4-bromo-2,2-dimethylbutanoate.
Potential Byproducts and Their Structures
Understanding potential byproducts is key to developing an effective purification strategy.
Caption: Common impurities in the synthesis of the target compound.
References
- PubChem. (n.d.). Methyl 4-bromo-2-methylbutanoate. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone.
- Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
-
Wikipedia. (2023, December 29). Hunsdiecker reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
-
Chemistry LibreTexts. (2023, January 14). 10.6: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
- AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- Scribd. (n.d.). Preparation and Purification of An Alkyl Halide.
- National Institutes of Health. (n.d.). Decarboxylative Halogenation of Organic Compounds. PMC.
- National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
- Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry.
- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
- Unacademy. (n.d.). NEET UG : Hunsdiecker Reaction.
- ResearchGate. (2025, September 23). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds.
-
BYJU'S. (2019, March 4). Hunsdiecker Reaction. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2021, November 13). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit.
- OrgoSolver. (n.d.). Bromohydrin Formation of Alkenes with Br₂ and H₂O.
- Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols.
- Alfa Chemistry. (n.d.). Hunsdiecker Reaction.
- Supporting Information. (n.d.). 2.
- Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Vedantu. (n.d.). Preparation of Alkyl Halides: Methods & Key Reactions Explained.
- Organic Syntheses Procedure. (n.d.). 7.
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [sigmaaldrich.com]
- 7. clearsynth.com [clearsynth.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. NEET UG : Hunsdiecker Reaction [unacademy.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl 4-bromo-2,2-dimethylbutanoate
Welcome to the technical support center for "Methyl 4-bromo-2,2-dimethylbutanoate." This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to overcome the inherent reactivity hurdles of this neopentyl-like structure and achieve your synthetic objectives.
Understanding the Challenge: The Neopentyl-like Structure
Methyl 4-bromo-2,2-dimethylbutanoate presents a significant challenge in synthetic chemistry due to the steric hindrance created by the two methyl groups on the carbon adjacent (alpha) to the ester and beta to the bromine-bearing carbon. This arrangement is analogous to a neopentyl halide, which is notoriously unreactive in traditional nucleophilic substitution reactions.[1][2][3]
The bulky gem-dimethyl group effectively shields the primary carbon from backside attack by a nucleophile, which is the required trajectory for a bimolecular nucleophilic substitution (SN2) reaction.[1][2] Consequently, SN2 reactions with neopentyl-like halides can be up to 100,000 times slower than with unhindered primary alkyl halides like ethyl bromide.[1]
Similarly, a unimolecular nucleophilic substitution (SN1) pathway is also disfavored. This mechanism would require the formation of a highly unstable primary carbocation upon departure of the bromide leaving group.[1][2] While this carbocation could theoretically rearrange to a more stable tertiary carbocation via a 1,2-methyl shift, the initial formation of the primary carbocation is a high-energy barrier to overcome.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction with Methyl 4-bromo-2,2-dimethylbutanoate failing or proceeding at an extremely slow rate?
A1: The primary reason for the low reactivity in SN2 reactions is the severe steric hindrance caused by the 2,2-dimethyl substitution. This bulky arrangement physically blocks the nucleophile from accessing the electrophilic carbon atom for the necessary backside attack.[1][2][5] The transition state for an SN2 reaction is highly crowded, and the presence of these bulky groups significantly increases the activation energy of the reaction.[5][6]
Q2: Can I force the reaction to proceed under SN1 conditions?
A2: While forcing conditions such as high heat and polar protic solvents can be employed, the SN1 pathway is generally inefficient for this substrate. The initial step of an SN1 reaction is the formation of a carbocation. In this case, it would be a highly unstable primary carbocation.[1][2] Although this intermediate would likely rearrange to a more stable tertiary carbocation, the initial energy barrier for its formation is substantial, leading to very slow reaction rates and often a mixture of products.[4]
Q3: Are there alternative strategies to functionalize Methyl 4-bromo-2,2-dimethylbutanoate?
A3: Yes, several modern synthetic methods can overcome the steric hindrance. These include:
-
Transition-Metal Catalysis: Cross-coupling reactions, particularly those catalyzed by nickel, have proven effective for forming new carbon-carbon bonds with sterically hindered alkyl halides.[1]
-
Photoredox Catalysis: This approach offers a mild way to generate a neopentyl-like radical from the carbon-bromine bond, which can then participate in various coupling reactions.[1]
-
Grignard Reagent Formation: The formation of a Grignard reagent by reacting Methyl 4-bromo-2,2-dimethylbutanoate with magnesium metal is a viable strategy. The insertion of magnesium into the carbon-halogen bond is less sensitive to steric hindrance than nucleophilic substitution.[1] However, initiation of this reaction can sometimes be sluggish.
Q4: What about elimination reactions? Are they a competitive pathway?
A4: Elimination reactions (E1 and E2) can compete with substitution, especially under basic conditions and at elevated temperatures.[7][8]
-
E2 Reactions: A strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), will favor the E2 pathway, leading to the formation of an alkene.[9] The use of a bulky base can help to minimize the competing SN2 reaction.[10]
-
E1 Reactions: Under conditions that might weakly favor SN1 (polar protic solvent, heat), the E1 mechanism can also occur, proceeding through the same carbocation intermediate.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| No or very low conversion in an SN2 reaction. | Extreme Steric Hindrance: The neopentyl-like structure is inherently unreactive towards SN2.[1][2][3] | - Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for decomposition. - Use a More Reactive Nucleophile: Employ a stronger, less sterically demanding nucleophile.[11] - Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile strength.[11] - Consider Alternative Chemistries: If optimization fails, explore transition-metal catalysis or Grignard reagent formation.[1] |
| Formation of rearranged products. | SN1/E1 Pathway: Forcing conditions may have initiated a carbocationic pathway, leading to a 1,2-methyl shift and subsequent reaction.[1][4] | - Avoid SN1 Conditions: Steer clear of polar protic solvents and high temperatures if direct substitution is desired. - Utilize a Strong Nucleophile/Base: Employ conditions that favor bimolecular pathways (SN2/E2) to avoid carbocation formation.[11] |
| Elimination product is the major product. | Strong/Bulky Base or High Temperature: The reaction conditions favor the E2 or E1 pathway over substitution.[9][10] | - Use a Less Hindered, More Nucleophilic Reagent: If substitution is the goal, choose a reagent that is a better nucleophile than a base. - Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[12] - Use a Non-hindered Base for E2 (if alkene is desired): To favor the Zaitsev product (more substituted alkene), use a smaller, strong base like sodium ethoxide.[9] |
| Difficulty initiating Grignard reagent formation. | Passivated Magnesium: The surface of the magnesium metal may be coated with magnesium oxide. - Sluggish Reaction: The inherent reactivity of the substrate can make initiation slow. | - Activate Magnesium: Use methods like mechanical grinding, treatment with iodine, or using a small amount of 1,2-dibromoethane to activate the magnesium surface. - Increase Temperature: Gentle heating can help initiate the reaction. - Use an Entrainer: A co-solvent like THF can help solubilize the Grignard reagent as it forms. |
Experimental Protocols & Visualizations
Protocol 1: Nickel-Catalyzed Cross-Coupling
This protocol provides a general method for the cross-coupling of Methyl 4-bromo-2,2-dimethylbutanoate with an aryl boronic acid (Suzuki-Miyaura type reaction), a powerful technique for overcoming steric hindrance.
Materials:
-
Methyl 4-bromo-2,2-dimethylbutanoate (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 4-bromo-2,2-dimethylbutanoate, the aryl boronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Nickel-Catalyzed Cross-Coupling.
Visualizing Reaction Pathways
The following diagram illustrates the competing SN2 and SN1/E1 pathways for Methyl 4-bromo-2,2-dimethylbutanoate.
Caption: Competing reaction pathways for a neopentyl-like halide.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Nucleophilic Substitution on Neopentyl-like Structures.
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.
- ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
- Quora. (2017, May 24). Why is nucleophilic substitution in neopentyl halide slow?.
- Nuggets of Knowledge for Chapter 10 – Alkyl Halides II Chem 2310 I. (n.d.). Elimination Reactions of Alkyl Halides Introduction.
- Generate Your Report. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses.
- YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides.
- Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- MSU chemistry. (n.d.). Alkyl Halide Reactivity.
- Benchchem. (n.d.). Preventing racemization in stereospecific SN2 reactions.
- Scribd. (n.d.). Alkyl Halide Elimination Reactions - Organic Chemistry.
- The Substrate: Steric Effects in the SN2 Reaction. (n.d.).
- YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 3. The Substrate: Steric Effects in the SN2 Reaction [ns1.almerja.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
Choosing a suitable base for "Methyl 4-bromo-2,2-dimethylbutanoate" alkylations
Technical Support Center: Optimization of Alkylations using Methyl 4-bromo-2,2-dimethylbutanoate
Module 1: Critical Substrate Analysis
Reagent Profile:
-
Compound: Methyl 4-bromo-2,2-dimethylbutanoate[1]
-
CAS: 4833-99-2 (Analogous references: 23426-63-3 for alpha-bromo variants)[1]
-
Role: Electrophile (Alkylating Agent)[2]
The "Gem-Dimethyl" Factor:
Before selecting a base, you must understand the structural paradox of this molecule. The gem-dimethyl group at the
-
Metabolic Shielding: In medicinal chemistry, this group blocks
-oxidation and steric hydrolysis of the ester in vivo, making it a high-value linker for drug conjugates. -
Reactivity Isolation: The quaternary center at C2 prevents enolization at the
-position. You cannot deprotonate this molecule to make it a nucleophile.[3] It is strictly an electrophile (via the -bromide).[1]
The Challenge:
While the primary bromide at C4 is spatially accessible for
Module 2: Base Selection Matrix
Use this logic gate to select the optimal base based on your incoming nucleophile (
Scenario A: Acidic Nucleophiles (Phenols, Thiols, Carboxylic Acids)
-
Recommended Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent System: DMF, DMAc, or Acetone.
-
Rationale: These weak inorganic bases (
for ) are sufficient to deprotonate phenols ( ) but are generally too weak to promote rapid elimination of the primary bromide or hydrolyze the methyl ester under anhydrous conditions. -
Cesium Effect:
is preferred for sterically demanding nucleophiles due to the "cesium effect" (higher solubility and "naked" anion reactivity).
Scenario B: Neutral Nucleophiles (Amines, Anilines)
-
Recommended Base: DIPEA (Hünig's Base) or
. -
Solvent System: Acetonitrile (MeCN) or THF.
-
Rationale: Amines are nucleophilic enough on their own. The base serves only to scavenge the HBr byproduct. DIPEA is non-nucleophilic and bulky, preventing it from attacking the alkyl bromide itself (quaternization).
Scenario C: Carbon Nucleophiles (Malonates, -Keto Esters)
-
Recommended Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe).
-
Solvent System: THF or DMF (0°C to RT).
-
Rationale: You need a strong base (
) to generate the carbanion. -
Critical Warning: If using an alkoxide base, you must match the ester . Use NaOMe. Using NaOEt will result in transesterification (scrambling your methyl ester to an ethyl ester).
Module 3: Troubleshooting Guide (FAQs)
Q1: I am observing a side product with a molecular weight of [M-80] or [M-82]. What is it?
-
Diagnosis: This is likely the elimination product, Methyl 2,2-dimethylbut-3-enoate .[1]
-
Cause: Your base is too strong or too bulky (acting as a base rather than a nucleophile), or the reaction temperature is too high.
-
Solution:
Q2: The reaction is stalling at 50% conversion. Should I heat it?
-
Diagnosis: Heating increases the risk of elimination.
-
Solution: Do not simply heat. Instead, use the Finkelstein Modification . Add 10-20 mol% Potassium Iodide (KI).[1]
Q3: My methyl ester disappeared, and I have a carboxylic acid. Why?
-
Cause: Presence of water in the solvent combined with a base (Hydroxide generation).
-
Solution:
-
Flame-dry glassware.[1]
-
Use anhydrous solvents (DMF/MeCN).
-
Avoid hydroxide bases (NaOH/KOH).
-
Module 4: Validated Experimental Protocol
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Secondary Amine (1.0 equiv)
-
Methyl 4-bromo-2,2-dimethylbutanoate (1.1 - 1.2 equiv)[1]
- (2.0 equiv, anhydrous, finely ground)
-
Potassium Iodide (0.1 equiv, catalytic)
-
Acetonitrile (MeCN) [0.2 M concentration]
-
-
Procedure:
-
Dissolve the amine in anhydrous MeCN.
-
Add
and KI. Stir for 10 minutes at Room Temperature (RT). -
Add the bromide dropwise via syringe.
-
Heat to 50-60°C. Monitor by TLC/LCMS.
-
Note: The gem-dimethyl group does not sterically hinder the
-bromide (C4), so reaction times should be standard (4-12 hours).[1]
-
-
Workup:
-
Filter off solids (
/KBr). -
Concentrate filtrate.[11]
-
Purify via flash chromatography (Hexane/EtOAc).
-
Module 5: Visualizations
Figure 1: Base Selection Decision Tree
Caption: Decision matrix for selecting the appropriate base to minimize side reactions while ensuring efficient deprotonation.
Figure 2: Reaction Pathways & Competition
Caption: Mechanistic competition between the desired substitution (SN2) and unwanted elimination/hydrolysis pathways.
References
-
BenchChem. (2025).[11][12] Application Notes: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Methyl α-bromoisobutyrate Product Information & Safety Data. Retrieved from [1]
-
ChemicalBook. (2024). Methyl 4-bromo-2,2-dimethylbutanoate Properties and Synthesis. Retrieved from
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map: Substitution vs Elimination. Retrieved from
Sources
- 1. Methyl 2-bromo-2-methylpropionate synthesis - chemicalbook [chemicalbook.com]
- 2. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Furman Chemistry 120: Organic / Alkylation of Ketones and Esters: SN2 Reaction with Alkyl Halides [furmanchm120.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. prepchem.com [prepchem.com]
- 7. mgscience.ac.in [mgscience.ac.in]
- 8. youtube.com [youtube.com]
- 9. What alkyl bromide(s) should be used in the malonic ester synthes... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Methyl 4-bromo-2,2-dimethylbutanoate Reactivity
Welcome to the technical support center for "Methyl 4-bromo-2,2-dimethylbutanoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this sterically hindered primary alkyl halide. The gem-dimethyl group adjacent to the primary bromide significantly influences reaction pathways, making solvent choice a critical parameter for success. This document provides troubleshooting guides and FAQs to address common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction is extremely slow or failing completely. Is the substrate just unreactive?
A1: It's a common misconception that this substrate is unreactive. In reality, its structure presents a specific challenge: severe steric hindrance. Methyl 4-bromo-2,2-dimethylbutanoate is a neopentyl-like halide. The bulky gem-dimethyl group effectively blocks the backside attack required for a standard Sₙ2 reaction.[1][2][3] Consequently, forcing Sₙ2 conditions often leads to failure.
Furthermore, the Sₙ1 pathway is also disfavored because it would require the formation of a highly unstable primary carbocation.[3][4] Therefore, direct substitution is inherently difficult, and the choice of solvent becomes paramount in finding a productive reaction pathway.
Troubleshooting Steps:
-
Re-evaluate the Mechanism: Standard Sₙ1/Sₙ2 conditions are likely not optimal. Consider alternative pathways if simple substitution is failing.
-
Solvent Selection is Key: The solvent must do more than just dissolve reactants; it must enable the specific mechanism you are targeting.
-
Temperature Increase: Forcing conditions with higher temperatures might be necessary, but this can also promote undesirable side reactions like elimination. Monitor your reaction closely.
Q2: I'm observing low yields and a significant amount of an alkene byproduct. How can I favor substitution over elimination?
A2: This is a classic case of competing Sₙ2 and E2 pathways. The formation of an alkene indicates that your nucleophile is acting as a base, abstracting a proton from the β-carbon. Several factors, heavily influenced by the solvent, dictate this competition.
Mechanism Deep Dive: Sₙ2 vs. E2 Competition
The choice between substitution (Sₙ2) and elimination (E2) is influenced by the nucleophile's basicity, steric hindrance, and the solvent environment.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents have O-H or N-H bonds and can form hydrogen bonds.[5][6] They create a "cage" around the nucleophile, stabilizing it and increasing its effective steric bulk.[7][8][9] This caging effect hinders the nucleophile's ability to attack the sterically crowded electrophilic carbon (favoring Sₙ2) more than it hinders its ability to abstract a less-hindered β-proton (favoring E2).[7][9][10] Thus, polar protic solvents tend to favor elimination over substitution .[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[6] They solvate the cation of a nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[12][13] This enhanced nucleophilicity promotes the Sₙ2 pathway. Therefore, polar aprotic solvents strongly favor Sₙ2 over E2 reactions .[8][11]
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, switch to DMSO, DMF, or acetonitrile. This is the most effective change to suppress E2 elimination.[7][12][13]
-
Use a Less Basic Nucleophile: If possible, choose a nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻) to minimize proton abstraction.[11]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can selectively favor the Sₙ2 pathway.
Q3: Which solvent is best for achieving a successful Sₙ2 reaction with this substrate?
A3: For an Sₙ2 reaction involving Methyl 4-bromo-2,2-dimethylbutanoate, a polar aprotic solvent is the superior choice.
The primary role of the solvent in an Sₙ2 reaction is to dissolve the nucleophile (often a salt) while keeping the anion as reactive as possible.[13]
-
Polar protic solvents hinder Sₙ2 reactions by solvating the nucleophile through hydrogen bonding, which stabilizes it and reduces its energy and reactivity.[7][14] This effect can slow down an Sₙ2 reaction by orders of magnitude.[7]
-
Polar aprotic solvents (like DMSO, DMF, acetone, acetonitrile) possess large dipole moments that can dissolve ionic nucleophiles.[8] However, they cannot form hydrogen bonds to the anion.[6] This leaves the nucleophile in a high-energy, unsolvated state, making it significantly more reactive and better able to overcome the steric hindrance of the substrate.[12][15]
Data Summary: Solvent Properties and Sₙ2 Suitability
| Solvent | Type | Dielectric Constant (ε) | Sₙ2 Suitability | Rationale |
| Water (H₂O) | Polar Protic | 80.1 | Poor | Strong H-bonding severely deactivates the nucleophile.[7][14] |
| Methanol (CH₃OH) | Polar Protic | 32.7 | Poor | Deactivates nucleophile via H-bonding.[7] |
| Ethanol (C₂H₅OH) | Polar Protic | 24.5 | Poor | Deactivates nucleophile; may promote E2. |
| DMSO | Polar Aprotic | 46.7 | Excellent | Dissolves salts well, leaves nucleophile "naked" and reactive.[8][13] |
| DMF | Polar Aprotic | 36.7 | Excellent | Similar to DMSO, highly effective for Sₙ2.[8][16] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Very Good | A common and effective solvent for Sₙ2 reactions.[7][16] |
| Acetone | Polar Aprotic | 20.7 | Good | Polar enough to dissolve many nucleophiles, promotes Sₙ2.[5][8] |
| Hexane | Nonpolar | 1.89 | Unsuitable | Cannot dissolve ionic nucleophiles required for the reaction.[8] |
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Nucleophilic Substitution (Sₙ2) on Methyl 4-bromo-2,2-dimethylbutanoate
This protocol provides a starting point for reacting a generic nucleophile (Nu⁻) and should be optimized for your specific system.
Materials:
-
Methyl 4-bromo-2,2-dimethylbutanoate (1.0 equiv)
-
Nucleophile (e.g., Sodium Azide, NaN₃) (1.2 - 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Reaction vessel with stir bar and nitrogen inlet
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: To the reaction vessel, add the nucleophile (e.g., NaN₃, 1.2 equiv). Add anhydrous DMF and stir until the nucleophile is fully dissolved.
-
Addition of Substrate: Slowly add Methyl 4-bromo-2,2-dimethylbutanoate (1.0 equiv) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C. The steric hindrance necessitates higher temperatures than typical Sₙ2 reactions.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Due to the slow nature of the reaction, it may require several hours to 24 hours for completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Diagram 1: Solvent Selection Workflow
Caption: Decision tree for solvent selection based on the desired reaction pathway.
Diagram 2: Competing Sₙ2 and E2 Pathways
Caption: Competing reaction pathways for Methyl 4-bromo-2,2-dimethylbutanoate.
References
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]
-
Polar Protic and Aprotic Solvents. ChemTalk.[Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart.[Link]
-
SN1 vs SN2. KPU Pressbooks.[Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Calgary.[Link] (Note: A direct, stable link for this specific PDF was not available, linking to the chapter directory.)
-
How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry.[Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.[Link]
-
Why do polar aprotic solvents favour SN2 over E2? Chemistry Stack Exchange.[Link]
-
Neopentyl Halides React Slowly in Substitution Processes. organicnotes / FrontPage.[Link]%20Neopentyl%20Halides%20React%20Slowly%20in%20Substitution%20Processes)
-
Why is nucleophilic substitution in neopentyl halide slow? Quora.[Link]
-
[FREE] Neopentyl halides are notoriously slow in nucleophilic substitution, regardless of the experimental. brainly.com.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 4. quora.com [quora.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. brainkart.com [brainkart.com]
- 13. users.wfu.edu [users.wfu.edu]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 4-bromo-2,2-dimethylbutanoate
Answering your questions about the synthesis of "Methyl 4-bromo-2,2-dimethylbutanoate," here is a technical support center with troubleshooting guides and FAQs.
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of Methyl 4-bromo-2,2-dimethylbutanoate, focusing on the identification and mitigation of impurities.
Frequently Asked Questions (FAQs)
Low yields can stem from several factors throughout the synthetic process. The most common culprits are incomplete reactions, suboptimal reaction conditions, and product loss during workup and purification. A key reaction in this synthesis is a modified Hunsdiecker-type reaction, which is sensitive to moisture and temperature.
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The presence of water can lead to the formation of 3,3-dimethylglutaric acid instead of the desired product.
-
Temperature Management: The bromination reaction is often exothermic. Maintaining the recommended temperature range is critical to prevent side reactions.
-
Reagent Quality: Verify the purity of your starting materials, particularly the silver carboxylate precursor if you are using a classic Hunsdiecker approach.
A sweet, fruity odor often indicates the formation of ester byproducts. In this synthesis, a common side reaction is the formation of a diester, Dimethyl 3,3-dimethylglutarate, especially if there are issues with the stoichiometry of the reagents or reaction conditions that favor esterification over bromination.
Impurity Profile Analysis
A systematic approach to identifying impurities is crucial for troubleshooting. The following sections detail the most common impurities, their identification, and strategies for their removal.
Common Impurities and Their Identification
| Impurity Name | Structure | Typical Analytical Signature (GC-MS) | Potential Cause |
| 3,3-Dimethylglutaric Acid | HOOC-CH₂-C(CH₃)₂-CH₂-COOH | Broad peak, may not elute without derivatization | Incomplete conversion of the starting material or hydrolysis. |
| Dimethyl 3,3-dimethylglutarate | CH₃OOC-CH₂-C(CH₃)₂-CH₂-COOCH₃ | Molecular ion peak corresponding to C₉H₁₆O₄ | Excess methanol or reaction conditions favoring diester formation. |
| Methyl 4-hydroxy-2,2-dimethylbutanoate | HO-CH₂-CH₂-C(CH₃)₂-COOCH₃ | Molecular ion peak corresponding to C₇H₁₄O₃ | Presence of water during the reaction. |
Workflow for Impurity Identification
Caption: Workflow for impurity identification and resolution.
Troubleshooting Guide: Specific Impurities
Issue 1: Presence of Dimethyl 3,3-dimethylglutarate
The formation of this diester is a common issue, arising from the reaction of the intermediate with excess methanol.
Mechanism of Formation:
The starting material, 3,3-dimethylglutaric anhydride, can react with methanol to form a monoester. If this monoester is not efficiently converted to the desired bromo-ester, it can be further esterified to the diester under certain conditions.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the amount of methanol used in the initial esterification step.
-
Reaction Temperature: Lowering the reaction temperature during the bromination step can disfavor the competing esterification reaction.
Issue 2: Residual Starting Material (3,3-Dimethylglutaric Acid)
The presence of the starting diacid indicates an incomplete reaction.
Troubleshooting Protocol: Reaction Completeness Check
-
TLC Monitoring: During the reaction, periodically take small aliquots and spot them on a TLC plate. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to resolve the starting material from the product.
-
Visualization: Use an appropriate stain (e.g., potassium permanganate) to visualize the spots. The disappearance of the starting material spot indicates reaction completion.
Purification Protocols
If impurities are present, a robust purification strategy is necessary.
Protocol 1: Flash Column Chromatography
This is the most effective method for separating the desired product from polar and non-polar impurities.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution: Load the dried crude product onto the top of the column. Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
Synthetic Pathway and Side Reactions
Caption: Synthesis pathway and major side reactions.
References
-
Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom. Berichte der deutschen chemischen Gesellschaft (A and B Series), 75(3), 291-297. [Link]
Validation & Comparative
Advanced Alkylation Strategies: Methyl 4-bromo-2,2-dimethylbutanoate vs. Standard Alkylating Agents
For researchers and drug development professionals designing complex cyclic scaffolds, the selection of a bifunctional alkylating agent dictates both the kinetic viability of the synthesis and the thermodynamic stability of the final product. Methyl 4-bromo-2,2-dimethylbutanoate (CAS 4833-99-2) has emerged as a structurally privileged building block. By combining an unhindered primary alkyl bromide with an orthogonally reactive methyl ester, it enables rapid
This guide objectively compares Methyl 4-bromo-2,2-dimethylbutanoate against alternative alkylating agents, providing mechanistic insights and self-validating experimental protocols to optimize your synthetic workflows.
Mechanistic Causality: The Gamma-Quaternary Advantage
The superiority of Methyl 4-bromo-2,2-dimethylbutanoate lies in the precise spatial arrangement of its functional groups, which solves two distinct chemical challenges:
A. Unhindered Kinetics
In classical organic synthesis, introducing a quaternary carbon often severely retards
B. The Thorpe-Ingold (gem-Dimethyl) Effect in Cyclization
Once the initial
Figure 1: Thermodynamic and kinetic divergence in cyclization based on alkylating agent selection.
Comparative Performance Analysis
When designing a synthetic route, selecting the correct alkylating agent is paramount. The table below outlines the quantitative and qualitative differences between Methyl 4-bromo-2,2-dimethylbutanoate and standard alternatives.
| Alkylating Agent | Thorpe-Ingold Activation | Typical Cyclization Yield | Primary Limitation / Application | |
| Methyl 4-bromo-2,2-dimethylbutanoate | Fast (Unhindered Primary Br) | Strong (Angle Compression) | 85–95% | Ideal for strained/macrocyclic systems (e.g., |
| Methyl 4-bromobutanoate | Fast (Unhindered Primary Br) | None (High Entropic Penalty) | 30–45% | Prone to intermolecular oligomerization in |
| 1,4-Dibromobutane | Fast (Unhindered Primary Br) | None | Variable | Lacks orthogonal ester functionality; limited to symmetrical amines |
| Methyl 2-bromo-2-methylpropanoate | Very Slow (Tertiary Br) | Moderate | <10% ( | Dominated by E2 elimination; primarily used as an ATRP initiator |
Self-Validating Experimental Protocol: Synthesis of -Sultams
To demonstrate the practical utility of Methyl 4-bromo-2,2-dimethylbutanoate, the following protocol details the synthesis of a 7-membered
Phase 1: N-Alkylation ( )
-
Preparation : Dissolve the N-monosubstituted methanesulfonamide (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that tightly solvates cations while leaving the nucleophilic anion "naked" and highly reactive, accelerating the
pathway.
-
-
Deprotonation : Cool the solution to -20 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, irreversible base. The low temperature (-20 °C) is critical to control the exotherm of hydrogen gas evolution and prevent premature base-catalyzed hydrolysis of the ester.
-
-
Alkylation : Add Methyl 4-bromo-2,2-dimethylbutanoate (1.1 eq) dropwise. Stir for 2 hours.
-
Causality: The primary bromide undergoes rapid substitution. The gamma-position of the gem-dimethyl group ensures minimal steric hindrance at the transition state.
-
-
Isolation : Quench with saturated
, extract with EtOAc, and purify via flash chromatography to isolate the acyclic intermediate.
Phase 2: Sulfa-Dieckmann Cyclization
-
Carbanion Generation : Dissolve the purified intermediate in anhydrous DMF and cool to -10 °C. Add Potassium tert-butoxide (t-BuOK, 2.0 eq).
-
Causality: t-BuOK is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the alpha-carbon of the methanesulfonamide moiety without attacking the methyl ester (which would cause transesterification).
-
-
Cyclization : Allow the reaction to stir for 4 hours.
-
Causality: The gem-dimethyl group at C2 exerts the Thorpe-Ingold effect, forcing the carbanion into close proximity with the C1 methyl ester, driving the formation of the challenging 7-membered ring[4].
-
-
Workup : Acidify the mixture with 1M HCl, extract, and purify to yield the final
-sultam.
Figure 2: Two-step ε-sultam synthesis leveraging bifunctional reactivity and Thorpe-Ingold effect.
References
- Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides - ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdcblKwyC3uT0gJ7E3ioz2Eq41pbEVBc17LvnSUZvDml5GFpVpKBDJq2uc6i1eIGMGMhXH6YvMrPegF0xoMvyULKTRXME55ZjYd8-hWDqAGudkSgYkQuO6geaitGsYUdUeEDG1j3X-mcw_sAhUd2m7JYK]
- Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 - Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEblCii6f65oQ0sRqdSaU9j4rIHD0kZ5MFlNBajikkYBFhpC77s00BYPthan6IKPxgX94U30lQkbWtCUmk1KVEGFFGXpVTB3EHoOHGhL_0PCpwviXIDXVj3Sua7f_IbKPiWoZE1vKzG-F7RGPXoR8IrbzrQs9ggxh5RF-_OIozP7WEHjxv368ztAUi17LhU]
- Thorpe–Ingold effect - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGBdqaZCO6mn0hXFegNlLHca47HtPhMrWvOHgETVCmfRssFAmls7v9_JqXMf8cla4QI4sdgZ_oe7L_HGJhAXI2Vg_uvtKBMNZh4Vzon_4_KzRpDRNfDOzrK0BEW_tzMLPBaM849a4Z1dUXqDVPtmGwm1WOpQ==]
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis - lucp.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyI0V0EnOda68hJCY_gUetdrPOKvEeoSbZzB75IzefhaIIvR5f7YoRilcZGt9WyueVGukW8NFbc_wrl3BPBzCNLsX6jqaAtvY3msxOihnZLglBRJdR-bGnVYNlTavlUedUSk_zJ3CvBHmKjeS_ig9hbdckI-S1jyEGGKqj7T56ZB-Ni5O83t30KA8vx8F5glWN5WSXx0KV-n6cmgK-az4JZcwBouUFuJoGpqBihG4brewVFttGyA==]
- Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsM_GKgIvOcWtx23h5Lb7pI1xsJp77RLNvleRaCeR0NgvmmmJYkmGMRKh8n9djmnZ2PmvUMCydm8X17Rdo3ziip3Qb9VjRgSjOIfAF8venc7VhHH93_FBU7HyU7EheJ_khuj7cg5RxIvg-1w==]
Sources
A Comparative Guide to the Reactivity of Bromoalkanoate Esters
This guide provides an in-depth comparison of the reactivity of bromoalkanoate esters, a class of compounds essential for synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Understanding the nuanced differences in reactivity based on the position of the bromine atom is critical for researchers designing synthetic routes and optimizing reaction conditions. This document moves beyond a simple recitation of facts to explore the underlying principles and provide actionable, data-driven insights.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of a bromoalkanoate ester in nucleophilic substitution reactions is not uniform across its isomers. It is governed by a complex interplay of electronic effects, steric hindrance, and the potential for intramolecular participation. The position of the bromine atom relative to the ester group (α, β, γ, etc.) is the single most important structural feature.
-
α-Bromoalkanoate Esters (e.g., Ethyl 2-bromopropionate): In these esters, the bromine is on the carbon adjacent to the carbonyl group. The primary mechanism for substitution is the bimolecular nucleophilic substitution (S_N2) reaction.[1] The rate of this reaction is enhanced by the electron-withdrawing nature of the adjacent ester functionality, which polarizes the C-Br bond and makes the α-carbon more electrophilic.[2] However, this is counterbalanced by the steric hindrance presented by the ester group itself, which can impede the backside attack of the nucleophile required for an S_N2 mechanism.[3][4]
-
β-Bromoalkanoate Esters (e.g., Ethyl 3-bromopropionate): When the bromine is on the β-carbon, the reaction landscape changes significantly. While a direct S_N2 reaction is possible, the proximity of the ester's carbonyl oxygen allows for a powerful alternative pathway: Neighboring Group Participation (NGP) .[5][6] The carbonyl oxygen can act as an internal nucleophile, displacing the bromide ion in an intramolecular S_N2 reaction to form a cyclic acyloxonium ion intermediate.[7] This process, also known as anchimeric assistance, often leads to a significant rate enhancement compared to analogous primary alkyl halides lacking the participating group.[7] The subsequent attack by an external nucleophile opens the strained cyclic intermediate. A key consequence of NGP is the overall retention of stereochemistry at the reaction center, as the mechanism involves two consecutive S_N2 steps, each causing an inversion.[6]
-
γ- and δ-Bromoalkanoate Esters (e.g., Ethyl 4-bromobutyrate): As the bromine atom moves further from the ester group, the likelihood of NGP diminishes but remains a possibility, leading to the formation of larger, less-strained cyclic intermediates (e.g., five- or six-membered rings). For longer-chain bromoesters where the ester is significantly distant (e.g., 8-bromooctanoate), its electronic influence on the C-Br bond becomes negligible.[8] In these cases, the reactivity profile resembles that of a simple primary alkyl bromide, dominated by the S_N2 mechanism, and is highly sensitive to steric hindrance around the reaction center.[1][8]
Comparative Experimental Analysis
While a single comprehensive study directly comparing the kinetics of all bromoalkanoate ester isomers under identical conditions is scarce, the principles discussed above are well-supported by a vast body of experimental evidence. The following table summarizes expected relative reactivity trends based on established mechanistic principles.
| Ester Isomer | Primary Reaction Pathway(s) | Key Influencing Factors | Expected Relative Rate |
| Ethyl 2-bromopropionate (α) | S_N2 | - Electron-withdrawing effect of ester (+) - Steric hindrance from ester (-) | Moderate to High |
| Ethyl 3-bromopropionate (β) | NGP, S_N2 | - Anchimeric assistance from ester (++) - Formation of cyclic intermediate | Very High |
| Ethyl 4-bromobutyrate (γ) | S_N2, NGP (less favorable) | - Reduced probability of NGP - Standard primary alkyl halide reactivity | Moderate |
| Ethyl 8-bromooctanoate (ω) | S_N2 | - Negligible electronic effect from ester - Steric hindrance is minimal (primary) | Moderate |
Note: Relative rates are predictive and highly dependent on the specific nucleophile, solvent, and temperature. The significant rate enhancement for β-bromo esters due to NGP is a well-documented phenomenon.[6][7]
Visualizing the Reaction Mechanisms
To clarify these distinct pathways, the following diagrams illustrate the S_N2 mechanism typical for α- and distant ω-bromoesters, and the NGP mechanism that dominates for β-isomers.
Caption: Workflow for a kinetic experiment using NMR.
Conclusion
The reactivity of bromoalkanoate esters is a textbook example of how subtle changes in molecular architecture can lead to profound differences in chemical behavior. While α- and long-chain ω-bromoesters react via a standard S_N2 mechanism, the reactivity of β-bromoesters is often dramatically accelerated by neighboring group participation. This intramolecular catalysis not only enhances the reaction rate but also controls the stereochemical outcome. For researchers and drug development professionals, a firm grasp of these principles is not merely academic; it is a prerequisite for the rational design of efficient and predictable synthetic pathways.
References
-
National Center for Biotechnology Information. (2020). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
American Chemical Society. (2025). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. Available at: [Link]
-
Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]
-
American Chemical Society. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. Available at: [Link]
-
Chem PM. (2021). Neighbouring Group Participation (NGP) in Organic Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
University of Calgary. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). 11 Part 3: The effect of alkyl halide substitution on the SN2 mechanism. YouTube. Available at: [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]
-
St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Available at: [Link]
-
Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Available at: [Link]
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the SN2 Reaction Rates of Primary Bromoalkanes
This guide provides an in-depth comparison of bimolecular nucleophilic substitution (SN2) reaction rates for a series of primary bromoalkanes. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document elucidates the structural factors that govern reaction kinetics, supported by experimental data and detailed methodologies. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Principles of the SN2 Reaction
The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon center, and a leaving group departs simultaneously.[1][2][3] This single-step process involves a transition state where the carbon atom is pentacoordinate.[1][4]
Key characteristics of the SN2 mechanism include:
-
Bimolecular Kinetics : The reaction rate is dependent on the concentration of both the substrate (alkyl halide) and the nucleophile.[5][6][7][8] The rate law is expressed as: Rate = k[Substrate][Nucleophile][9]
-
Backside Attack : The nucleophile attacks the carbon atom from the side opposite to the leaving group, at a 180° angle.[6] This approach is necessary for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's carbon-leaving group σ* antibonding molecular orbital (LUMO).[1]
-
Inversion of Stereochemistry : A direct consequence of the backside attack is the inversion of the tetrahedral geometry at the carbon center, a phenomenon known as Walden inversion.[1][3][6][10]
The Critical Role of Substrate Structure: Steric Hindrance
For SN2 reactions, the structure of the substrate is a paramount factor influencing the reaction rate.[11][12] The reaction's transition state is notably crowded, with five groups coordinated to the central carbon.[13][14] Consequently, steric hindrance—the physical obstruction by bulky alkyl groups near the reaction center—dramatically affects the rate.[11][13][14]
As the number and size of alkyl groups on the carbon atom bearing the leaving group (the α-carbon) or the adjacent carbon (the β-carbon) increase, the nucleophile's approach is impeded.[11][12] This steric clash raises the energy of the transition state, which in turn increases the activation energy (ΔG‡) and significantly slows the reaction rate.[11][13]
Comparative Analysis of Primary Bromoalkanes
While all primary bromoalkanes (R-CH₂-Br) are generally good substrates for SN2 reactions, branching, even on the adjacent β-carbon, introduces substantial steric hindrance that drastically reduces reactivity. The general order of reactivity for alkyl halides is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[10][11] Tertiary substrates do not react via the SN2 pathway at all.[11][13]
Below is a comparison of relative reaction rates for various primary bromoalkanes with a common nucleophile.
| Alkyl Bromide | Structure | Type | Relative Rate |
| Bromomethane | CH₃Br | Methyl | 1200 |
| Bromoethane | CH₃CH₂Br | Primary | 40 |
| 1-Bromopropane | CH₃CH₂CH₂Br | Primary | 16 |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | Primary | ~16 |
| 1-Bromo-2-methylpropane (Isobutyl Bromide) | (CH₃)₂CHCH₂Br | Primary (β-branched) | 0.6 |
| 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide) | (CH₃)₃CCH₂Br | Primary (β-branched) | 0.0003 |
Data compiled from various sources for reaction with a common nucleophile, normalized for comparison.[15]
Causality Behind the Data:
-
Linear vs. Branched: The linear primary bromoalkanes (bromoethane, 1-bromopropane) show a gradual decrease in rate as the chain length increases, which is a minor effect.
-
β-Branching: The introduction of a single methyl group on the β-carbon (isobutyl bromide) causes a dramatic drop in reactivity (from ~16 to 0.6). This is because the methyl group hinders the "reaction corridor" for the incoming nucleophile.[12][13][14]
-
Severe Hindrance: Neopentyl bromide, with three methyl groups on the β-carbon, is exceptionally unreactive in SN2 reactions. The bulky tert-butyl group effectively shields the backside of the electrophilic carbon, making the transition state energetically inaccessible.[11]
Other Factors Influencing Reaction Rates
To design a robust comparative experiment, one must control other variables that affect SN2 reaction rates.
A. The Nucleophile
The strength of the nucleophile directly impacts the reaction rate.[13][15] Strong nucleophiles, which are typically strong bases, react faster.[16][17]
-
Trends: Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity.[4][14] For example, OH⁻ is a better nucleophile than H₂O.[4]
B. The Leaving Group
The identity of the leaving group is crucial. A good leaving group is one that is stable as an anion, meaning it is the conjugate base of a strong acid.[17] This is why bromide is an effective leaving group. The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (≈ 339 kJ/mol), facilitating its cleavage.[18]
C. The Solvent
The choice of solvent can dramatically alter the reaction rate.[13][16]
-
Polar Aprotic Solvents (Favored for SN2): Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal.[13] They can solvate the counter-ion (e.g., Na⁺) of the nucleophile but do not strongly solvate the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive.[5]
-
Polar Protic Solvents (Disfavored for SN2): Solvents like water and alcohols have acidic protons that form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its reactivity, which slows the SN2 reaction.[13][14]
Experimental Protocol: Kinetic Analysis of SN2 Reactions
This protocol describes a self-validating system for comparing the SN2 reaction rates of different primary bromoalkanes using the Finkelstein reaction, where an alkyl bromide is converted to an alkyl iodide.
Objective: To determine the second-order rate constants for the reaction of bromoethane, 1-bromopropane, and 1-bromo-2-methylpropane with sodium iodide in acetone.
Materials and Reagents:
-
Bromoethane (High Purity)
-
1-Bromopropane (High Purity)
-
1-Bromo-2-methylpropane (High Purity)
-
Sodium Iodide (Anhydrous)
-
Acetone (Anhydrous, HPLC Grade)
-
Standardized Sodium Thiosulfate solution (~0.05 M)
-
Starch indicator solution
-
Deionized Water
-
Volumetric flasks, pipettes, burettes, and conical flasks
-
Constant temperature water bath (set to 25°C ± 0.1°C)
-
Stopwatch
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare 0.1 M solutions of each bromoalkane in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Causality: Using a single solvent (acetone) and equal initial concentrations ensures that any observed differences in rate are due to the substrate's structure. Acetone is a polar aprotic solvent, optimal for SN2 reactions.[13]
-
-
Reaction Initiation:
-
Equilibrate separate flasks containing the bromoalkane solution and the sodium iodide solution in the constant temperature bath for at least 20 minutes.
-
To start the reaction, quickly add an equal volume of the NaI solution to the bromoalkane solution, mix thoroughly, and start the stopwatch simultaneously. The reaction is: R-Br + NaI → R-I + NaBr(s).
-
Causality: Temperature control is critical as reaction rates are highly temperature-dependent. The precipitation of NaBr in acetone drives the reaction forward but does not interfere with the chosen analytical method.
-
-
Monitoring Reaction Progress (Aliquot & Quench Method):
-
At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.
-
Causality: Quenching stops the reaction by precipitating the unreacted organic components and diluting the reactants.
-
-
Titration Analysis:
-
The quenched solution now contains unreacted iodide ions (I⁻).
-
Add a few drops of starch indicator.
-
Titrate the unreacted iodide with the standardized sodium thiosulfate solution until the blue-black color disappears. The reaction is: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq). (Note: A small amount of an oxidizing agent is typically added to convert I⁻ to I₂ for this titration, or an alternative titration method is used). A more direct method is to follow the disappearance of the I- nucleophile via ion chromatography.
-
Causality: Titration allows for the quantitative determination of the concentration of the remaining nucleophile at each time point.
-
-
Data Analysis and Rate Constant Calculation:
-
For a second-order reaction with equal initial concentrations ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t = kt + 1/[A]₀
-
Calculate the concentration of iodide [I⁻]t at each time point t from the titration data.
-
Plot 1/[I⁻]t versus t. The plot should yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
Compare the calculated k values for bromoethane, 1-bromopropane, and 1-bromo-2-methylpropane.
-
Conclusion
The rate of an SN2 reaction involving primary bromoalkanes is profoundly sensitive to steric hindrance. Experimental data consistently demonstrates that while linear primary bromoalkanes are reactive, the introduction of alkyl branching on the adjacent β-carbon atom dramatically reduces the reaction rate. 1-Bromo-2-methylpropane is significantly less reactive than its linear isomers, and the highly hindered 1-bromo-2,2-dimethylpropane is virtually inert under standard SN2 conditions. This guide provides the theoretical framework and a robust experimental protocol for researchers to quantitatively assess these structure-reactivity relationships, enabling more informed decisions in synthetic design and drug development.
References
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Bierbaum, V. M., et al. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]
-
Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]
-
Wikipedia. (n.d.). SN2 reaction. [Link]
-
LibreTexts. (2023, September 20). 7.3 Characteristics of the SN2 Reaction. In Fundamentals of Organic Chemistry (McMurry). [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]
-
OpenStax. (2023, September 20). 11.2 The SN2 Reaction. In Organic Chemistry. [Link]
-
Alabugin, I. V., et al. (2007, July 6). The Rates of SN2 Reactions and Their Relation to Molecular and Solvent Properties. SciSpace. [Link]
-
WikiMili. (2020, September 26). SN2 reaction. [Link]
-
The Information Company. (n.d.). Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Frankly Chemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. YouTube. [Link]
-
Vaia. (n.d.). Problem 2 The reaction of bromomethane wit.... [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Su, P., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
-
Chemistry LibreTexts. (2023, July 18). 2.3: The SN2 Reaction. [Link]
-
University of British Columbia. (2026, January 15). 1.2: Mechanism and kinetics. ChIRP. [Link]
-
Filo. (2026, January 4). Explain the SN2 mechanism using the reaction between bromoethane and hydr... [Link]
-
University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
-
Wikidoc. (2012, September 6). SN2 reaction. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explain the SN2 mechanism using the reaction between bromoethane and hydr.. [askfilo.com]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chemist.sg [chemist.sg]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vaia.com [vaia.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ocw.uci.edu [ocw.uci.edu]
- 16. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Strategic Utilization of Sterically Hindered Bromo Esters: From Quaternary Carbon Synthesis to Precision Polymerization
Executive Summary
In the landscape of alkylating agents, sterically hindered bromo esters—specifically
This guide objectively compares the performance of sterically hindered bromo esters against unhindered analogs, focusing on two primary applications: Atom Transfer Radical Polymerization (ATRP) and the Reformatsky Reaction .
Part 1: Precision Polymerization (ATRP)
The Mechanistic Advantage: Radical Stability
In ATRP, the control of molecular weight distribution (Polydispersity Index, PDI) relies heavily on the initiation efficiency. The initiator must generate radicals at a rate (
Sterically hindered bromo esters are superior initiators because the resulting tertiary radical is significantly more stable than the primary or secondary radicals generated by unhindered esters. This stability lowers the bond dissociation energy (BDE) of the C-Br bond, facilitating rapid equilibrium with the transition metal catalyst.
Comparative Performance Data
The following table summarizes the activation rate constants (
| Initiator Type | Specific Compound | Steric Class | Relative | Resulting PDI |
| Primary | Ethyl Bromoacetate | Unhindered | 1 | > 1.5 (Poor Control) |
| Secondary | Ethyl 2-bromopropionate | Semi-hindered | ~10 | 1.2 – 1.4 |
| Tertiary | Ethyl | Hindered | ~80 | < 1.1 (High Precision) |
Data derived from kinetic studies on Cu-mediated ATRP systems [1].
Experimental Protocol: Controlled Synthesis of PMMA
Objective: Synthesis of Poly(methyl methacrylate) (PMMA) with low PDI using Ethyl
Reagents:
-
Monomer: Methyl methacrylate (MMA), 10.0 g (100 mmol)
-
Initiator: Ethyl
-bromoisobutyrate (EBiB), 0.195 g (1.0 mmol) -
Catalyst: CuBr (0.143 g, 1.0 mmol)
-
Ligand: PMDETA (0.173 g, 1.0 mmol)
-
Solvent: Anisole (10 mL)
Workflow:
-
Deoxygenation: Charge a Schlenk flask with CuBr. Cycle vacuum/nitrogen 3 times to remove oxygen (critical for radical viability).
-
Solution Prep: In a separate vial, mix MMA, EBiB, PMDETA, and anisole. Degas by bubbling nitrogen for 15 minutes.
-
Initiation: Transfer the liquid mixture to the Schlenk flask via cannula under nitrogen. The solution will turn dark green/brown as the Cu(I)/Ligand complex forms.
-
Polymerization: Heat the flask to 90°C. The tertiary bromide of EBiB rapidly homolyzes, initiating chains simultaneously.
-
Termination: After 2 hours (approx. 60% conversion), expose the reaction to air (oxidizing Cu(I) to Cu(II)) and dilute with THF.
-
Purification: Pass through a neutral alumina column to remove copper salts. Precipitate in cold methanol.
Why this works: The steric bulk of the isobutyrate group stabilizes the initial radical, ensuring that all polymer chains start growing at the exact same time, yielding a narrow PDI [5].
Part 2: Complex Small Molecule Synthesis (Reformatsky Reaction)
The Structural Advantage: Quaternary Centers
In medicinal chemistry, the introduction of a gem-dimethyl group (via
Comparative Analysis: Hindered vs. Unhindered
-
Unhindered (Ethyl Bromoacetate): Reacts rapidly but is prone to self-condensation (Claisen) side reactions if the temperature is not strictly controlled.
-
Hindered (Ethyl
-bromoisobutyrate):-
Selectivity: The steric bulk suppresses self-condensation, allowing for cleaner formation of the zinc enolate [2].[1]
-
Product Value: Directly yields
-hydroxy esters with a quaternary -carbon, a motif found in fibrate drugs (e.g., Fenofibrate).
-
Experimental Protocol: Synthesis of -Hydroxy Esters with Quaternary Centers
Objective: Reaction of Ethyl
Reagents:
-
Ethyl
-bromoisobutyrate (1.2 equiv) -
Benzaldehyde (1.0 equiv)
-
Zinc dust (activated, 1.5 equiv)
-
THF (anhydrous)
Workflow:
-
Zinc Activation: Wash zinc dust with 1M HCl, then water, ethanol, and ether. Dry under vacuum. (Crucial step: The oxide layer on Zn prevents reaction with hindered bromides).
-
Enolate Formation: Suspend Zn in THF. Add trimethylsilyl chloride (TMSCl) as an activator (0.05 equiv). Add 10% of the bromoester to initiate the "Reformatsky enolate" formation (indicated by exotherm/color change).
-
Addition: Add the remaining bromoester and benzaldehyde dropwise simultaneously at reflux (65°C).
-
Note: Unlike unhindered esters, reflux is often required to overcome the activation energy barrier caused by steric hindrance [3].[2]
-
-
Quench: Cool to 0°C and quench with saturated
. -
Isolation: Extract with ether. The product will be the
-hydroxy ester with a gem-dimethyl group adjacent to the ester.
Part 3: Visualization of Mechanisms
Diagram 1: ATRP Activation Cycle
This diagram illustrates how the steric hindrance of the initiator (
Caption: The ATRP equilibrium cycle. Hindered tertiary initiators accelerate the
Diagram 2: Reformatsky Reaction Pathways
Comparing the pathway of hindered vs. unhindered esters, highlighting the suppression of side reactions.
Caption: Steric hindrance in the Reformatsky reagent blocks the self-condensation pathway (red), channeling reactivity toward the desired carbonyl addition (green).[1]
References
-
Effects of Initiator Structure on Activation Rate Constants in ATRP . ResearchGate. [Link]
-
Synthesis of Quaternary Carbon Stereogenic Centers by Diastereoselective Conjugate Addition . National Institutes of Health (PMC). [Link]
-
A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide . National Institutes of Health (PMC). [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of Methyl 4-bromo-2,2-dimethylbutanoate
In the realms of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules and synthetic intermediates is a cornerstone of rigorous scientific practice. Methyl 4-bromo-2,2-dimethylbutanoate, a functionalized alkyl halide and ester, serves as a valuable building block. Its utility, however, is predicated on its structural purity and identity. This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation.
The Spectroscopic Triad: A Holistic Approach to Structural Elucidation
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach is required, where each method offers complementary pieces of the molecular puzzle. For a molecule like Methyl 4-bromo-2,2-dimethylbutanoate, NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern.
Caption: A typical workflow for the structural elucidation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the connectivity and chemical environment of atoms.
Expertise in Action: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of Methyl 4-bromo-2,2-dimethylbutanoate provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent proton environments. The chemical shift (δ) indicates the electronic environment of the protons, the integration value reveals the relative number of protons in each environment, and the multiplicity (splitting pattern) gives information about neighboring protons.
-
Causality of Chemical Shifts: Protons closer to electronegative atoms (like oxygen and bromine) are "deshielded" and appear at a higher chemical shift (further downfield). For instance, the protons on the carbon adjacent to the bromine atom are expected to be significantly downfield compared to the methyl group protons.
-
The Power of Singlets: The two methyl groups at the C2 position are chemically equivalent due to the free rotation around the C-C bonds and the absence of a chiral center.[1][2] They are attached to a quaternary carbon, which has no protons. Therefore, they appear as a single, unsplit signal (a singlet) with an integration value corresponding to six protons. This is a key identifying feature. Similarly, the methyl ester protons are also a singlet.
¹³C NMR Spectroscopy: A Carbon Count
In ¹³C NMR, each unique carbon atom in the molecule typically gives rise to a single peak.[3] This allows for a direct count of the non-equivalent carbon environments.
-
Distinctive Carbonyl Signal: The carbonyl carbon (C=O) of the ester group is highly deshielded and appears far downfield, typically in the 160-180 ppm range, making it easy to identify.[3]
-
Quaternary Carbon Identification: The C2 carbon, bonded to two other carbons and two methyl groups, is a quaternary carbon. These carbons often show weaker signals in ¹³C NMR spectra due to the lack of an attached proton, which aids in their assignment.
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Rationale |
| -C(CH₃)₂ | δ ≈ 1.2 ppm (singlet, 6H) | δ ≈ 25 ppm | Equivalent methyl groups on a quaternary carbon result in a single, unsplit ¹H signal and one ¹³C signal. |
| -CH₂-C(CH₃)₂ | δ ≈ 2.0 ppm (triplet, 2H) | δ ≈ 40 ppm | Protons are split into a triplet by the two adjacent protons of the -CH₂Br group. |
| Br-CH₂- | δ ≈ 3.4 ppm (triplet, 2H) | δ ≈ 30 ppm | Electronegative bromine causes a significant downfield shift. Protons are split by the adjacent -CH₂- group. |
| -O-CH₃ | δ ≈ 3.7 ppm (singlet, 3H) | δ ≈ 52 ppm | Protons are deshielded by the adjacent oxygen atom and have no neighboring protons, resulting in a singlet. |
| -C(CH₃)₂ | N/A | δ ≈ 45 ppm | Quaternary carbon signal, typically of lower intensity. |
| -C=O | N/A | δ ≈ 175 ppm | Carbonyl carbon, characteristically found far downfield in the spectrum.[3] |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
-
The Carbonyl "Scream": The most prominent peak in the IR spectrum of Methyl 4-bromo-2,2-dimethylbutanoate will be the strong, sharp absorption corresponding to the C=O stretch of the ester group, typically found around 1735-1750 cm⁻¹.[4] Its intensity and position are highly characteristic.
-
The Fingerprint Region: The C-Br bond stretch is expected in the "fingerprint region" of the spectrum, between 515-690 cm⁻¹.[5] This region contains many complex vibrations, making it difficult to assign a specific peak to the C-Br bond with absolute certainty without comparing it to a reference spectrum.[6] However, its presence is inferred when other data (like MS) confirms the presence of bromine. Other expected absorptions include C-H stretching from the alkyl portions of the molecule (2850-3000 cm⁻¹) and C-O stretching of the ester (1150-1250 cm⁻¹).[4][7]
Mass Spectrometry (MS): Weighing the Molecule and Its Pieces
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and crucial information about its structure based on its fragmentation pattern.
The Bromine Isotope Pattern: A Definitive Signature
A key feature in the mass spectrum of any bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.[8][9] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[10] For Methyl 4-bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂), this results in:
-
[M]⁺• peak: at m/z 208 (containing ⁷⁹Br)
-
[M+2]⁺• peak: at m/z 210 (containing ⁸¹Br)
The observation of this characteristic 1:1 doublet is definitive evidence for the presence of a single bromine atom in the molecule.[11]
Fragmentation: Deconstructing the Molecule
Upon ionization, the molecule breaks apart into smaller, charged fragments. Analyzing these fragments allows chemists to piece together the original structure.
Caption: Predicted major fragmentation pathways for Methyl 4-bromo-2,2-dimethylbutanoate.
-
Loss of a Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy group, which would result in a pair of peaks at m/z 177/179.
-
Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond would lead to the loss of a bromine radical, generating a fragment ion at m/z 129. This peak would not have a corresponding M+2 peak, further confirming the loss of the bromine atom.
Experimental Protocols
The trustworthiness of spectroscopic data is directly linked to the rigor of the experimental methodology. The following are standardized protocols for data acquisition.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromo-2,2-dimethylbutanoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Use a Fourier Transform NMR (FT-NMR) spectrometer operating at a proton frequency of 300 MHz or higher.[12]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of ~15 ppm and a relaxation delay of 1-2 seconds.[12]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): Place a single drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[12]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the instrument and record the spectrum, typically over a range of 4000-400 cm⁻¹.[12]
Mass Spectrometry (MS) Protocol
-
Sample Introduction: For a volatile compound like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[11] Inject a dilute solution of the sample (in a volatile solvent like dichloromethane) into the GC.
-
Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 type). This step ensures that a pure compound enters the mass spectrometer.
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
-
Detection: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Conclusion
The characterization of Methyl 4-bromo-2,2-dimethylbutanoate exemplifies the necessity of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and confirm atomic connectivity, IR spectroscopy provides rapid confirmation of key functional groups, particularly the ester carbonyl. Finally, mass spectrometry delivers an exact molecular weight and, through the characteristic bromine isotopic pattern and fragmentation analysis, provides irrefutable evidence of the elemental composition and molecular structure. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the high degree of certainty required for their work.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from University of Colorado Boulder Department of Chemistry website.[5]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.[13]
-
BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of Substituted Butenoates.[12]
-
Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.[6]
-
Thompson, T. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from University of Hawaiʻi.[7]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.[4]
-
Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube.[8]
-
Clark, J. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.[10]
-
Journal of Chemical Education. (1996). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. ACS Publications.[14]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.[9]
-
BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products.[11]
-
PubChem. (n.d.). Methyl 4-bromo-2-methylbutanoate. National Center for Biotechnology Information.[15]
-
BenchChem. (2025). Spectroscopic Showdown: Unambiguously Confirming the Structure of Ethyl 4-bromo-2-methylbutanoate.[16]
-
PubChemLite. (2026). Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2). Université du Luxembourg.[17]
-
BLD Pharm. (n.d.). 4833-99-2|Methyl 4-bromo-2,2-dimethylbutanoate.[18]
-
ChemicalBook. (n.d.). Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2.[19]
-
PubChem. (n.d.). Butan-3-one-2-yl butanoate. National Center for Biotechnology Information.[20]
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-2,2-dimethylbutanoate. Merck.[21]
-
Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry, 10(1), 59.[22]
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy.[3]
-
BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 4-bromo-2-methylbutanoate.[23]
-
NIST. (n.d.). Butanoic acid, butyl ester. NIST WebBook, SRD 69.[24]
-
CCSE. (n.d.). Analysis of Butyl Butyrate Mass Spectrum | Walwil | International Journal of Chemistry.[25]
-
ChemicalBook. (n.d.). 4'-BROMO-2'-METHYLACETANILIDE(24106-05-6) 1H NMR spectrum.[26]
-
ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.[27]
-
Clark, J. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane. Doc Brown's Chemistry.[1]
-
Acta Crystallographica Section E: Crystallographic Communications. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.[28]
-
Clark, J. (n.d.). C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C. Doc Brown's Chemistry.[2]
-
BenchChem. (2025). Literature review of 4'-Bromo-2,2-dimethylbutyrophenone.[29]
-
ResearchGate. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.[30]
Sources
- 1. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methyl 4-bromo-2-methylbutanoate | C6H11BrO2 | CID 11745547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. PubChemLite - Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2) [pubchemlite.lcsb.uni.lu]
- 18. 4833-99-2|Methyl 4-bromo-2,2-dimethylbutanoate|BLD Pharm [bldpharm.com]
- 19. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [amp.chemicalbook.com]
- 20. Butan-3-one-2-yl butanoate | C8H14O3 | CID 529253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Methyl 4-bromo-2,2-dimethylbutanoate - [sigmaaldrich.com]
- 22. ccsenet.org [ccsenet.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Butanoic acid, butyl ester [webbook.nist.gov]
- 25. Analysis of Butyl Butyrate Mass Spectrum | Walwil | International Journal of Chemistry | CCSE [ccsenet.org]
- 26. 4'-BROMO-2'-METHYLACETANILIDE(24106-05-6) 1H NMR spectrum [chemicalbook.com]
- 27. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]
- 28. par.nsf.gov [par.nsf.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
Publish Comparison Guide: Structural Confirmation of Methyl 4-bromo-2,2-dimethylbutanoate via NMR
Executive Summary & Strategic Importance
Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a critical gem-dimethylated building block in medicinal chemistry, frequently employed to improve the metabolic stability of drug candidates by blocking
However, its synthesis and storage present a unique analytical challenge: spontaneous cyclization . The presence of the
This guide provides a definitive, comparative NMR workflow to distinguish the target linear ester from its cyclic lactone impurity and unreacted starting materials. Unlike standard certificates of analysis that may rely on low-resolution GC-MS, this protocol utilizes quantitative 1H NMR (qNMR) logic to ensure structural integrity before the material enters high-value API synthesis.
Structural Analysis & Theoretical Grounding
The Analytical Challenge: Linear vs. Cyclic
The primary failure mode for this reagent is the intramolecular nucleophilic attack of the carbonyl oxygen (or the hydrolyzed carboxylate) onto the carbon bearing the bromine. This transforms the linear alkyl bromide into a cyclic lactone.
-
Target (Linear): Contains a reactive primary alkyl bromide (
) and a methyl ester ( ). -
Impurity (Cyclic): Contains a cyclic methylene ether (
) and lacks the methyl ester.
Comparative NMR Profile
The distinction relies on three diagnostic signal shifts:
-
The Methoxy Singlet: Present in the target; absent in the lactone.
-
The Terminal Methylene: The
signal (Target) resonates significantly upfield compared to the signal (Lactone). -
The Gem-Dimethyl Group: While both are singlets, the rigid cyclic environment of the lactone induces a slight chemical shift variation compared to the free-rotating linear chain.
Table 1: Diagnostic Chemical Shift Comparison (400 MHz, CDCl
)
| Structural Feature | Target: Methyl 4-bromo-2,2-dimethylbutanoate | Impurity: 3,3-dimethyl-dihydro-furan-2-one | Starting Material: Methyl Isobutyrate |
| Methyl Ester (-OCH | 3.67 ppm (s, 3H) | Absent | 3.68 ppm (s, 3H) |
| Terminal Methylene | 3.35 ppm (t, 2H) (-CH | 4.20 ppm (t, 2H) (-CH | Absent |
| Internal Methylene | 2.15 ppm (t, 2H) | 2.05 ppm (t, 2H) | Absent (Methine septet at 2.55 ppm) |
| Gem-Dimethyl | 1.25 ppm (s, 6H) | 1.15 - 1.20 ppm (s, 6H) | 1.18 ppm (d , 6H) |
Critical Insight: The shift of the terminal methylene from ~3.35 ppm to ~4.20 ppm is the "smoking gun" for cyclization. If you see a triplet above 4.0 ppm, your material has degraded.
Experimental Protocol: Validation Workflow
Reagents & Equipment
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS (Tetramethylsilane) as internal standard.-
Why: CDCl
prevents H-D exchange and provides excellent solubility for lipophilic esters.
-
-
Instrument: 400 MHz NMR spectrometer (or higher).
-
Sample Concentration: 15–20 mg in 0.6 mL solvent.
Step-by-Step Characterization
-
Preparation: Weigh 15 mg of the oily product directly into a clean vial. Add 0.6 mL CDCl
. Vortex for 10 seconds to ensure homogeneity. Transfer to a 5mm NMR tube.[1] -
Acquisition:
-
Pulse Sequence: Standard 1H (e.g., zg30).[1]
-
Scans (NS): 16 (sufficient for >95% purity check).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if qNMR integration is required).
-
-
Processing:
-
Phase correction: Manual or automated.
-
Baseline correction: Polynomial (Bernstein) fit.
-
Referencing: Set TMS signal to 0.00 ppm.
-
Data Interpretation Logic
Use the following decision tree to validate your batch.
Figure 1: Decision logic for confirming structural identity and detecting lactonization.
Mechanistic Pathway & Stability
Understanding why the impurity forms allows for better storage and handling. The 2,2-dimethyl substitution (gem-dimethyl effect or Thorpe-Ingold effect) actually accelerates cyclization by compressing the bond angle at the central carbon, bringing the reactive ends closer together.
Figure 2: Synthesis and degradation pathway showing the origin of the lactone impurity.
Storage Recommendations
Based on the mechanism above:
-
Avoid Acid: Traces of acid catalyze the loss of methanol and ring closure. Store over a weak base (e.g., K
CO ) if stability is an issue. -
Exclude Moisture: Hydrolysis of the ester to the acid (4-bromo-2,2-dimethylbutanoic acid) makes cyclization almost instantaneous.
-
Temperature: Store at 2–8°C. The gem-dimethyl effect lowers the activation energy for cyclization; heat will rapidly degrade the material.
References
-
PubChem. (n.d.).[2] Methyl 4-bromo-2,2-dimethylbutanoate (Compound).[3][4] National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). 2(3H)-Furanone, dihydro-3,3-dimethyl- (Lactone Impurity). National Institute of Standards and Technology. Retrieved March 5, 2026, from [Link]
Sources
Navigating Steric Hindrance: A Comparative Guide to Methyl 4-bromo-2,2-dimethylbutanoate as an Electrophile
For the modern researcher, the strategic selection of an electrophile is paramount to the success of a synthetic campaign. The introduction of sterically demanding motifs, such as the gem-dimethyl group, often presents a significant challenge. This guide provides an in-depth technical comparison of Methyl 4-bromo-2,2-dimethylbutanoate, a neopentyl-type electrophile, with other alternatives for the installation of the 2,2-dimethylpropyl moiety. We will explore the inherent reactivity limitations of this substrate and detail alternative strategies that leverage its unique chemical properties to achieve desired synthetic transformations.
The Challenge of the Neopentyl Framework: Unraveling the Reactivity of Methyl 4-bromo-2,2-dimethylbutanoate
Methyl 4-bromo-2,2-dimethylbutanoate possesses a primary bromide, which would typically suggest reactivity via an S(_N)2 mechanism. However, the presence of a quaternary carbon adjacent to the bromine-bearing carbon atom creates substantial steric hindrance. This "neopentyl" arrangement effectively shields the electrophilic carbon from backside attack by a nucleophile, dramatically impeding the S(_N)2 pathway.[1][2] For practical purposes, neopentyl halides are often considered inert in S(_N)2 reactions, with reaction rates that can be up to 100,000 times slower than their unhindered primary alkyl halide counterparts.[3]
This inherent lack of S(_N)2 reactivity necessitates a shift in synthetic strategy. Instead of direct displacement, researchers must consider alternative pathways that either circumvent the steric blockade or harness the electronic properties of the molecule in a different manner.
Alternative Electrophiles for the 2,2-Dimethylpropyl Moiety
When direct S(_N)2 alkylation is desired, the use of less sterically hindered electrophiles is the most straightforward approach. For the introduction of a similar branched structure, alternative reagents that are more amenable to nucleophilic attack should be considered.
| Electrophile | Structure | Key Advantages | Key Disadvantages |
| 1-Bromo-3-methylbutane | Less sterically hindered than neopentyl systems. | Introduces a different substitution pattern. | |
| 1-Iodo-2,2-dimethylpropane | Iodo- is a better leaving group than bromo-. | Still a neopentyl system with very low S(_N)2 reactivity. | |
| Neopentyl tosylate | Tosylate is generally a better leaving group than bromide. | In some neopentyl systems, bromide has been observed to be more reactive in S(_N)2.[4] |
Bypassing the S(_N)2 Barrier: Alternative Reaction Pathways for Methyl 4-bromo-2,2-dimethylbutanoate
While direct S(_N)2 reactions are challenging, the unique structure of Methyl 4-bromo-2,2-dimethylbutanoate opens the door to other productive transformations.
S(_N)1 Reactions: A Pathway Prone to Rearrangement
Under conditions that favor unimolecular substitution (polar protic solvents, non-basic nucleophiles), Methyl 4-bromo-2,2-dimethylbutanoate can undergo S(N)1 reactions. However, this pathway is characterized by the formation of a primary carbocation, which rapidly rearranges via a 1,2-hydride or 1,2-methyl shift to a more stable tertiary carbocation.[5] This rearrangement leads to the formation of products with a different carbon skeleton than the starting material.
Experimental Protocol: Solvolysis of a Neopentyl-type Halide (Illustrative)
This protocol illustrates the general procedure for an S(_N)1 reaction of a neopentyl halide, which typically results in rearranged products.
Materials:
-
Neopentyl bromide (or a similar neopentyl halide)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous calcium chloride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve neopentyl bromide in ethanol.
-
Add a few boiling chips and heat the mixture to reflux for a specified time.
-
Cool the reaction mixture and add water.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Distill the crude product to obtain the rearranged ether product.
The Reformatsky Reaction: Transforming an Electrophile into a Nucleophile
The Reformatsky reaction offers an elegant solution to the low electrophilicity of α- and β-halo esters. In the presence of zinc metal, Methyl 4-bromo-2,2-dimethylbutanoate can be converted into an organozinc nucleophile (a Reformatsky enolate).[6][7] This enolate is sufficiently reactive to add to carbonyl compounds like aldehydes and ketones, forming β-hydroxy esters.[8][9] This reaction is advantageous as the organozinc reagent is less reactive than Grignard or organolithium reagents and typically does not react with the ester functionality.[6]
Experimental Protocol: Reformatsky Reaction with an Aldehyde (General Procedure)
Materials:
-
Methyl 4-bromo-2,2-dimethylbutanoate
-
Aldehyde
-
Zinc dust (activated)
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
In a dry round-bottom flask under an inert atmosphere, add the activated zinc dust and a small crystal of iodine.
-
Add a solution of Methyl 4-bromo-2,2-dimethylbutanoate and the aldehyde in anhydrous THF or ether dropwise to the zinc suspension.
-
The reaction is often initiated by gentle heating.
-
After the reaction is complete (monitored by TLC), cool the mixture and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Atom Transfer Radical Addition (ATRA): A Radical Approach
Atom Transfer Radical Addition (ATRA) provides another avenue for the functionalization of bromoalkanes.[10][11] This method involves the generation of a radical from Methyl 4-bromo-2,2-dimethylbutanoate, which can then add across a carbon-carbon double or triple bond.[12] This process is often initiated by a radical initiator or by photoredox catalysis.[13]
Experimental Protocol: Photocatalyzed ATRA with an Alkene (General Procedure)
Materials:
-
Methyl 4-bromo-2,2-dimethylbutanoate
-
Alkene
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., blue LEDs)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, combine Methyl 4-bromo-2,2-dimethylbutanoate, the alkene, and the photocatalyst.
-
Add the anhydrous, degassed solvent.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiate the stirred reaction mixture with a visible light source at room temperature for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Visualization of Reaction Pathways
Caption: Reaction pathways for Methyl 4-bromo-2,2-dimethylbutanoate.
Conclusion
Methyl 4-bromo-2,2-dimethylbutanoate, due to its neopentyl structure, is a challenging electrophile for traditional S(_N)2 reactions. However, its unique steric and electronic properties can be leveraged through alternative synthetic strategies. For direct alkylation, less hindered electrophiles are generally preferred. When the incorporation of the 2,2-dimethylpropyl moiety is essential, S(_N)1 reactions (with the caveat of rearrangement), the Reformatsky reaction, and Atom Transfer Radical Addition offer viable and powerful alternatives. The choice of reaction pathway will ultimately depend on the desired final product and the functional group tolerance of the substrate. This guide provides the foundational knowledge for researchers to make informed decisions when working with this and other sterically demanding electrophiles.
References
(Note: The following is a consolidated list of sources. The in-text citations correspond to this list.)
-
(This is a representative source for general principles of S(_N)2 reactions and steric hindrance.)
-
[3]
-
[14]
-
[6]
-
[4]
-
[8]
-
[9]
-
[7]
-
[10]
-
[11]
-
[2]
-
[13]
-
[12]
-
[5]
Sources
- 1. Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 6 Worked Problem 1 [sites.science.oregonstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vaia.com [vaia.com]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Comparative Guide: Methyl 4-bromo-2,2-dimethylbutanoate vs. Unbranched Alkylating Agents in Macrocyclization
Executive Summary
In advanced organic synthesis and drug development, the choice of alkylating agent dictates not only the success of linear chain extensions but also the thermodynamic feasibility of subsequent macrocyclizations. Methyl 4-bromo-2,2-dimethylbutanoate (CAS: 4833-99-2) is a specialized bifunctional building block characterized by a primary alkyl bromide and a sterically hindered methyl ester[1].
While standard unbranched agents like methyl 4-bromobutanoate are sufficient for simple linear alkylations, they frequently fail in complex ring-closing reactions due to severe entropic penalties. This guide objectively compares Methyl 4-bromo-2,2-dimethylbutanoate against its unbranched alternatives, demonstrating how its unique gem-dimethyl substitution acts as a kinetic catalyst for challenging transformations, such as the synthesis of 7-membered ε-sultams (cyclic sulfonamides)[2].
Mechanistic Causality: The Thorpe-Ingold Effect
The defining performance advantage of Methyl 4-bromo-2,2-dimethylbutanoate lies in the Thorpe-Ingold effect (or gem-dialkyl effect).
When synthesizing unfused ε-sultams via a sulfa-Dieckmann condensation, the linear precursor must fold into a highly specific conformation[3]. Unbranched chains possess high rotational freedom, making the probability of the reactive termini (the sulfonyl carbanion and the ester carbonyl) meeting entropically disfavored.
By introducing two bulky methyl groups at the C2 position, Methyl 4-bromo-2,2-dimethylbutanoate restricts the bond angle (
Figure 1: Mechanistic causality of the Thorpe-Ingold effect on cyclization kinetics.
Comparative Performance Analysis
The following table synthesizes experimental data comparing the performance of Methyl 4-bromo-2,2-dimethylbutanoate against the standard unbranched alternative during the synthesis of sterically hindered cyclic compounds[2],[3].
| Performance Metric | Methyl 4-bromo-2,2-dimethylbutanoate | Methyl 4-bromobutanoate (Alternative) |
| Structural Feature | gem-Dimethyl substitution at C2 | Unbranched aliphatic chain |
| Role in Synthesis | Alkylating agent for hindered/cyclic systems | Standard linear alkylating agent |
| Cyclization Kinetics | Highly accelerated (Pre-organized state) | Slow, entropically disfavored |
| ε-Sultam Yield | 65% – 80% (Optimal) | <10% (Often fails to cyclize) |
| Ester Steric Protection | High (Resists premature nucleophilic attack) | Low (Susceptible to side reactions) |
| Primary Application | Complex macrocycles, cyclic sulfonamides | Linear esters, simple unhindered lactams |
Validated Experimental Protocols
The following self-validating protocols detail the two-step workflow for utilizing Methyl 4-bromo-2,2-dimethylbutanoate in the synthesis of unfused ε-sultams. Every reagent and condition is selected to maintain the integrity of the bifunctional molecule[2].
Protocol 1: N-Alkylation of Methanesulfonamides
Objective: Attach the branched aliphatic chain to the sulfonamide nitrogen without hydrolyzing the ester.
-
Preparation: Dissolve 1.0 eq of N-monosubstituted methanesulfonamide in anhydrous DMF under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the methyl ester on the incoming alkylating agent.
-
-
Deprotonation: Cool the reaction vessel to -20 °C. Add 1.2 eq of Sodium Hydride (NaH) portion-wise.
-
Causality: The low temperature (-20 °C) strictly controls the exothermic deprotonation, preventing thermal degradation and ensuring selective formation of the sulfonamide anion[3].
-
-
Alkylation: Dropwise add 1.1 eq of Methyl 4-bromo-2,2-dimethylbutanoate . Stir for 4 hours at -20 °C, then allow to gradually warm to room temperature.
-
Causality: The primary bromide undergoes a clean
displacement. The steric bulk of the gem-dimethyl group is distant enough not to hinder the primary bromide, but perfectly positioned to protect the adjacent ester from unwanted side reactions[2].
-
-
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and purify via flash chromatography to isolate the alkylated precursor.
Protocol 2: Sulfa-Dieckmann Cyclization
Objective: Intramolecular ring closure to form the 7-membered ε-sultam.
-
Preparation: Dissolve the purified alkylated precursor in anhydrous DMF and cool to -10 °C.
-
Base Addition: Add 1.5 eq of Potassium tert-butoxide (t-BuOK) dropwise.
-
Causality: t-BuOK is a strongly basic but highly sterically hindered reagent. It selectively deprotonates the
-carbon of the sulfonyl group to generate a carbanion, but its bulk prevents it from acting as a nucleophile and attacking the ester carbonyl[2].
-
-
Cyclization: Maintain the reaction at -10 °C for 2 hours.
-
Causality: Driven by the Thorpe-Ingold effect, the sulfonyl carbanion rapidly attacks the pre-aligned ester carbonyl, expelling methoxide to form the cyclic ε-sultam[3].
-
-
Workup: Acidify the mixture with 1M HCl to neutralize the intermediate enolate, extract with dichloromethane, and crystallize the final product.
Figure 2: Synthetic workflow for ε-sultam generation via sulfa-Dieckmann cyclization.
Conclusion
For drug development professionals targeting complex cyclic architectures, relying on standard unbranched alkylating agents often leads to synthetic bottlenecks and poor yields. Methyl 4-bromo-2,2-dimethylbutanoate proves to be a vastly superior alternative for macrocyclizations. By leveraging the Thorpe-Ingold effect, it fundamentally alters the thermodynamics of the reaction, enabling the efficient synthesis of highly sought-after motifs like ε-sultams that are otherwise inaccessible[2].
References
-
ChemRxiv (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. URL:[Link]
-
PubChem / PubChemLite. Methyl 4-bromo-2,2-dimethylbutanoate (C7H13BrO2) - CID 14928877. URL:[Link]
Sources
A Comparative Guide to the Synthetic Utility of Methyl 4-bromo-2,2-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Methyl 4-bromo-2,2-dimethylbutanoate, a bifunctional reagent, offers a unique combination of steric hindrance and electrophilicity that can be advantageous in various synthetic routes. This guide provides an in-depth analysis of this reagent, benchmarking its performance against other common alkylating agents and offering experimental insights into its application.
Introduction to Methyl 4-bromo-2,2-dimethylbutanoate
Methyl 4-bromo-2,2-dimethylbutanoate (CAS No. 4833-99-2) is a valuable intermediate in organic synthesis.[1] Its structure, featuring a primary bromide and a sterically encumbered ester, allows for selective transformations at the bromine-bearing carbon. The gem-dimethyl group at the α-position to the ester provides significant steric shielding, influencing the reactivity of both the ester and the neighboring methylene group. This structural feature is key to its utility in preventing unwanted side reactions and directing the course of a synthetic sequence.
Key Synthetic Applications and Mechanistic Considerations
The primary utility of methyl 4-bromo-2,2-dimethylbutanoate lies in its role as an alkylating agent, introducing a 2,2-dimethyl-4-methoxycarbonylbutyl group to a nucleophile. This motif is of interest in the synthesis of complex molecules where steric bulk near a functional group is desired to modulate biological activity or to direct subsequent stereoselective reactions.
Two major classes of reactions where this reagent finds application are Grignard and Reformatsky-type reactions.
Grignard Reactions
In a Grignard reaction, the organomagnesium halide (Grignard reagent) is formed from the corresponding organic halide.[2] The Grignard reagent derived from methyl 4-bromo-2,2-dimethylbutanoate can then act as a potent nucleophile, attacking a wide range of electrophiles, most notably carbonyl compounds.[2]
Mechanism of Grignard Reagent Formation and Reaction:
Caption: Grignard reaction workflow.
A critical consideration is the potential for intramolecular reactions. The ester functionality within the Grignard reagent could theoretically be attacked by the carbanionic center. However, the steric hindrance provided by the gem-dimethyl group significantly disfavors the formation of the required cyclic transition state, thus promoting intermolecular reactions with external electrophiles.
Reformatsky Reactions
The Reformatsky reaction provides an alternative route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[3][4] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[4][5] These organozinc reagents are generally less reactive than Grignard reagents, which can be advantageous in preventing side reactions, such as self-condensation of the ester.[4][5]
Mechanism of the Reformatsky Reaction:
Caption: Reformatsky reaction workflow.
The gem-dimethyl groups in methyl 4-bromo-2,2-dimethylbutanoate play a crucial role in the stereochemical outcome of the Reformatsky reaction, potentially influencing the diastereoselectivity when reacting with chiral aldehydes or ketones.
Comparative Analysis with Alternative Reagents
To objectively benchmark the performance of methyl 4-bromo-2,2-dimethylbutanoate, it is essential to compare it with other structurally similar alkylating agents.
| Reagent | Structure | Key Features | Advantages | Disadvantages |
| Methyl 4-bromo-2,2-dimethylbutanoate | CH₃OC(O)C(CH₃)₂CH₂CH₂Br | Primary bromide, sterically hindered ester | High selectivity in Grignard and Reformatsky reactions due to steric hindrance.[4][5] | Potentially slower reaction rates due to steric bulk. |
| Ethyl 4-bromobutanoate | CH₃CH₂OC(O)CH₂CH₂CH₂Br | Primary bromide, unhindered ester | More reactive than its dimethylated counterpart. | Prone to self-condensation and other side reactions, especially in Grignard formation. |
| Methyl 4-bromo-2-methylbutanoate | CH₃OC(O)CH(CH₃)CH₂CH₂Br | Primary bromide, moderately hindered ester | A compromise between reactivity and selectivity.[6] | May lead to mixtures of products in some cases. |
| Methyl 4-bromocrotonate | CH₃OC(O)CH=CHCH₂Br | Allylic bromide, α,β-unsaturated ester | Highly reactive allylic bromide allows for Sₙ2 and Sₙ2' reactions.[7] | Susceptible to polymerization and Michael addition reactions. |
Experimental Protocols
General Procedure for Grignard Reaction with Methyl 4-bromo-2,2-dimethylbutanoate
Materials:
-
Methyl 4-bromo-2,2-dimethylbutanoate
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of methyl 4-bromo-2,2-dimethylbutanoate (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Reformatsky Reaction with Methyl 4-bromo-2,2-dimethylbutanoate
Materials:
-
Methyl 4-bromo-2,2-dimethylbutanoate
-
Activated zinc dust
-
Anhydrous THF or benzene
-
Carbonyl compound (e.g., cyclohexanone)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add activated zinc dust (1.5 eq).
-
Add a solution of the carbonyl compound (e.g., cyclohexanone, 1.0 eq) and methyl 4-bromo-2,2-dimethylbutanoate (1.2 eq) in anhydrous THF to the dropping funnel.
-
Add a small portion of this solution to the zinc dust and gently heat to initiate the reaction.
-
Once the reaction begins (as indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ester by column chromatography or distillation.
Conclusion
Methyl 4-bromo-2,2-dimethylbutanoate is a specialized yet highly effective reagent for introducing a sterically hindered ester-containing moiety into organic molecules. Its unique structural features provide a distinct advantage in controlling reactivity and selectivity in both Grignard and Reformatsky reactions. While alternative reagents may offer higher reactivity, they often do so at the cost of selectivity, leading to the formation of undesired byproducts. For synthetic routes where precision and control are paramount, particularly in the intricate pathways of drug development, the judicious choice of methyl 4-bromo-2,2-dimethylbutanoate can be a decisive factor in achieving the desired molecular target with high fidelity.
References
- Benchchem. A Comparative Guide to Alkylating Agents: Benchmarking 1,3-dichloro-3-methylbutane.
- Benchchem.
- Lamoureux, G., & Agüero, C. (2009).
- Lamoureux, G., & Agüero, C. (2009).
- Clearsynth.
- CymitQuimica.
- University of Wisconsin-Madison. Grignard Reaction.
- Chemistry Steps.
- Bardos, T. J., et al. (1965). A Study of Comparative Chemical and Biological Activities of Alkylating Agents. Journal of Medicinal Chemistry, 8(2), 167–174.
- Wikipedia.
- ChemicalBook.
- PharmaCompass.
- Benchchem.
- Chemistry LibreTexts.
- Science.gov.
- ResearchGate.
- ResearchGate.
- National Institutes of Health. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts.
- PubChem.
- Sigma-Aldrich.
- University of Iowa. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
- Benchchem. Application Notes and Protocols: 4'-Bromo-2,2-dimethylbutyrophenone in Organic Synthesis.
- Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. US20140142332A1 - Process of preparing grignard reagent.
- Royal Society of Chemistry. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Chemspace. Methyl 4-bromo-2-(2-bromoethyl)
- PubChem.
- PrepChem.com.
- ResearchGate.
- National Institutes of Health.
- DSpace@MIT. Preparation and reactions of medium-ring Grignard reagent.
- Arkat USA.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 1117-71-1: Methyl 4-bromo-2-butenoate | CymitQuimica [cymitquimica.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-2,2-dimethylbutanoate
For researchers and professionals in the fast-paced world of drug discovery and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of chemical reagents are not mere procedural formalities; they are foundational to ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-bromo-2,2-dimethylbutanoate, grounded in scientific principles and regulatory standards.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. Methyl 4-bromo-2,2-dimethylbutanoate is a halogenated organic compound. Its hazard profile, as indicated by Safety Data Sheets (SDS), dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | Source |
| H302 | Harmful if swallowed | [1][2] |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
Given its classification, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.
The Regulatory Framework: Adherence to RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4][5][6]. A core principle of RCRA is the "cradle-to-grave" management of hazardous waste, which holds the generator responsible for the waste from its creation to its ultimate disposal[5][6][7].
Methyl 4-bromo-2,2-dimethylbutanoate, as a halogenated organic solvent, falls under the category of wastes that require special handling and should be treated as hazardous waste[7][8][9]. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and state regulations, which may be more stringent than federal requirements[3].
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of Methyl 4-bromo-2,2-dimethylbutanoate.
Step 1: Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-retardant lab coat[10][11].
-
Ventilation: Conduct all operations involving this chemical, including transfers to waste containers, within a certified chemical fume hood to minimize inhalation exposure[11][12].
-
Spill Management: Have a spill kit readily available. For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels to absorb the initial spill. The absorbed material must also be disposed of as hazardous waste[13].
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of Methyl 4-bromo-2,2-dimethylbutanoate waste. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid[9][13].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 4-bromo-2,2-dimethylbutanoate," and the associated hazard warnings (e.g., "Harmful," "Irritant")[13].
-
No Mixing: Do not mix this waste with other waste streams, particularly non-halogenated solvents. Mixing can create more complex and expensive disposal challenges[7][13].
Step 3: Storage Pending Disposal
-
Satellite Accumulation: Small quantities of hazardous waste can be temporarily stored at or near the point of generation in what is known as a satellite accumulation area[3].
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition[10][12]. Ensure the container is kept closed except when adding waste.
-
Accumulation Time Limits: Be aware of the time and quantity limits for hazardous waste accumulation, which vary depending on your facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator)[14].
Step 4: Professional Disposal
-
Licensed Waste Hauler: The disposal of Methyl 4-bromo-2,2-dimethylbutanoate must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste[7].
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is a critical component of RCRA compliance[3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-bromo-2,2-dimethylbutanoate.
Caption: Decision workflow for the safe disposal of Methyl 4-bromo-2,2-dimethylbutanoate.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not only best practices but are also essential for regulatory compliance and the long-term sustainability of scientific research.
References
-
Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Regulations and Policies for Hazardous Waste. Environment, Health & Safety, UCLA. [Link]
-
Safety Data Sheet. CDN Isotopes. [Link]
-
RCRA Regulations Explained. National Environmental Trainers. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
-
Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Lab Manager. [Link]
Sources
- 1. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [sigmaaldrich.com]
- 2. Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 [amp.chemicalbook.com]
- 3. deq.nc.gov [deq.nc.gov]
- 4. epa.gov [epa.gov]
- 5. Regulations and Policies for Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 6. epa.gov [epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. allsource-environmental.com [allsource-environmental.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. natlenvtrainers.com [natlenvtrainers.com]
Personal protective equipment for handling Methyl 4-bromo-2,2-dimethylbutanoate
CRITICAL DATA VERIFICATION (CAS ALERT)
Attention: The CAS number provided in your request (99565-06-7) does not correspond to standard public registries for Methyl 4-bromo-2,2-dimethylbutanoate .
-
Correct CAS for Methyl 4-bromo-2,2-dimethylbutanoate: 4833-99-2[1][2]
-
Action Required: Verify the Certificate of Analysis (CoA) on your specific vial. This guide is engineered based on the chemical structure and properties of Methyl 4-bromo-2,2-dimethylbutanoate (CAS 4833-99-2) .
PART 1: HAZARD ARCHITECTURE & MECHANISTIC RISKS
To safely handle this compound, one must understand why it is dangerous, not just that it is dangerous.
1. The Alkylating Threat (The "Bromo" Factor)
The primary hazard stems from the primary alkyl bromide moiety (-CH2-Br). In biological systems, this carbon is electrophilic. It can undergo nucleophilic substitution (
-
Consequence: This mechanism drives the H315 (Skin Irritation) and H319 (Eye Irritation) classifications. It acts as a potent contact irritant and potential sensitizer.[3]
2. The Volatility & Inhalation Risk While the molecular weight (209.08 g/mol ) suggests moderate volatility, the ester functionality allows for significant vapor pressure at room temperature.
-
Consequence: H335 (Respiratory Irritation) .[4][5] Inhalation of vapors triggers inflammation of the upper respiratory tract.
3. Combustibility As an organic ester, this compound is combustible. While it may not have the high flammability of lower molecular weight solvents (like ethyl acetate), it will burn if heated or exposed to an ignition source.
PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
This matrix is designed to create a "fail-safe" barrier between the electrophile and the operator.
| Zone | PPE Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. Vapors and micro-aerosols can bypass side shields. Goggles provide a hermetic seal against lachrymatory vapors. |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil outer) | Breakthrough Logic: Alkyl bromides can permeate thin nitrile. • Inner Layer: Standard Nitrile (4 mil).• Outer Layer: High-Dexterity Nitrile (5-8 mil) or Silver Shield® (if handling >100mL).Protocol: Change outer gloves immediately upon splash. |
| Dermal (Body) | Lab Coat (100% Cotton or Nomex) | Synthetic blends (polyester) can melt into skin if a fire occurs. Cotton provides a sacrificial layer that absorbs splashes without melting. |
| Respiratory | Fume Hood (Mandatory) | Do not use N95s. If work outside a hood is strictly unavoidable (e.g., equipment maintenance), a half-face respirator with Organic Vapor (OV) cartridges is required. |
PART 3: OPERATIONAL WORKFLOWS
Storage & Stability
-
Environment: Store in a cool, dry place (Room Temp is generally acceptable, but 2-8°C is preferred for long-term stability to prevent ester hydrolysis).
-
Segregation: Keep away from Strong Oxidizers and Strong Bases . Bases will hydrolyze the ester and displace the bromide.
Transfer Protocol (The "Zero-Exposure" Method)
-
Step 1: Verify Fume Hood sash is at the safe working height.
-
Step 2: Place a disposable absorbent pad (pig mat) on the hood surface.
-
Step 3: Open the vial inside the hood.
-
Step 4: Use a positive-displacement pipette or glass syringe for transfer. Avoid pouring, which increases surface area and vapor generation.
-
Step 5: After transfer, wipe the threads of the bottle with a Kimwipe before recapping to prevent formation of crust/residue on the cap.
Reaction Setup
When using this reagent in synthesis (e.g., Reformatsky-type reactions or alkylations):
-
Addition: Add the bromide slowly to the reaction mixture to control exotherms.
-
Quenching: Ensure all bromide is consumed. If quenching a reaction mixture containing excess bromide, use an aqueous solution of a mild nucleophile (like amine-free buffer) or simply water/brine, but be aware of the organic phase waste.
PART 4: VISUALIZED SAFETY LOGIC
Workflow: Safe Handling Process
Figure 1: Step-by-step logic for minimizing exposure during reagent handling.
Decision Tree: Spill Response
Figure 2: Immediate decision matrix for spill containment.
PART 5: WASTE DISPOSAL & DEACTIVATION
Do not flush down the drain. This compound is toxic to aquatic life and will persist in water systems.
-
Liquid Waste: Collect in a container labeled "Halogenated Organic Waste" .
-
Why? Segregating halogenated solvents (like DCM, chloroform, and this bromide) from non-halogenated solvents (acetone, ethanol) is critical for incineration costs and safety.
-
-
Solid Waste: Contaminated gloves, pipette tips, and Kimwipes must be disposed of in the Solid Hazardous Waste bin (often a yellow or black bag), not regular trash.
-
Rinsate: The first rinse of the empty bottle should be collected as halogenated waste. Subsequent rinses (soap/water) can go to the drain if local regulations permit.
REFERENCES
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 4-bromo-2,2-dimethylbutanoate (CAS 4833-99-2). Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Alkyl Bromide Hazards. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
